2,3,5-Trimethylthiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJQIHBRCFDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170816 | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |
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Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-05-7 | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylthiophene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | EPA DSSTox | |
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| Record name | 2,3,5-trimethylthiophene | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylthiophene
Introduction
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is the bedrock of successful synthesis, purification, formulation, and quality control. 2,3,5-Trimethylthiophene (CAS No: 1795-05-7), a substituted sulfur-containing heterocycle, represents a class of compounds of significant interest. The thiophene ring is a well-established bioisostere for the phenyl group, a common motif in pharmacologically active molecules.[1] Its incorporation can modulate a drug candidate's metabolic stability, solubility, and target-binding affinity.[2] This guide provides an in-depth examination of the core physical and chemical properties of this compound, offering both established data and field-proven experimental insights to empower its effective use in a laboratory setting.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the first step in any scientific endeavor. The structural attributes and standard identifiers for this compound are fundamental to its chemistry. It consists of a five-membered thiophene ring with methyl groups at the 2, 3, and 5 positions. This substitution pattern dictates its electronic properties and steric profile, which in turn influence its reactivity and physical characteristics.
Caption: Core identifiers and SMILES structure of this compound.
Core Physicochemical Properties
The physical state, volatility, and density of a compound are critical parameters for its handling, purification, and use in reactions. This compound is a colorless to pale yellow liquid at standard temperature and pressure. Its key physical properties are summarized below. Understanding these values is crucial; for instance, the boiling point at reduced pressure is essential for designing purification protocols via vacuum distillation, a common technique for thermally sensitive organic liquids. The flash point indicates the temperature at which it can form an ignitable mixture with air, a vital piece of information for laboratory safety.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀S | [3] |
| Molecular Weight | 126.22 g/mol | [3] |
| Appearance | Colorless to Almost Colorless Liquid | |
| Density | 0.98 g/mL | [4] |
| Boiling Point | 82 °C @ 52 mmHg | [4] |
| Refractive Index (n20/D) | 1.51 | |
| Flash Point | 36 °C (96.8 °F) | |
| Melting Point | Not Applicable (Liquid at STP) | [4] |
Solubility Profile
A compound's solubility dictates the choice of solvents for reactions, extractions, chromatography, and formulation. While extensive quantitative solubility data for this compound is not widely published, its molecular structure—a nonpolar hydrocarbon-like body with a weakly polar thioether—provides a strong basis for predicting its behavior. Like other low-molecular-weight alkylthiophenes, it is expected to be miscible with a wide range of common organic solvents and insoluble in water.[5]
Qualitative Solubility Table:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Apolar/Weakly Polar | Hexanes, Toluene, Diethyl Ether | Miscible | "Like dissolves like" principle; van der Waals forces dominate. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Moderate polarity effectively solvates the thiophene structure.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Miscible | Dipole-dipole interactions are compatible with the thiophene ring.[6] |
| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The nonpolar character dominates over the solvent's H-bonding.[5] |
| Aqueous | Water | Insoluble | The molecule is nonpolar and cannot disrupt the strong hydrogen-bonding network of water. |
Experimental Protocol: Determination of Liquid-Liquid Miscibility
For novel solvent systems or precise applications, experimental verification is paramount. This protocol provides a self-validating system for determining miscibility at a laboratory scale.
Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
Test solvent (e.g., acetonitrile, DMSO)
-
Calibrated pipettes
-
Series of clean, dry 4 mL glass vials with screw caps
-
Vortex mixer
-
Constant temperature bath (e.g., 25 °C)
Procedure:
-
Preparation: Label vials for each volume ratio to be tested (e.g., 1:9, 1:1, 9:1 of thiophene to solvent).
-
Addition: Using a calibrated pipette, add the specified volumes of this compound and the test solvent to the corresponding vials. For a 1:1 ratio in a total volume of 2 mL, add 1 mL of the thiophene and 1 mL of the solvent. The use of precise volumetric additions is crucial for reproducibility.
-
Equilibration: Cap the vials securely and place them in the temperature bath for at least 15 minutes. This ensures the thermal conditions are stable and defined, as miscibility can be temperature-dependent.
-
Mixing: Vigorously mix each vial for 60 seconds using a vortex mixer. This step provides sufficient energy to overcome any kinetic barriers to mixing.
-
Observation: Let the vials stand in the temperature bath for 5 minutes. Visually inspect each vial against a well-lit, uniform background.
-
Miscible: The mixture is a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy, turbid, or forms an emulsion that does not separate.
-
Spectroscopic Analysis
Spectroscopic data is essential for structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the thiophene ring (C4-H). Three distinct singlets should appear in the aliphatic region (δ ≈ 2.0-2.5 ppm) corresponding to the three methyl groups (C2-CH₃, C3-CH₃, C5-CH₃). The precise chemical shifts provide definitive confirmation of the substitution pattern.[7][8]
-
¹³C NMR: The spectrum will show seven distinct carbon signals: four for the aromatic thiophene ring carbons and three for the methyl carbons. The chemical shifts differentiate the substituted and unsubstituted ring carbons.[7][8]
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be clearly visible at m/z = 126. Subsequent fragmentation patterns are key for structural confirmation. A prominent fragment is often the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z = 111, which may form a stable thienyl cation.[4][9] Raw GC-MS data for this compound is available in public databases such as the NIST WebBook.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information on the functional groups present. Key expected absorptions include C-H stretching from the methyl groups (aliphatic, ~2850-3000 cm⁻¹) and the aromatic ring (~3100 cm⁻¹). C=C stretching vibrations within the aromatic ring are expected in the 1350-1600 cm⁻¹ region. The pattern in the "fingerprint region" (below 1200 cm⁻¹) is unique to the molecule and serves as a reliable identifier.[10]
-
Synthesis Pathway: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and robust method for constructing substituted thiophenes from 1,4-dicarbonyl compounds.[11][12] This reaction is highly valuable as it allows for the direct formation of the thiophene core with a predefined substitution pattern based on the chosen precursor. For this compound, the required precursor is 3,4-dimethylhexane-2,5-dione.
Caption: A representative workflow for the Paal-Knorr synthesis.
Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize this compound from 3,4-dimethylhexane-2,5-dione.
Materials:
-
3,4-Dimethylhexane-2,5-dione
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylhexane-2,5-dione (1.0 eq) and anhydrous toluene. The use of anhydrous solvent is critical to prevent unwanted side reactions with the sulfurizing agent.
-
Addition of Sulfurizing Agent: Add Lawesson's reagent (approx. 0.5 eq) portion-wise. This reaction is often exothermic and can release hydrogen sulfide gas (H₂S), a toxic gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux. The elevated temperature provides the activation energy for the thionation of the carbonyls and the subsequent cyclization and dehydration steps.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the starting diketone.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution. This step neutralizes any acidic byproducts and unreacted reagents. Be cautious, as gas evolution (CO₂) will occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product will preferentially partition into the ethyl acetate layer.
-
Workup - Drying and Concentration: Combine the organic layers and dry them over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude liquid via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound. The choice of purification depends on the scale and nature of any impurities.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[3]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and to prevent oxidation.
Caption: A decision workflow for the safe handling of this compound.
Applications and Relevance in Drug Development
The thiophene scaffold is a privileged structure in medicinal chemistry. Its size and electronic properties make it an effective bioisostere of a benzene ring, allowing chemists to fine-tune a molecule's properties without drastically altering its core shape.[1] Substituted thiophenes are integral components of numerous approved drugs, including anti-inflammatory agents (Tinoridine, Tiaprofenic acid) and anticancer drugs that target various kinases.[2][14] The methyl groups on this compound provide specific steric and electronic features that can be exploited to probe the binding pockets of target proteins, potentially enhancing potency or selectivity. Furthermore, the single unsubstituted position (C4) serves as a handle for further synthetic elaboration, allowing for the attachment of other pharmacophoric groups.
Conclusion
This compound is more than a simple heterocyclic compound; it is a valuable building block with well-defined physical properties that are crucial for its application in research and development. This guide has consolidated its key identifiers, physicochemical data, spectroscopic characteristics, and a reliable synthetic pathway. By integrating this technical knowledge with robust experimental protocols and safety guidelines, researchers can confidently and effectively utilize this compound in the design and synthesis of novel molecules, particularly in the pursuit of new therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene, 2,3,4-trimethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,5-Trimethylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trimethylthiophene, a substituted five-membered aromatic heterocycle, serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the sulfur heteroatom and the specific arrangement of three methyl groups, dictate its reactivity and potential for forming valuable covalent and non-covalent interactions. This guide provides a comprehensive analysis of the chemical structure, bonding, synthesis, reactivity, and spectroscopic characterization of this compound, offering foundational knowledge for its application in synthetic and drug development endeavors.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are cornerstones in the world of heterocyclic compounds, demonstrating a wide array of pharmacological activities that have led to their integration into numerous therapeutic agents.[1] The thiophene ring is considered a "privileged structure" in medicinal chemistry, capable of interacting favorably with biological targets through various mechanisms.[2] Its aromatic nature allows for π-stacking interactions, while the sulfur atom imparts distinct electronic characteristics and the capacity for hydrogen bonding.[2] The versatility of the thiophene scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates.[1] this compound, with its specific substitution pattern, presents a unique combination of electron-donating effects and steric hindrance, influencing its reactivity and making it a valuable building block in organic synthesis.
Molecular Structure and Bonding
The molecular structure of this compound is defined by a planar, five-membered ring composed of four carbon atoms and one sulfur atom.[3] The presence of methyl groups at the 2, 3, and 5 positions of the thiophene ring influences the electronic distribution and geometry of the molecule.
Aromaticity and Electron Delocalization
Thiophene is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar, and fully conjugated system containing 6 π-electrons (four from the carbon-carbon double bonds and a lone pair from the sulfur atom). This electron delocalization results in a significant resonance stabilization energy, contributing to the molecule's overall stability. The methyl groups, being electron-donating, further enhance the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles.
The aromatic character of the thiophene ring is a key determinant of its chemical behavior, which closely resembles that of benzene in many respects.[4]
Orbital Hybridization and Molecular Geometry
The carbon atoms within the thiophene ring are sp² hybridized, forming a σ-framework of covalent bonds. Each carbon atom also possesses a p-orbital perpendicular to the plane of the ring, which participates in the delocalized π-system. The sulfur atom is also considered to be sp² hybridized, with one of its lone pairs occupying a p-orbital and contributing to the aromatic sextet, while the other lone pair resides in an sp² hybrid orbital in the plane of the ring.
The molecular geometry of this compound is largely planar. The bond angles and lengths are influenced by the hybridization of the atoms and the steric and electronic effects of the methyl substituents.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value |
| C-S Bond Length | ~1.72 Å |
| C=C Bond Length | ~1.37 Å |
| C-C Bond Length | ~1.42 Å |
| C-S-C Bond Angle | ~92° |
| C-C-S Bond Angle | ~111° |
| C-C-C Bond Angle | ~113° |
Note: These are estimated values based on computational studies of thiophene and its alkylated derivatives. Actual experimental values may vary.
Synthesis of this compound
The most common and versatile method for the synthesis of substituted thiophenes, including this compound, is the Paal-Knorr synthesis.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[6]
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis provides a direct route to the thiophene ring system.[7] For the synthesis of this compound, the required starting material is 3-methyl-2,5-hexanedione.[8] The reaction is typically carried out using a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6]
Reaction Scheme:
Figure 1: General scheme for the Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Materials:
-
3-Methyl-2,5-hexanedione
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,5-hexanedione (1.0 eq) and anhydrous toluene.
-
Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (0.5 eq) to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture over ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Safety Precautions: Phosphorus pentasulfide is corrosive and reacts violently with water. The reaction may produce hydrogen sulfide gas, which is toxic and has a foul odor. All manipulations should be performed in a well-ventilated fume hood.[6]
Reactivity and Regioselectivity
The reactivity of this compound is dominated by the electron-rich nature of the thiophene ring, which is further enhanced by the three electron-donating methyl groups. This makes the molecule highly susceptible to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
The methyl groups are activating and ortho-, para-directing substituents.[9] In the case of this compound, the only available position for substitution is the C4 position. Therefore, electrophilic aromatic substitution reactions are expected to occur with high regioselectivity at this position.
Figure 2: Regioselectivity of electrophilic substitution on this compound.
Common electrophilic substitution reactions include:
-
Nitration: Using a mixture of nitric acid and sulfuric acid.
-
Halogenation: Using elemental halogens (Br₂, Cl₂) with a Lewis acid catalyst.
-
Friedel-Crafts Acylation: Using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).
-
Sulfonation: Using fuming sulfuric acid.
Due to the activating nature of the three methyl groups, these reactions are expected to proceed under milder conditions compared to the substitution of unsubstituted thiophene.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three methyl groups and the single proton on the thiophene ring.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C4-H | ~6.5 | Singlet (s) |
| C5-CH₃ | ~2.4 | Singlet (s) |
| C2-CH₃ | ~2.3 | Singlet (s) |
| C3-CH₃ | ~2.1 | Singlet (s) |
Note: Predicted values in CDCl₃. Actual chemical shifts may vary depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~135 |
| C5 | ~133 |
| C3 | ~130 |
| C4 | ~125 |
| C5-CH₃ | ~15 |
| C2-CH₃ | ~14 |
| C3-CH₃ | ~13 |
Note: Predicted values in CDCl₃. Actual chemical shifts may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.[10]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1550 | C=C stretch (aromatic ring) |
| ~1450 | C-H bend (aliphatic) |
| ~850 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 126.[3] Common fragmentation pathways would involve the loss of a methyl group (M-15) leading to a stable thienyl cation.
Applications in Drug Development
The thiophene nucleus is a key component in a variety of pharmaceuticals due to its favorable biological and physicochemical properties.[1] While specific applications of this compound in marketed drugs are not extensively documented, its structural features make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activity. The methyl groups can influence the lipophilicity and metabolic stability of a drug candidate, and the thiophene ring can act as a bioisostere for a phenyl ring, offering a way to modulate biological activity and pharmacokinetic properties.[1]
Conclusion
This compound is a structurally and electronically interesting molecule with significant potential in organic synthesis and medicinal chemistry. Its aromatic character, coupled with the activating effects of the three methyl groups, dictates its high reactivity in electrophilic substitution reactions, which proceed with predictable regioselectivity. A thorough understanding of its synthesis, structure, and spectroscopic properties is essential for harnessing its full potential as a versatile building block for the development of novel functional materials and therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 8. 3-methylhexane-2,5-dione [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Introduction: Unveiling the Potential of a Substituted Thiophene
An In-Depth Technical Guide to 2,3,5-Trimethylthiophene (CAS 1795-05-7)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by the CAS number 1795-05-7, is a substituted, five-membered heterocyclic aromatic compound.[1][2] As a member of the thiophene family, it possesses an electron-rich scaffold that is a cornerstone in medicinal chemistry and materials science.[3][4] Thiophene and its derivatives are recognized as "privileged structures," frequently serving as bioisosteres for benzene rings in the design of novel therapeutic agents.[5] This guide offers a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, spectroscopic signature, reactivity, and potential applications, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. These parameters are critical for reaction planning, purification, and structural confirmation.
Core Physicochemical Properties
The essential physical and chemical data for this compound are summarized below. This information is crucial for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 1795-05-7 | [1][2][6] |
| Molecular Formula | C₇H₁₀S | [1][2] |
| Molecular Weight | 126.22 g/mol | [2] |
| Appearance | Clear, colorless to almost colorless liquid | [6] |
| Boiling Point | 82 °C at 52 mmHg | [6][7] |
| Density | 0.98 g/mL | [6][7] |
| Refractive Index | 1.5120 to 1.5140 | [6] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The data below is predictive, based on the known spectra of similar thiophene derivatives, and serves as a benchmark for researchers verifying the synthesis and purity of this compound.
| Spectroscopic Method | Expected Observations |
| ¹H NMR | A singlet for the C4-H proton (lone aromatic proton). Three distinct singlets for the three methyl groups (C2-CH₃, C3-CH₃, C5-CH₃), with integrations of 3H each. The aromatic proton will be the most downfield signal.[8][9] |
| ¹³C NMR | Four signals for the aromatic carbons of the thiophene ring. Three distinct signals for the methyl group carbons. The carbons attached to the sulfur atom (C2 and C5) will appear at a characteristic downfield shift.[10][11] |
| Infrared (IR) | C-H stretching (aromatic) ~3100 cm⁻¹. C-H stretching (aliphatic/methyl) in the 2850-3000 cm⁻¹ region. C=C stretching (thiophene ring) bands. C-S bond vibrations, typically found in the fingerprint region (around 699 cm⁻¹).[12][13][14] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 126. Key fragmentation may involve the loss of a methyl group ([M-15]⁺) or other characteristic fragments of the thiophene ring.[15][16][17] |
Synthesis and Purification Strategies
The synthesis of substituted thiophenes is a well-established area of organic chemistry. The choice of a synthetic route depends on the availability of starting materials, desired scale, and required purity.
Synthetic Approach: The Paal-Knorr Thiophene Synthesis
While multiple routes to substituted thiophenes exist, such as the Gewald reaction, a highly reliable and conceptually straightforward method is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. For this compound, a logical precursor would be a suitably substituted 1,4-dicarbonyl compound.
An alternative and effective method involves the reaction between arylacetaldehydes and 1,3-dicarbonyl compounds in the presence of elemental sulfur, which offers a more sustainable approach.[18]
Caption: Generalized workflow for the synthesis and purification of this compound.
Protocol: Synthesis via Paal-Knorr Condensation
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate 1,4-dicarbonyl precursor in an inert solvent such as toluene or dioxane.
-
Addition of Sulfurizing Agent : Add a stoichiometric equivalent of a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) portion-wise to the solution. The addition may be exothermic and should be controlled.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.
-
Workup : Cool the reaction mixture to room temperature and pour it carefully into a saturated sodium bicarbonate solution to quench any remaining reagents.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Achieving High Purity
The primary impurities in this synthesis are often unreacted starting materials or polymeric byproducts.
-
Fractional Distillation : Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is the most effective method for purification on a larger scale.[19] This separates the product from less volatile impurities.
-
Chromatography : For smaller scales or to remove isomers with close boiling points, flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) is highly effective.[19]
Reactivity and Chemical Behavior
The chemical behavior of this compound is governed by the aromaticity of the thiophene ring and the electronic effects of the three methyl substituents.
-
Aromatic Character : The thiophene ring is aromatic and undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
-
Influence of Methyl Groups : The methyl groups are electron-donating, which activates the thiophene ring towards electrophilic attack. The only unsubstituted position (C4) is the primary site for such reactions. This regioselectivity is a key consideration for using this molecule as a synthetic building block.
-
Metalation : The ring can be deprotonated at the C4 position using strong bases like n-butyllithium, creating a powerful nucleophile for the introduction of other functional groups.
Applications in Research and Drug Development
The thiophene nucleus is a versatile scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and its bioisosteric relationship with the phenyl group.[3][4] This makes this compound a valuable starting point for the synthesis of novel bioactive molecules.
Thiophene derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anti-inflammatory[20]
The specific substitution pattern of this compound provides a unique steric and electronic profile that can be exploited to fine-tune interactions with biological targets like kinases or receptors.[4] Its defined point of reactivity at the C4 position allows for the systematic elaboration of the core structure to build libraries of compounds for screening.
Caption: this compound as a scaffold for developing novel compounds.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound is a flammable liquid and presents several health hazards.
Hazard Identification:
-
Flammability : Highly flammable liquid and vapor.[24] Keep away from heat, sparks, open flames, and hot surfaces.[24][25] Use explosion-proof equipment.[24]
-
Irritation : Causes serious eye irritation and skin irritation.[15][24] May cause respiratory irritation.[15]
-
Other Hazards : The compound has a strong, unpleasant odor (stench).[25][26] It is also harmful to aquatic life with long-lasting effects.[24]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[26]
-
Gloves : Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[24]
-
Eye Protection : Use safety glasses with side-shields or chemical goggles.[25]
-
Skin Protection : Wear a lab coat and ensure skin is not exposed.[25]
-
Hygiene : Wash hands thoroughly after handling.[24][25] Do not eat, drink, or smoke in the laboratory.[24]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[25][26]
-
Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[25]
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1795-05-7 | CAS DataBase [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 2,3,5-Tribromothiophene(3141-24-0) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. rua.ua.es [rua.ua.es]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. mdpi.com [mdpi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
- 26. merckmillipore.com [merckmillipore.com]
Spectroscopic Characterization of 2,3,5-Trimethylthiophene: A Technical Guide for Structural Elucidation
This document provides an in-depth technical guide to the spectroscopic characterization of 2,3,5-trimethylthiophene. Given the relative scarcity of consolidated, publicly available experimental spectra for this specific isomer, this guide adopts a foundational approach. It combines theoretical principles of spectroscopic interpretation with comparative data from closely related thiophene analogs to build a robust predictive model for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology serves as a powerful tool for researchers in synthesis, quality control, and drug development for the unambiguous identification and structural verification of this compound.
Molecular Structure and Physicochemical Properties
This compound is an alkyl-substituted heterocyclic aromatic compound. Understanding its structure is the cornerstone of predicting and interpreting its spectral data. The molecule consists of a five-membered thiophene ring substituted with three methyl groups at positions 2, 3, and 5, leaving a single proton at the 4-position.
Key Properties:
-
Molecular Formula: C₇H₁₀S[1]
-
Molecular Weight: 126.22 g/mol [1]
-
CAS Number: 1795-05-7[2]
-
Physical State: Liquid
-
Boiling Point: 82 °C (at 52 mmHg)[2]
-
Density: 0.98 g/mL[2]
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The structure of this compound suggests a simple yet characteristic spectrum.
Predicted ¹H NMR Spectrum
The chemical environment of the protons dictates their resonance frequency (chemical shift).
-
Thiophene Ring Proton (H-4): There is a single proton directly attached to the aromatic thiophene ring. Its signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Thiophene protons typically resonate between 6.5 and 7.5 ppm.
-
Methyl Protons (CH₃): The three methyl groups are chemically non-equivalent and should each produce a distinct singlet (3H integration).
-
C-2 and C-5 Methyls: These are attached to the alpha-carbons (adjacent to the sulfur atom). Their chemical shifts are expected to be similar, typically in the range of 2.4-2.5 ppm.
-
C-3 Methyl: This group is attached to a beta-carbon and is expected to be slightly upfield compared to the alpha-methyls, likely around 2.1-2.2 ppm.
-
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.6 - 6.8 | Singlet | 1H | H-4 |
| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ |
| ~2.4 - 2.5 | Singlet | 3H | C2-CH₃ |
| ~2.1 - 2.2 | Singlet | 3H | C3-CH₃ |
Predicted in CDCl₃ solvent.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, validated by a sharp, symmetric TMS signal.
-
Acquisition: Acquire the spectrum at 298 K. A standard pulse sequence (e.g., 'zg30') with a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans is typically sufficient.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the signals to determine the relative proton ratios. Identify the multiplicity and chemical shift of each signal to assign it to the molecular structure.
Caption: Standard workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum
The structure of this compound has no plane of symmetry, meaning all seven carbon atoms are chemically unique and should produce seven distinct signals in a proton-decoupled ¹³C NMR spectrum.
-
Ring Carbons: Thiophene ring carbons typically resonate between 120-145 ppm. The substituted, quaternary carbons (C-2, C-3, C-5) will appear downfield relative to the protonated carbon (C-4).
-
Methyl Carbons: The sp³ hybridized methyl carbons will appear significantly upfield, typically in the 10-20 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~135 - 140 | C-2 or C-5 |
| ~133 - 138 | C-2 or C-5 |
| ~128 - 133 | C-3 |
| ~123 - 128 | C-4 |
| ~14 - 16 | C-2 or C-5 Methyl |
| ~14 - 16 | C-2 or C-5 Methyl |
| ~12 - 14 | C-3 Methyl |
Predicted in CDCl₃ solvent.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a spectrometer with a broadband probe (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: Acquire a proton-decoupled spectrum (e.g., 'zgpg30') to produce singlets for all carbon signals. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (D1 of 2-5 seconds) are required compared to ¹H NMR.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. The solvent signal (CDCl₃) can be used for reference, appearing as a triplet at ~77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The key vibrational modes for this compound are associated with the aromatic ring and the methyl C-H bonds.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Weak-Medium | Aromatic C-H Stretch (C4-H) |
| 2850 - 2990 | Strong | sp³ C-H Stretch (Methyl groups) |
| ~1500 - 1600 | Medium | C=C Aromatic Ring Stretching |
| ~1450 | Medium | CH₃ Asymmetric Bending |
| ~1375 | Medium | CH₃ Symmetric Bending |
| 900 - 675 | Medium-Strong | C-H Out-of-plane Bending |
The fingerprint region (<1000 cm⁻¹) will contain complex vibrations, including C-S stretching modes, that are highly characteristic of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Record a background spectrum on the clean, unobstructed ATR crystal (e.g., diamond or zinc selenide). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.
-
Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the characteristic absorption bands as detailed in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI), the molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation.
-
Molecular Ion (M⁺•): The molecular weight is 126.22. A strong molecular ion peak is expected at m/z = 126 .
-
Major Fragmentation: The most likely fragmentation pathway involves the loss of a methyl radical (•CH₃, mass 15) to form a highly stable, resonance-delocalized thienylmethylium-type cation. This would result in a very intense base peak at m/z = 111 (126 - 15). Further fragmentation of the ring is possible but would likely result in lower intensity peaks.
Table 4: Predicted Major Ions in the EI-Mass Spectrum of this compound
| m/z | Predicted Intensity | Assignment |
|---|---|---|
| 126 | High | [M]⁺• (Molecular Ion) |
| 111 | Very High (Base Peak) | [M - CH₃]⁺ |
Caption: Predicted primary fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For a volatile liquid, Gas Chromatography (GC) is the ideal introduction method (GC-MS). Inject a dilute solution (~100 ppm in hexane or dichloromethane) into the GC. A capillary column (e.g., DB-5ms) separates the sample from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
-
Validation: The system is validated by confirming the expected fragmentation pattern of a known standard (e.g., perfluorotributylamine, PFTBA) run under the same conditions.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data forms a unique "fingerprint":
-
¹H NMR: Four distinct singlets, with one aromatic proton and three methyl groups at characteristic chemical shifts.
-
¹³C NMR: Seven unique carbon signals confirming the asymmetry of the molecule.
-
IR: Characteristic absorptions for aromatic C-H, aliphatic C-H, and thiophene ring vibrations.
-
MS: A clear molecular ion at m/z 126 and a dominant base peak at m/z 111.
By following the rigorous, self-validating protocols outlined in this guide, researchers and analysts can reliably predict, acquire, and interpret the spectroscopic data necessary to confirm the identity and purity of this compound.
References
An In-depth Technical Guide to the Discovery and History of Substituted Thiophenes
This guide provides a comprehensive overview of the discovery and historical development of substituted thiophenes, charting a course from an accidental discovery to their current status as indispensable scaffolds in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the origins and synthetic evolution of this critical heterocyclic motif.
Introduction: The Unassuming Importance of a Sulfur Heterocycle
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom (C₄H₄S), is a cornerstone of modern organic chemistry.[1][2] Its structural resemblance to benzene allows it to act as a bioisostere, where the thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity.[3] This property, combined with the diverse reactivity of the thiophene nucleus, has established its derivatives as privileged structures in pharmacology and materials science.[1][4] From anti-inflammatory drugs to organic semiconductors, the journey of substituted thiophenes is a story of scientific curiosity, synthetic innovation, and expanding applications.[1][4] This guide will trace that journey, from its serendipitous discovery to the sophisticated synthetic methodologies that define its modern era.
The Discovery of Thiophene: A Classic Anecdote of Organic Chemistry
The history of thiophene begins not with a targeted synthesis, but with a puzzle. For a long time, the reaction of crude benzene with sulfuric acid and isatin was known to produce a vibrant blue dye called indophenin.[1][3] This was believed to be a characteristic reaction of benzene itself.
Through meticulous work, Meyer successfully isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (shining), a nod to its origin in coal tar distillates.[1][3] This discovery in 1882 not only identified a new heterocyclic compound but also highlighted the importance of purity in chemical reagents.[3][5][7] The first synthesis of thiophene was reported by Meyer in the same year, involving the reaction of acetylene with elemental sulfur.[3][8]
The Evolution of Thiophene Synthesis: From Classical Methods to Modern Innovations
The journey from Meyer's initial discovery to the vast library of substituted thiophenes available today is paved with the development of elegant and powerful synthetic methodologies. These methods can be broadly categorized into classical condensation reactions that build the thiophene ring and modern cross-coupling techniques that functionalize a pre-existing ring.
Classical Ring-Closure Syntheses
The earliest and most fundamental approaches to substituted thiophenes involve the construction of the heterocyclic ring from acyclic precursors. These methods remain workhorses in organic synthesis.
First reported independently by Carl Paal and Ludwig Knorr around 1884, this method is a cornerstone of heterocycle synthesis.[9] The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[9][10][11]
-
Causality: The choice of sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) was the traditional reagent, but it is harsh and can lead to side products, including furan formation.[1][10][12] The development of milder reagents like Lawesson's reagent has significantly improved the scope and yield of this reaction.[3][9][10] The reaction proceeds not through a furan intermediate, but via the sulfurization of the dicarbonyl to form a thioketone, which then cyclizes.[9]
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reactants: Combine acetonylacetone (a 1,4-dicarbonyl) with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or xylene.
-
Stoichiometry: A slight excess of the sulfurizing agent is typically used to ensure complete conversion.
-
Conditions: The reaction mixture is heated to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,5-dimethylthiophene.
-
Self-Validation: The formation of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The disappearance of the dicarbonyl starting material signals and the appearance of aromatic thiophene signals in the NMR spectrum validate the reaction's success.
-
Developed by Karl Gewald in the 1960s, this multicomponent reaction is arguably the most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes.[13][14][15] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[13][16]
-
Causality: The reaction's power lies in its convergence; it assembles a highly functionalized ring in a single step from readily available starting materials.[15] The mechanism begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes.[13] The choice of base (often a morpholine or piperidine) is crucial for facilitating both the initial condensation and the subsequent cyclization.[7][15]
Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reactants: In a suitable solvent like ethanol or DMF, combine 2-butanone (ketone), ethyl cyanoacetate (activated nitrile), and elemental sulfur.
-
Catalyst: Add a catalytic amount of a secondary amine base, such as morpholine or triethylamine.
-
Conditions: The mixture is gently heated (typically 50-60 °C) and stirred until the reaction is complete, as indicated by TLC analysis.[14][17]
-
Work-up: The reaction mixture is cooled, and the product often precipitates. It can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The crude product is recrystallized or purified by column chromatography to yield the desired 2-aminothiophene.
-
Self-Validation: The presence of the primary amine group (-NH₂) can be confirmed by IR spectroscopy (N-H stretching bands) and NMR. The successful incorporation of all three components is verified by mass spectrometry, which will show the correct molecular weight for the product.
-
The Hinsberg synthesis is a classic method that involves the reaction of a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base.[1][12][18]
-
Causality: This reaction proceeds through a Stobbe-type condensation mechanism.[18] It is particularly useful for synthesizing 3,4-disubstituted thiophene-2,5-dicarboxylates, a substitution pattern that can be more challenging to achieve with other methods.[18] The initial product is an ester, which is often hydrolyzed to the diacid during work-up.[1]
Developed by Hans Fiesselmann in the 1950s, this synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[19] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[19][20]
-
Causality: The mechanism involves a base-catalyzed conjugate addition of the thiol to the alkyne, followed by a second addition and subsequent cyclization.[19] This method is valuable for creating thiophenes with a hydroxyl group, which can be a useful handle for further functionalization.[19]
Visualization of Synthetic Pathways
The evolution of these synthetic strategies can be visualized as a progression from building the core scaffold to precisely decorating it.
Caption: Workflow comparing classical ring formation with modern functionalization of thiophenes.
Substituted Thiophenes in Drug Development and Materials Science
The synthetic methodologies described above have enabled the incorporation of the thiophene ring into a vast array of molecules with significant biological activity and material properties. The thiophene nucleus is present in numerous approved pharmaceuticals.[4]
| Drug Name | Therapeutic Class | Role of the Thiophene Moiety |
| Olanzapine | Atypical Antipsychotic | The thienobenzodiazepine core is essential for its unique receptor binding profile. |
| Duloxetine | SNRI Antidepressant | The naphthyl and thienyl groups are crucial for binding to serotonin and norepinephrine transporters. |
| Tiotropium | Anticholinergic (COPD) | The dithienyl structure contributes to its high affinity and long duration of action at muscarinic receptors. |
| Prasugrel | Antiplatelet Agent | The thienopyridine scaffold is a prodrug that is metabolized to an active form that irreversibly blocks P2Y₁₂ receptors. |
| Lornoxicam | NSAID | Acts as a bioisostere of the benzene ring found in the related drug piroxicam, maintaining anti-inflammatory activity.[3] |
Beyond medicine, polythiophenes and their derivatives are key components in organic electronics, used in applications like organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells, owing to their excellent charge-transport properties.
Conclusion and Future Outlook
The history of substituted thiophenes, from Victor Meyer's keen observation to the development of powerful multicomponent reactions and catalytic cross-couplings, exemplifies the progress of organic chemistry.[3][6] The journey has unlocked a class of compounds that are not only fundamentally interesting but also immensely practical, impacting human health and technology.
The future of thiophene chemistry will likely focus on the development of even more efficient, sustainable, and selective synthetic methods. C-H activation, which allows for the direct functionalization of the thiophene ring without pre-functionalization (e.g., halogenation), is a particularly promising frontier. As our synthetic capabilities continue to expand, the applications of these versatile sulfur-containing heterocycles in designing next-generation pharmaceuticals and advanced materials will undoubtedly continue to grow.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. wikiwand.com [wikiwand.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 8. rroij.com [rroij.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. d-nb.info [d-nb.info]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Occurrence of Alkylated Thiophenes
Abstract
Alkylated thiophenes represent a unique class of sulfur-containing heterocyclic secondary metabolites predominantly found in the plant kingdom, particularly within the Asteraceae family. These compounds are biosynthetically derived from polyacetylenes and exhibit a remarkable range of biological activities, including nematicidal, insecticidal, antifungal, and phototoxic properties. This guide provides a comprehensive overview of the natural occurrence of alkylated thiophenes, delving into their primary sources, biosynthetic pathways, and the methodologies for their extraction, isolation, and characterization. Furthermore, it explores the mechanisms behind their potent biological effects, offering insights for researchers, scientists, and drug development professionals interested in harnessing these natural compounds for agricultural and pharmaceutical applications.
Part 1: Introduction to Alkylated Thiophenes
Thiophenes are five-membered aromatic rings containing one sulfur and four carbon atoms.[1] Naturally occurring thiophenes are typically composed of one to five thiophene rings, often linked at their α-carbons, and are frequently substituted with alkyl chains that may contain acetylenic bonds.[1][2] These compounds are characteristic secondary metabolites of plants in the Asteraceae family, where they are believed to function as chemical defense agents against various pathogens and herbivores.[3] The inherent biological activity of these molecules, particularly their phototoxicity, has made them a subject of intense research for the development of novel biopesticides and therapeutic agents.[2]
Part 2: Natural Sources and Biosynthesis
Alkylated thiophenes are most famously associated with the plant family Asteraceae.[1][4] Genera such as Tagetes (marigolds), Echinops (globe thistles), Artemisia, Pluchea, and Eclipta are well-documented producers of these compounds.[1][3] In many species, particularly Tagetes, these compounds are concentrated in the roots and are exuded into the rhizosphere, contributing to the plant's allelopathic and protective effects against soil-borne pests like nematodes.[5][6] While predominantly found in Asteraceae, some thiophenes have also been reported from the family Apiaceae and even from microorganisms like actinomycetes (Streptomyces) and fungi (Penicillium).[3][7]
The biosynthesis of these compounds is intricately linked to fatty acid and polyacetylene metabolism.[2][8] The carbon skeleton is derived from acetyl-CoA, which undergoes elongation and desaturation to form long-chain polyacetylenes. The incorporation of a sulfur atom, followed by cyclization, leads to the formation of the thiophene ring. The exact enzymatic mechanisms are complex and can lead to a diverse array of thiophene structures, from simple monothiophenes to more complex terthiophenes like α-terthienyl.
Caption: Generalized biosynthetic pathway of alkylated thiophenes.
Table 1: Representative Naturally Occurring Alkylated Thiophenes
| Compound Name | Structure | Primary Natural Source(s) |
| α-Terthienyl | Thiophene-Thiophene-Thiophene | Tagetes spp. (Marigold) roots, Echinops spp. |
| 5-(3-Buten-1-ynyl)-2,2'-bithiophene (BBT) | Bithiophene with a butenyne side chain | Tagetes spp. (Marigold) |
| 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (BBTOH) | Bithiophene with a hydroxy-butynyl side chain | Tagetes patula |
| 2,2':5',2''-Terthiophene | Same as α-Terthienyl | Tagetes minuta |
| Xanthumin | Sesquiterpene lactone with a thiophene moiety | Xanthium spp. |
Part 3: Extraction and Isolation Methodologies
The extraction and purification of alkylated thiophenes from plant material is guided by their generally nonpolar to moderately polar nature.[6] The choice of solvent and technique is critical for achieving high yield and purity.
Causality in Method Selection
-
Solvent Choice: Ethanol is often preferred for its ability to extract a range of thiophenes with varying polarities.[6] For less polar thiophenes, solvents like hexane or methanol-water mixtures are effective. The decision is based on a trade-off between extraction efficiency for the target compounds and the co-extraction of undesirable matrix components like chlorophylls or lipids.
-
Extraction Method: Ultrasonic extraction is favored for its efficiency at room temperature, which minimizes the risk of thermal degradation of sensitive compounds.[6] Traditional methods like Soxhlet extraction can also be used, but require careful temperature control.
Experimental Protocol: Ultrasonic-Assisted Extraction from Tagetes Roots
-
Preparation: Air-dry the roots of Tagetes erecta in the shade and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration & Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation.[9]
-
-
Purification (Column Chromatography):
-
The crude extract can be further purified using silica gel column chromatography.
-
A gradient elution system, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is effective for separating thiophenes from other co-extractants. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for thiophene extraction and purification.
Part 4: Analytical Characterization Techniques
The structural elucidation and quantification of alkylated thiophenes rely on a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a photodiode array (PDA) detector, is the cornerstone for both quantifying and profiling thiophenes in an extract.[6] The extended conjugation in these molecules results in strong UV absorbance, typically in the 300-400 nm range, making them ideal for UV-Vis detection. A validated HPLC method provides excellent linearity, precision, and recovery for accurate quantification.[6]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) is highly effective for analyzing volatile thiophenes.[10][11] Two-dimensional GC (2D-GC) can be employed to resolve complex mixtures and separate thiophenes from interfering matrix components like benzene.[10]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides invaluable molecular weight and fragmentation data, which is crucial for identifying known thiophenes and elucidating the structures of novel ones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of purified compounds, ¹H and ¹³C NMR are indispensable. These techniques provide detailed information about the carbon-hydrogen framework, the substitution patterns on the thiophene rings, and the nature of the alkyl side chains.
Part 5: Biological Activities and Pharmacological Potential
Alkylated thiophenes are renowned for their broad spectrum of biological activities.[3][4] These properties are often linked to their ability to generate reactive oxygen species (ROS) upon activation by light, a phenomenon known as phototoxicity.[5][12]
Table 2: Biological Activities of Key Alkylated Thiophenes
| Compound | Biological Activity | Mechanism of Action | Target Organisms |
| α-Terthienyl | Nematicidal | Penetrates nematode hypodermis, induces oxidative stress (ROS generation).[13][14][15] | Plant-parasitic nematodes (Meloidogyne incognita), Caenorhabditis elegans[5][13] |
| α-Terthienyl | Insecticidal / Larvicidal | Phototoxic; generates singlet oxygen, leading to cellular damage.[5] | Mosquito larvae (Aedes aegypti), Manduca sexta |
| Various Bithiophenes & Terthiophenes | Antifungal | Phototoxic; inhibition of spore germination and mycelial growth. | Fusarium oxysporum, Rhizoctonia solani[9] |
| α-Terthienyl | Antiviral / Cytotoxic | Membrane interaction and disruption; ROS-mediated cell cycle arrest.[1][2] | Various viruses, human ovarian cancer cells |
Mechanism of Phototoxicity and Nematicidal Action
The most studied alkylated thiophene, α-terthienyl, exemplifies the potent phototoxicity of this class of compounds.
-
Photoactivation: When exposed to near-UV light (UVA, 320-400 nm), the thiophene molecule absorbs a photon, moving from its ground state to an excited singlet state.[12][16]
-
Intersystem Crossing: It then undergoes intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer: This excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[16]
-
Cellular Damage: Singlet oxygen is a powerful oxidizing agent that indiscriminately damages vital cellular components, including lipids (causing membrane damage), proteins (inactivating enzymes), and nucleic acids.[16][17]
In the context of its nematicidal activity, α-terthienyl can penetrate the nematode's outer layer (hypodermis) and exert its effects.[13][14] Importantly, significant nematicidal activity is observed even without photoactivation, suggesting that in the dark conditions of the soil, it acts as an oxidative stress-inducing chemical.[13][15] This dual-action capability makes it a highly effective natural nematicide.
Caption: The phototoxic mechanism of alkylated thiophenes.
Conclusion
Naturally occurring alkylated thiophenes are a potent and structurally diverse family of plant secondary metabolites. Their concentration in the roots of Asteraceae species like marigolds underlies the traditional use of these plants in pest management. A thorough understanding of their biosynthesis, extraction, and potent biological activities, particularly their light-activated and oxidative stress mechanisms, provides a solid scientific foundation for their development as eco-friendly pesticides and potentially as novel pharmaceutical leads. The methodologies outlined in this guide offer a framework for researchers to isolate, identify, and evaluate these promising natural products.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 4. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. agilent.com [agilent.com]
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- 14. journals.biologists.com [journals.biologists.com]
- 15. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,3,5-Trimethylthiophene in Organic Solvents
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. 2,3,5-Trimethylthiophene, a substituted heterocyclic compound, presents a unique set of physicochemical properties. This guide provides a comprehensive exploration of its solubility in organic solvents, moving beyond simple data points to elucidate the underlying principles and provide actionable experimental protocols.
Introduction to this compound: A Versatile Heterocycle
This compound is an aromatic heterocyclic compound with the chemical formula C₇H₁₀S.[1][2][3][4] The thiophene ring is a common scaffold in medicinal chemistry, valued for its bioisosteric relationship with the phenyl group, which can improve a molecule's metabolic stability and binding affinity.[5] The addition of three methyl groups to the thiophene core in this compound significantly influences its physical and chemical properties, including its solubility. This nonpolar, lipophilic nature dictates its interactions with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀S | [1][2][3] |
| Molecular Weight | 126.22 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | ~0.98 g/mL | |
| Boiling Point | 82 °C (52 mmHg) |
The Theoretical Framework of Solubility: "Like Dissolves Like"
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[6][7][8][9] For a solute to dissolve in a solvent, the energy required to break the intermolecular forces within the pure solute and pure solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
This compound is a nonpolar molecule. The primary intermolecular forces at play are the weak London dispersion forces.[6] It does not have the capacity for strong dipole-dipole interactions or hydrogen bonding. Consequently, it will be most soluble in solvents with similar intermolecular force profiles.
The thermodynamics of mixing for non-ideal solutions can be described by the change in Gibbs free energy (ΔG_mix):
ΔG_mix = ΔH_mix - TΔS_mix
Where:
-
ΔG_mix is the Gibbs free energy of mixing. A negative value indicates a spontaneous process (dissolution).
-
ΔH_mix is the enthalpy of mixing. For nonpolar compounds like this compound, this value will be close to zero in nonpolar solvents, as the energy required to break solute-solute and solvent-solvent interactions is similar to the energy released from solute-solvent interactions. In polar solvents, ΔH_mix will be positive and large, as more energy is needed to overcome the strong intermolecular forces of the polar solvent.[10][11][12][13]
-
T is the temperature in Kelvin.
-
ΔS_mix is the entropy of mixing, which is generally positive as dissolution leads to a more disordered state.[14]
Qualitative and Estimated Quantitative Solubility
The following table provides a qualitative and estimated solubility profile for this compound in a range of common organic solvents.
| Solvent Class | Solvent Name | Polarity | Predominant Intermolecular Forces | Expected Solubility |
| Nonpolar Aliphatic | Hexane, Heptane | Nonpolar | London Dispersion | High (Miscible) |
| Nonpolar Aromatic | Toluene, Benzene | Nonpolar | London Dispersion, π-π stacking | High (Miscible) |
| Halogenated | Dichloromethane, Chloroform | Weakly Polar | London Dispersion, Dipole-Dipole | High (Miscible) |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar | London Dispersion, Dipole-Dipole | High (Miscible) |
| Ketones | Acetone | Polar Aprotic | London Dispersion, Dipole-Dipole | Moderate to High |
| Esters | Ethyl Acetate | Polar Aprotic | London Dispersion, Dipole-Dipole | Moderate to High |
| Alcohols | Ethanol, Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Moderate to Low |
| Highly Polar | Water | Polar Protic | Hydrogen Bonding | Very Low (Immiscible) |
Experimental Protocol for Determining Solubility/Miscibility
Given the lack of quantitative data, experimental determination is crucial for specific applications. As this compound is a liquid at room temperature, the initial assessment is one of miscibility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Calibrated pipettes or syringes
-
Glass vials with screw caps
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)
Safety Precautions
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19] Consult the Safety Data Sheet (SDS) for detailed safety information.[20]
Qualitative Miscibility Determination
-
Preparation: Into a series of labeled glass vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.
-
Solute Addition: To each vial, add a small, known volume of this compound (e.g., 0.2 mL).
-
Mixing: Securely cap the vials and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid phases are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Quantitative Solubility Determination (Shake-Flask Method)
For solvents where this compound is not fully miscible, a quantitative solubility can be determined.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases clearly separate.
-
Sampling: Carefully extract a known volume of the solvent phase, ensuring no droplets of the undissolved this compound are included.
-
Analysis: Dilute the sample with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as GC or HPLC.
-
Calculation: From the concentration and dilution factor, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most liquid-liquid systems, miscibility increases with temperature. However, some systems exhibit a lower critical solution temperature (LCST), where they are miscible at lower temperatures and immiscible at higher temperatures. The effect of temperature should be determined experimentally for the specific solvent system of interest.
-
Pressure: For liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.
-
Impurities: The presence of impurities in either the this compound or the solvent can alter the solubility profile. Water is a common impurity that can significantly reduce the solubility of nonpolar compounds in organic solvents.
Conclusion
While specific quantitative solubility data for this compound is sparse in the public domain, a strong understanding of the principles of intermolecular forces and the thermodynamics of mixing allows for reliable prediction of its solubility behavior. It is anticipated to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in polar solvents, particularly water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This foundational knowledge is critical for the effective use of this compound in research and development, enabling informed solvent selection for synthesis, purification, and formulation.
References
- 1. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
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- 4. pschemicals.com [pschemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
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- 10. fiveable.me [fiveable.me]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. fishersci.com [fishersci.com]
- 18. uwaterloo.ca [uwaterloo.ca]
- 19. cdnisotopes.com [cdnisotopes.com]
- 20. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Theoretical Calculation of Aromaticity in 2,3,5-Trimethylthiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aromaticity is a cornerstone concept in chemistry, profoundly influencing the stability, reactivity, and biological activity of molecular scaffolds used in drug design. Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Understanding the subtle electronic effects of substitution on the thiophene ring is therefore critical for rational drug design. This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of aromaticity for a specific substituted thiophene, 2,3,5-trimethylthiophene. We move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This guide details the theoretical underpinnings of key aromaticity indices—Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA)—and provides a detailed, step-by-step protocol for their calculation using modern computational chemistry software.
Introduction: The Significance of Aromaticity in Thiophene-Based Drug Scaffolds
Thiophene is a five-membered heterocyclic compound that is considered aromatic because it possesses a cyclic, planar, fully conjugated system with 6 π-electrons, fulfilling Hückel's rule.[3] This aromatic character imparts significant thermodynamic stability and a propensity for electrophilic substitution over addition reactions.[3] In the landscape of medicinal chemistry, the thiophene ring is a bioisostere of the benzene ring, offering a similar spatial arrangement but with distinct electronic properties that can be exploited to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, antipsychotics, and anticancer drugs.[1][4][5]
The degree of aromaticity is not a binary property but rather a continuous scale. The substitution pattern on the thiophene ring can significantly modulate this aromatic character, thereby influencing the molecule's electronic distribution, reactivity, and potential for intermolecular interactions with biological targets.[3] For this compound, the electron-donating methyl groups are expected to perturb the π-electron system of the parent ring. Quantifying this perturbation is essential for understanding its potential as a pharmacophore. This guide focuses on the computational methods used to precisely quantify these effects.
Theoretical Foundations of Key Aromaticity Indices
Aromaticity is not a direct physical observable, so it is characterized through various indices that probe its different manifestations, primarily magnetic, geometric, and energetic properties.[6][7] For this guide, we will focus on the two most widely used and reliable criteria: magnetic and geometric.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The most popular magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS).[3] The foundational principle is that aromatic molecules, when placed in an external magnetic field, sustain a diatropic ring current due to the delocalized π-electrons. This induced current generates its own local magnetic field that deshields the exterior of the ring but, crucially, creates a strongly shielded zone at the ring's center.[8]
NICS is calculated as the negative of the absolute magnetic shielding computed at a non-nuclear position, typically the geometric center of the ring.[3]
-
Negative NICS values indicate shielding, a hallmark of aromaticity.
-
Positive NICS values indicate deshielding, a sign of anti-aromaticity.
-
NICS values near zero suggest a non-aromatic system.
To minimize contamination from the magnetic effects of σ-bonds, it is common practice to calculate NICS at a point 1 Å above the ring plane, denoted as NICS(1) . An even more refined metric is the out-of-plane tensor component, NICS(1)zz , which is considered a more robust probe of the π-electron system's contribution to the ring current.[3]
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure that quantifies the degree of bond length equalization within a cyclic system.[3] Aromatic systems exhibit minimal bond length alternation, approaching a state where all bond lengths are equalized. The HOMA index compares the actual bond lengths in a given ring to an optimal value assumed for a perfectly aromatic system.[9]
HOMA values are normalized to range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system with distinct single and double bonds.[3][10] Negative values can indicate anti-aromaticity.[9] The calculation relies on the optimized molecular geometry, making it a computationally straightforward yet powerful descriptor.
Computational Methodology: A Validated Workflow
This section provides a detailed, step-by-step protocol for calculating the aromaticity indices of this compound. The workflow is designed to be self-validating, ensuring the reliability of the final results. We will primarily reference the Gaussian software package, a standard tool in computational chemistry.[11][12]
Overall Computational Workflow
The entire process, from initial structure to final analysis, follows a logical sequence. Each step builds upon the validated output of the previous one.
Caption: A validated workflow for the theoretical calculation of aromaticity.
Step 1: Molecular Structure Generation
Using a molecular builder such as GaussView[13], construct the this compound molecule. Ensure the initial geometry is reasonable to facilitate a smooth convergence during the optimization step. The connectivity should be correctly assigned.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule. This is a critical prerequisite for all subsequent calculations.
-
Causality: We use Density Functional Theory (DFT) as it provides a good balance of computational cost and accuracy for systems of this size. The B3LYP functional is a robust and widely used choice, while a Pople-style basis set like 6-311+G(d,p) is sufficiently large to provide reliable geometries and electronic properties for this type of molecule.[14]
-
Protocol:
-
Load the generated structure into Gaussian.
-
Set up the calculation with the following keywords: #p B3LYP/6-311+G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Submit the calculation.
-
Step 3: Frequency Calculation (Self-Validation)
This step is essential for validating the result of the geometry optimization. A true minimum on the potential energy surface will have no imaginary vibrational frequencies.
-
Trustworthiness: Performing a frequency calculation at the same level of theory as the optimization is a self-validating check.[3] If imaginary frequencies are found, it indicates the optimized structure is a transition state or a saddle point, not a true minimum, and the geometry must be re-optimized.
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Set up the calculation with the keywords: #p B3LYP/6-311+G(d,p) Freq.
-
Verify from the output file that there are zero imaginary frequencies.
-
Step 4: NICS Calculation
With a validated minimum energy structure, we can now calculate the magnetic properties.
-
Causality: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR properties like magnetic shielding, as it effectively handles the issue of gauge-origin dependence.[3]
-
Protocol:
-
To calculate NICS(1)zz, a "ghost atom" (Bq) must be placed 1.0 Å above the geometric center of the thiophene ring. Determine the coordinates of the ring centroid from the optimized geometry and add 1.0 to the z-coordinate (assuming the ring is in the xy-plane).
-
Set up the Gaussian input file using the optimized coordinates. The route section should contain the keywords: #p B3LYP/6-311+G(d,p) NMR=GIAO.
-
In the molecule specification section, add the ghost atom with its calculated coordinates, for example: Bq(NoNucleus) x.xxxx y.yyyy z.zzzz.
-
Run the calculation. The NICS values are extracted from the "Magnetic shielding tensor (ppm)" section of the output file for the ghost atom. NICS is the negative of the isotropic value, and NICSzz is the negative of the zz component.
-
Step 5: HOMA Calculation
The HOMA index is calculated from the final bond lengths of the optimized geometry obtained in Step 2.
-
Protocol:
Predicted Results and Interpretation
To contextualize the results for this compound, we must compare them against the well-established values for parent thiophene and the archetypal aromatic molecule, benzene.
| Compound | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA |
| Benzene (Reference) | -10.2 | -29.4 | ~1.00 |
| Thiophene (Reference) | -10.4[16] | -25.5 | ~0.7-0.8 |
| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Caption: Comparison of calculated aromaticity indices. Reference values for benzene and thiophene are approximate and can vary slightly with the level of theory. |
Interpreting the Influence of Methyl Substituents
Methyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density within the thiophene ring. The increased electron density can enhance the diatropic ring current, which would be observed as a more negative NICS(1)zz value compared to the parent thiophene. Geometrically, this enhanced electron delocalization may also lead to greater bond length equalization, resulting in a HOMA value closer to 1. Therefore, it is hypothesized that this compound will exhibit a slightly enhanced aromatic character compared to unsubstituted thiophene.
Caption: Inductive (+I) effect of methyl groups on the thiophene ring.
Implications for Drug Development Professionals
The quantitative assessment of aromaticity is not merely an academic exercise. For scientists engaged in drug discovery, these calculations provide critical insights:
-
Chemical Stability: Higher aromaticity correlates with greater thermodynamic stability. A more stable core scaffold is less prone to metabolic degradation, potentially leading to a longer biological half-life.
-
Reactivity and Synthesis: The electron density of the ring, which is modulated by its aromaticity, dictates its susceptibility to electrophilic and nucleophilic attack. This knowledge is vital for planning synthetic routes and predicting potential metabolic pathways (e.g., sites of oxidation by Cytochrome P450 enzymes).
-
Molecular Interactions: The π-electron cloud of the thiophene ring is often involved in crucial interactions with biological targets, such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site. The magnitude and distribution of this cloud, influenced by the substituents and overall aromaticity, can directly impact binding affinity and drug efficacy.
By employing the robust computational workflow detailed in this guide, researchers can rationally design and screen substituted thiophene derivatives, prioritizing candidates with optimal electronic properties for development.
References
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- 15. mdpi.com [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Synthesis of 2,3,5-Trimethylthiophene via alkylation of thiophene
An In-Depth Guide to the Synthesis of 2,3,5-Trimethylthiophene via Friedel-Crafts Alkylation
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, forming the structural backbone of numerous vital molecules. Their applications span from pharmaceuticals, where they are integral to anti-inflammatory and antihypertensive drugs, to the agrochemical and fragrance industries.[1][2] The synthesis of specific isomers, such as this compound, is of particular interest for creating fine chemicals and drug intermediates.
The alkylation of the thiophene ring is a primary method for synthesizing these derivatives. This reaction typically proceeds via electrophilic aromatic substitution, a pathway for which the thiophene ring is highly activated—reacting approximately 10⁷ times faster than benzene.[3] However, this high reactivity presents significant challenges. Traditional Friedel-Crafts alkylation conditions, often employing strong Lewis acids like aluminum chloride, can lead to undesirable side reactions, including polyalkylation and resinification (polymerization) of the electron-rich thiophene ring.[4][5]
This guide provides a detailed, field-proven protocol for the synthesis of this compound. To circumvent the challenges of controlling regioselectivity and polyalkylation starting from thiophene, this protocol employs a more controlled strategy: the targeted methylation of 2,3-dimethylthiophene. This approach offers a more reliable and higher-yielding pathway to the desired trisubstituted product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via the Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution.[6] The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) interacts with the alkylating agent (e.g., chloromethane, CH₃Cl). This interaction polarizes the C-Cl bond, generating a highly electrophilic methylcarbocation (CH₃⁺) or a reactive complex that functions as its equivalent.
-
Nucleophilic Attack: The electron-rich thiophene ring of the 2,3-dimethylthiophene substrate acts as a nucleophile. The π-electrons attack the methyl electrophile. The substitution is directed to the most nucleophilic, sterically accessible position. In 2,3-dimethylthiophene, the C5 position is highly activated by the adjacent sulfur atom and the methyl group at C2, making it the primary site of attack.
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring.
-
Deprotonation and Aromatization: A weak base, typically [AlCl₄]⁻, removes a proton from the C5 position, collapsing the sigma complex. This step restores the aromaticity of the thiophene ring, yielding the final this compound product and regenerating the Lewis acid catalyst (in principle, though it is often consumed by complexation with the product).
References
- 1. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 2. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Metal-Catalyzed Cross-Coupling for the Synthesis of 2,3,5-Trimethylthiophene
Introduction
2,3,5-Trimethylthiophene is a sulfur-containing heterocyclic compound that serves as a crucial building block and signaling molecule in various chemical and biological systems. Its derivatives are found in pharmaceuticals, agrochemicals, and materials science, particularly in the development of conducting polymers and organic electronics.[1][2] The precise installation of methyl groups onto the thiophene core is paramount for tuning the electronic and steric properties of the final product. Traditional methods for its synthesis can be multi-step and low-yielding. However, the advent of metal-catalyzed cross-coupling reactions has provided a powerful and versatile toolkit for the efficient and regioselective construction of substituted thiophenes.[3]
This guide provides an in-depth analysis of several key metal-catalyzed cross-coupling strategies for the synthesis of this compound. We will explore the underlying reaction mechanisms, offer detailed, field-proven experimental protocols, and provide a troubleshooting guide to assist researchers, scientists, and drug development professionals in successfully implementing these powerful synthetic methods.
Mechanistic Overview of Relevant Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions fundamentally involve the formation of a new carbon-carbon bond between two fragments, an organometallic reagent (R'-M) and an organic halide or pseudohalide (R-X), mediated by a transition metal catalyst, most commonly palladium or nickel.[3] The general catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for cross-coupling.
Several named reactions fall under this mechanistic umbrella, each utilizing a different organometallic nucleophile. The choice of reaction often depends on the functional group tolerance, availability of starting materials, and reaction conditions.
| Reaction Name | Organometallic Reagent (R'-M') | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | High functional group tolerance; stable, often commercially available reagents; environmentally benign byproducts.[4][5] | Requires a base, which can be problematic for base-sensitive substrates. |
| Kumada | Grignard (R'-MgX) | Highly reactive nucleophiles leading to fast reaction rates; reagents are readily prepared and cost-effective.[6][7][8] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[6][9] |
| Stille | Organotin (e.g., R'-SnBu₃) | Mild reaction conditions and excellent functional group tolerance.[10][11] | Toxicity of organotin reagents and byproducts is a major drawback.[10][11] |
| Negishi | Organozinc (R'-ZnX) | High reactivity and good functional group tolerance; often provides higher yields for complex substrates compared to other methods.[12][13] | Organozinc reagents are often moisture and air-sensitive, requiring careful handling.[13] |
For the synthesis of this compound, Suzuki and Kumada couplings are particularly well-suited due to the commercial availability and low cost of the required methylating agents (e.g., methylboronic acid or methylmagnesium bromide).
Strategic Approaches to Synthesis
The synthesis of this compound via cross-coupling can be approached in a modular fashion. A common and effective strategy involves starting with a polyhalogenated thiophene and performing sequential or simultaneous methylation reactions. A prime starting material is 2,3,5-tribromothiophene , which allows for the systematic installation of all three methyl groups.
References
- 1. Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient C-C cross-coupling for installing thiophene rings into π-conjugated systems - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Exploring Negishi coupling for conjugated polymer synthesis - American Chemical Society [acs.digitellinc.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 2,3,5-Trimethylthiophene in Organic Electronics
An in-depth guide to the application of 2,3,5-trimethylthiophene in the field of organic electronics, designed for researchers, scientists, and professionals in drug development.
Introduction: The Landscape of Thiophene-Based Organic Electronics
Thiophene and its derivatives are cornerstones in the field of organic electronics, forming the backbone of numerous high-performance organic semiconductors.[1] Their utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) stems from their excellent charge transport properties and the tunability of their electronic and physical characteristics through chemical modification.[2][3] This guide focuses on a specific, yet less conventional, member of the thiophene family: this compound. We will explore its properties, potential applications, and the broader context of alkylated thiophenes in organic electronic devices.
While many thiophene derivatives have been extensively studied, this compound presents a unique case. Its substitution pattern, with methyl groups at the 2, 3, and 5 positions, significantly influences its reactivity and potential for polymerization into the conjugated systems that are essential for semiconductor applications. This document will provide a detailed analysis of these structural implications, offer protocols for the synthesis and characterization of related, more common polyalkylthiophenes to provide context, and explore potential, albeit currently niche, applications for this compound and its derivatives.
The Chemical Structure of this compound: Implications for Polymerization
The primary route to creating conductive polymers from thiophene monomers is through coupling reactions that link the 2 and 5 positions of the thiophene rings, creating a π-conjugated backbone.[4] Common methods for achieving this include Stille, Suzuki, and Grignard Metathesis (GRIM) polymerization. These reactions require reactive sites, typically halogens (bromine or iodine) or organometallic groups, at the 2 and 5 positions.
The structure of this compound, with methyl groups blocking the 2 and 5 positions, makes direct polymerization into a linear, high-molecular-weight conjugated polymer via these standard methods challenging. The methyl groups are not readily displaced in cross-coupling reactions, effectively terminating chain growth. This is a crucial point of understanding for any researcher considering this molecule for semiconductor applications.
However, the methyl group at the 3-position is of interest. Alkyl chains at the 3-position of a polythiophene backbone are known to enhance solubility and influence the solid-state packing of the polymer chains, which in turn affects charge carrier mobility.[5] Therefore, while this compound is not a direct monomer for conventional polymerization, it could potentially serve as a precursor for more complex, functionalized thiophene monomers.
Diagram: Polymerization of Thiophene Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
The Rising Star of Trimethyl-Substituted Thiophenes: A Guide to 2,3,5-Trimethylthiophene in Advanced Materials
Foreword: The Strategic Advantage of Methyl Substitution in Thiophene-Based Materials
In the dynamic landscape of materials science, thiophene-based compounds have firmly established themselves as a versatile and indispensable class of building blocks, particularly for organic electronics.[1] Their utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) stems from their excellent charge transport capabilities and tunable electronic properties.[2][3] While poly(3-alkylthiophene)s have been extensively studied, the strategic placement of smaller, less sterically hindering methyl groups offers a unique avenue to fine-tune the optoelectronic and morphological characteristics of the resulting materials. This guide focuses on a promising, yet less-explored monomer: 2,3,5-trimethylthiophene .
The presence of methyl groups at the 2, 3, and 5 positions of the thiophene ring is not arbitrary. It is a deliberate design choice aimed at influencing several key material properties:
-
Steric Hindrance and Regioregularity: The methyl group at the 3-position can influence the planarity of the resulting polymer backbone, which in turn affects the extent of π-conjugation and, consequently, the material's electronic properties. The methyl groups at the 2 and 5 positions directly participate in the polymerization linkage, and their presence can impact the reaction kinetics and the regioregularity of the polymer chain.
-
Solubility and Processability: While longer alkyl chains are often employed to enhance solubility, methyl groups can offer a more subtle modulation of solubility, potentially allowing for fine-tuning of thin-film morphology from solution-based processing techniques.
-
Electronic Properties: The electron-donating nature of methyl groups can alter the HOMO and LUMO energy levels of the thiophene unit, thereby influencing the charge injection and transport properties of the resulting material.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in materials science. It is intended for researchers, scientists, and professionals in drug development who are seeking to explore the potential of this unique monomer in creating novel functional materials. We will delve into both chemical and electrochemical polymerization methods, offering insights into the causality behind experimental choices and providing a framework for the characterization of the resulting materials.
PART 1: Chemical Oxidative Polymerization of this compound
Chemical oxidative polymerization is a widely used, scalable method for the synthesis of polythiophenes. The choice of oxidizing agent and reaction conditions are critical in determining the molecular weight, regioregularity, and ultimately, the performance of the resulting polymer. Ferric chloride (FeCl₃) is a common and effective oxidant for this purpose.
Causality Behind Experimental Choices
-
Oxidant-to-Monomer Ratio: The stoichiometry of the oxidant to the monomer is a critical parameter. An excess of FeCl₃ is typically used to ensure complete polymerization and to act as a dopant for the resulting polymer, rendering it conductive. The optimal ratio needs to be determined empirically, but a starting point of 2.5 to 4 equivalents of FeCl₃ to monomer is common for thiophene derivatives.
-
Solvent Selection: The choice of solvent is crucial as it affects the solubility of both the monomer and the growing polymer chains, as well as the activity of the oxidant. Anhydrous, non-polar solvents like chloroform or chlorobenzene are often preferred to minimize side reactions and to facilitate the precipitation of the polymer upon completion of the reaction.
-
Reaction Temperature and Time: The polymerization of thiophenes is typically an exothermic process. Maintaining a controlled temperature is essential to avoid side reactions and to achieve a desirable molecular weight distribution. The reaction time is another key parameter that influences the polymer chain length and overall yield.
Detailed Experimental Protocol: Synthesis of Poly(this compound) via Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (solvent)
-
Methanol (for precipitation and washing)
-
Ammonia solution (for de-doping)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 7.92 mmol) in anhydrous chloroform (50 mL).
-
Oxidant Suspension Preparation: In a separate flask, suspend anhydrous FeCl₃ (3.85 g, 23.76 mmol, 3 equivalents) in anhydrous chloroform (50 mL). Sonicate the suspension for 15 minutes to ensure a fine dispersion.
-
Polymerization: Slowly add the FeCl₃ suspension to the stirred monomer solution at room temperature over a period of 30 minutes. The reaction mixture will gradually darken, indicating the onset of polymerization.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into 500 mL of methanol with vigorous stirring. A dark precipitate of poly(this compound) will form.
-
Washing: Filter the precipitate and wash it extensively with methanol until the filtrate is colorless to remove any unreacted monomer and residual FeCl₃.
-
De-doping (Optional): To obtain the neutral, non-conductive form of the polymer, stir the precipitate in a dilute ammonia solution for 2 hours. Then, filter and wash with methanol until the filtrate is neutral.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.
Data Presentation: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Dark, reddish-brown powder | Typical for neutral polythiophenes. |
| Solubility | Sparingly soluble in common organic solvents (e.g., chloroform, toluene) | The methyl groups provide some solubility, but the rigid backbone limits it. |
| Molecular Weight (Mw) | 10 - 50 kDa | Oxidative polymerization typically yields polymers in this range. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | This method generally results in a broad molecular weight distribution. |
Visualization: Oxidative Polymerization Workflow
PART 2: Electrochemical Polymerization of this compound
Electrochemical polymerization offers a high degree of control over the thickness and morphology of the resulting polymer film, as it is deposited directly onto a conductive substrate. This method is particularly useful for the fabrication of thin-film devices.
Causality Behind Experimental Choices
-
Electrolyte and Solvent System: A non-aqueous electrolyte solution is typically used to avoid the interference of water in the polymerization process. Acetonitrile or propylene carbonate are common solvents, and a supporting electrolyte such as lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) is required to ensure conductivity of the solution.
-
Monomer Concentration: The concentration of the monomer in the electrolyte solution will influence the rate of polymerization and the quality of the resulting film. A concentration in the range of 0.05 to 0.2 M is a good starting point.
-
Electrochemical Method (Potentiodynamic vs. Potentiostatic):
-
Potentiodynamic (Cyclic Voltammetry): Cycling the potential allows for the gradual growth of the polymer film and provides information about the oxidation potential of the monomer and the redox behavior of the polymer.
-
Potentiostatic (Chronoamperometry): Applying a constant potential above the oxidation potential of the monomer leads to a more rapid and uniform film growth. The chosen potential should be high enough to initiate polymerization but not so high as to cause over-oxidation and degradation of the polymer.
-
Detailed Experimental Protocol: Electropolymerization of this compound
Materials and Equipment:
-
This compound (monomer)
-
Lithium Perchlorate (LiClO₄) (supporting electrolyte)
-
Anhydrous Acetonitrile (solvent)
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Cyclic Voltammetry (Film Growth and Characterization):
-
Perform cyclic voltammetry by scanning the potential from 0 V to an upper limit just above the oxidation potential of the monomer (e.g., +1.8 V vs. Ag/AgCl) and back to 0 V at a scan rate of 50 mV/s.
-
The oxidation potential of this compound is expected to be in the range of +1.4 to +1.7 V vs. Ag/AgCl. An irreversible oxidation peak should be observed on the first scan, corresponding to the formation of radical cations and the initiation of polymerization.
-
With subsequent cycles, the growth of the polymer film will be evident by the increase in the redox currents of the polymer.
-
-
Potentiostatic Deposition (Uniform Film Formation):
-
To grow a uniform film of a desired thickness, apply a constant potential slightly above the monomer's oxidation potential (e.g., +1.6 V vs. Ag/AgCl).
-
The deposition time will determine the film thickness, which can be monitored by the charge passed during the deposition.
-
-
Film Characterization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques.
Data Presentation: Expected Electrochemical and Spectroscopic Data
| Characterization Technique | Expected Observation | Interpretation |
| Cyclic Voltammetry | Reversible redox peaks for the polymer film. | Indicates the p-doping (oxidation) and de-doping (reduction) of the poly(this compound) film. |
| UV-Vis-NIR Spectroscopy | Absorption peak in the visible region (e.g., 450-550 nm) for the neutral film. A new absorption band in the near-infrared (NIR) region upon oxidation. | The visible absorption corresponds to the π-π* transition of the conjugated backbone. The NIR band is characteristic of the formation of polarons and bipolarons in the doped state. |
| FTIR Spectroscopy | Characteristic peaks for the thiophene ring and C-H vibrations. | Confirms the chemical structure of the polymer. |
Visualization: Electropolymerization Mechanism
PART 3: Application in Organic Thin-Film Transistors (OTFTs)
The performance of polythiophene-based OTFTs is highly dependent on the thin-film morphology and the degree of molecular ordering. The trimethyl substitution in poly(this compound) is expected to influence these properties.
Causality Behind Device Fabrication and Performance
-
Solution-Processing and Film Deposition: The solubility of poly(this compound) will dictate the choice of solvent and deposition technique (e.g., spin-coating, drop-casting). The goal is to achieve a uniform, crystalline thin film with good connectivity between polymer chains to facilitate charge transport.
-
Dielectric Interface Modification: The interface between the organic semiconductor and the gate dielectric is critical for device performance. Surface treatments of the dielectric (e.g., with self-assembled monolayers) are often employed to promote favorable molecular packing of the polymer.
-
Annealing: Thermal annealing of the polymer film after deposition can improve its crystallinity and, consequently, the charge carrier mobility of the OTFT. The annealing temperature should be carefully optimized to be below the polymer's decomposition temperature.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT
Materials and Equipment:
-
Poly(this compound) solution (e.g., in chloroform or toluene)
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (as gate and gate dielectric)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane in toluene)
-
Spin-coater
-
Vacuum thermal evaporator for source/drain electrode deposition
-
Shadow mask for defining source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a SAM to improve the interface for polymer deposition.
-
Semiconductor Deposition: Spin-coat the poly(this compound) solution onto the substrate to form a thin film. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the polymer film on a hotplate at an optimized temperature (e.g., 100-150 °C) for a set time (e.g., 30 minutes) under an inert atmosphere.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask onto the polymer film using thermal evaporation.
-
Device Characterization: Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer to determine the field-effect mobility, on/off ratio, and threshold voltage.
Data Presentation: Representative OTFT Performance Metrics
| Parameter | Representative Value | Significance |
| Field-Effect Mobility (µ) | 10⁻³ - 10⁻² cm²/Vs | A measure of how quickly charge carriers move through the semiconductor. |
| On/Off Ratio | 10³ - 10⁵ | The ratio of the current when the transistor is "on" to when it is "off". A high ratio is desirable for switching applications. |
| Threshold Voltage (Vth) | -5 to -20 V | The gate voltage at which the transistor begins to conduct. |
Visualization: OTFT Device Architecture
Conclusion and Future Outlook
This compound presents an intriguing building block for the development of novel thiophene-based materials. The strategic placement of methyl groups offers a subtle yet powerful means to tune the electronic and morphological properties of the resulting polymers. While this guide provides foundational protocols for the synthesis and application of poly(this compound), further research is warranted to fully elucidate the structure-property relationships and to optimize its performance in various electronic devices. Comparative studies with other methylated and alkylated polythiophenes will be crucial in understanding the specific advantages conferred by the 2,3,5-trimethyl substitution pattern. The exploration of copolymers incorporating this compound units also represents a promising avenue for the development of next-generation organic electronic materials.
References
High-Purity Isolation of 2,3,5-Trimethylthiophene via Vacuum Fractional Distillation
An Application Note from Gemini Synthesis Group
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,3,5-trimethylthiophene by vacuum fractional distillation. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Commercial grades or crude synthetic products often contain isomeric impurities (e.g., 2,3,4-trimethylthiophene) and other byproducts with boiling points too close for effective separation by simple distillation. This protocol details the use of a high-efficiency fractionating column under reduced pressure to overcome these challenges, enabling the isolation of this compound with purities exceeding 99.5%. The causality behind critical steps, safety protocols, and methods for post-purification analysis are thoroughly explained to ensure a reproducible and self-validating workflow.
Introduction and Principle of Separation
The purification of substituted thiophenes presents a common challenge in organic synthesis: the separation of the target molecule from structurally similar isomers. These isomers often possess nearly identical physical properties, including very close boiling points, which renders simple distillation ineffective[1][2]. For this compound, the primary atmospheric boiling point is estimated to be above 150°C, a temperature at which many organic compounds, including thiophenes, can undergo thermal decomposition[3].
To address these two fundamental issues, vacuum fractional distillation is the method of choice. The principles are as follows:
-
Vacuum Application: By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. This allows for vaporization to occur at a temperature well below the compound's decomposition point, preserving its chemical integrity[4].
-
Fractional Distillation: The introduction of a fractionating column between the distillation flask and the condenser provides a large surface area (e.g., glass packing or indentations in a Vigreux column). This setup creates a series of theoretical plates where repeated vaporization-condensation cycles occur. With each cycle, the vapor becomes progressively enriched in the more volatile component, allowing for a sharp separation between compounds with small differences in boiling points[5].
This protocol is designed to maximize both purity and recovery by leveraging these principles.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is critical for designing a successful distillation protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1795-05-7 | [6][7] |
| Molecular Formula | C₇H₁₀S | [7][8] |
| Molecular Weight | 126.22 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Density | 0.98 g/mL at 20°C | [6][9] |
| Boiling Point | 82°C at 52 mmHg | [6][9] |
| Flash Point | 36°C | [9] |
| Refractive Index | ~1.51 | [9] |
Safety & Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate care.
-
GHS Hazard Statements: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[7][10].
-
Mandatory Precautions:
-
Engineering Controls: All handling and distillation procedures must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, nitrile gloves, and a flame-resistant lab coat at all times.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use a heating mantle controlled by a variable transformer, not an open flame. Ensure all electrical equipment is properly grounded to prevent static discharge.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Have appropriate spill control materials readily available.
-
Materials & Equipment
-
Crude this compound
-
Round-bottom flasks (distilling and receiving)
-
Fractionating column (Vigreux or packed with glass helices/rings, min. 30 cm)
-
Distillation head with thermometer adapter
-
Liebig or Allihn condenser
-
Vacuum adapter with receiving flask manifold (e.g., "cow" or "pig" type)
-
Calibrated laboratory thermometer (-10 to 200°C)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Laboratory vacuum pump (diaphragm or oil-sealed)
-
Manometer or digital vacuum gauge
-
Thick-walled vacuum tubing
-
Keck clips or joint clamps
-
Vacuum grease
-
Equipment for post-distillation analysis (GC-MS, NMR)
Detailed Experimental Protocol
-
Glassware Inspection: Carefully inspect all glassware for stars, cracks, or defects. Never use damaged glassware under vacuum.
-
Drying: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove any residual water, which could interfere with the distillation.
-
Charging the Flask: Charge the distilling flask with the crude this compound. The flask should be no more than two-thirds full to prevent bumping of the boiling liquid into the column[2].
-
Add Boiling Aids: Add a fresh magnetic stir bar or a few boiling chips to the flask. This is crucial for ensuring smooth, even boiling and preventing violent bumping under vacuum. Never add boiling chips to a hot liquid.
-
Assemble the distillation apparatus securely on a sturdy lab jack and scaffold inside the fume hood.
-
Place the charged flask in the heating mantle.
-
Insulate the fractionating column and distillation head with glass wool and aluminum foil to minimize heat loss and maintain the thermal gradient, which is critical for efficient fractionation.
-
Apply a thin, even layer of vacuum grease to all ground glass joints to ensure an airtight seal.
-
Connect the condenser and circulate cooling water (water in at the bottom, out at the top).
-
Attach the vacuum adapter and receiving flasks. Use a multi-flask adapter (cow type) to allow for the collection of different fractions without breaking the vacuum.
-
Connect the apparatus to the vacuum trap and manometer, then to the vacuum pump, using thick-walled tubing.
-
Initiate Stirring: If using a magnetic stirrer, begin stirring the liquid in the distilling flask.
-
Apply Vacuum: Slowly and carefully evacuate the system. A target pressure of ~50 mmHg is recommended, which should correspond to a boiling point of approximately 82°C[6][9]. Monitor the manometer to ensure a stable vacuum is achieved.
-
Begin Heating: Turn on the heating mantle and begin to gently heat the flask.
-
Establish Equilibrium: Observe the liquid as it begins to boil and the vapor rises into the column. A "reflux ring" of condensing vapor will be visible. Adjust the heating rate so this ring ascends the column slowly (e.g., over 15-20 minutes). Allowing the column to equilibrate is essential for good separation[2].
-
Collect Forerun: The first condensate to reach the thermometer will likely be low-boiling impurities. The temperature may be unstable. Collect this "forerun" in the first receiving flask and isolate it.
-
Collect Main Fraction: The head temperature will rise and then stabilize at the boiling point of this compound at the established pressure. When the temperature is constant and clear, colorless distillate is observed, rotate the receiving flask adapter to a new, pre-weighed flask to collect the main product fraction. Record the stable temperature and pressure.
-
Monitor and Fractionate: If the temperature fluctuates or rises significantly after the main fraction is collected, it indicates the presence of higher-boiling impurities. Collect this material in a separate "tail" fraction.
-
Shutdown: Stop the distillation when approximately 10-15% of the initial volume remains in the distilling flask. Never distill to dryness , as this can concentrate potentially explosive peroxides or other unstable residues.
-
Turn off and lower the heating mantle.
-
Allow the system to cool for at least 30 minutes.
-
Slowly and carefully vent the system by opening the vacuum stopcock before turning off the vacuum pump. Abruptly breaking the vacuum can cause air to rush in and shatter the glassware.
-
Turn off the condenser water and disassemble the apparatus. Weigh the collected fractions.
Visualization of the Workflow
Caption: Workflow diagram for the purification of this compound.
Post-Distillation Analysis & Validation
To validate the success of the purification, it is essential to analyze the collected fractions.
-
Gas Chromatography (GC): This is the primary method for assessing purity. Analyze the starting material and each collected fraction. A successful purification will show a significant enhancement of the main peak (corresponding to this compound) in the main fraction compared to the crude material and other fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the purified main fraction should be used to confirm the structural integrity of the compound, ensuring no decomposition has occurred. The spectrum should show clean signals corresponding to the three distinct methyl groups and the lone aromatic proton.
Combine only the fractions that show a purity of >99.5% by GC analysis.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Exhausted boiling chips; insufficient stirring; heating too rapidly. | Cool system, vent, and add fresh boiling chips. Ensure vigorous stirring. Reduce heating rate. |
| Unstable Vacuum | Leaks in the system at joints or tubing connections. | Check all joints for proper sealing. Re-grease if necessary. Check all tubing for cracks or poor fits. |
| Flooded Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heat input from the mantle to allow the condensed liquid to flow back down the column. |
| Temperature at Head Drops | All of the compound has distilled over. | Stop the distillation. |
References
- 1. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. omicsonline.org [omicsonline.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophene, 2,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 9. This compound | 1795-05-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. This compound | 1795-05-7 | TCI Deutschland GmbH [tcichemicals.com]
Gas chromatography methods for analyzing 2,3,5-Trimethylthiophene
An In-Depth Technical Guide to the Gas Chromatographic Analysis of 2,3,5-Trimethylthiophene
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative and qualitative analysis of this compound using gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development and related fields, this guide moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring a robust and reproducible analytical framework.
Introduction: The Analytical Significance of this compound
This compound (C₇H₁₀S) is a sulfur-containing heterocyclic aromatic compound.[1] Its presence is notable in various matrices, from crude oil and petroleum distillates, where it contributes to sulfur content, to certain foods where it can act as a potent aroma compound. Accurate quantification is critical for applications such as petroleum refining, where sulfur compounds can poison catalysts, and in food chemistry for flavor profiling and quality control.[2] The inherent volatility and thermal stability of this compound make gas chromatography the analytical technique of choice.
Key Physicochemical Properties for GC Method Development: [3]
| Property | Value | Significance for GC Analysis |
| Molecular Formula | C₇H₁₀S | Determines the mass-to-charge ratios for MS detection. |
| Molecular Weight | 126.22 g/mol | Influences volatility and retention behavior.[1] |
| Normal Boiling Point | 164.5 °C | A key parameter for setting GC oven temperature programs. |
| Polarity | Non-polar | Dictates the choice of a suitable stationary phase for the GC column. |
Method Development: A Rationale-Driven Approach
The development of a successful GC method hinges on a systematic optimization of each stage of the analytical process, from sample preparation to detection. The choices made are interdependent and are grounded in the physicochemical properties of the analyte and the complexity of the sample matrix.
Sample preparation is a critical step to remove interferences that can compromise chromatographic resolution and instrument performance.[4] The choice of technique is dictated by the sample matrix.
-
For Petroleum and Fuel Matrices (e.g., Diesel, Kerosene): These are complex hydrocarbon matrices.[5] A simple "dilute-and-shoot" approach is often sufficient. Dilution with a non-polar solvent like hexane or toluene reduces the concentration of matrix components, preventing column overload and minimizing detector saturation. For trace analysis, an offline fractionation step using high-performance liquid chromatography (HPLC) can be employed to isolate the aromatic fraction containing thiophenes, thereby reducing matrix complexity.[5]
-
For Food and Environmental Matrices: These matrices are often more complex, containing fats, proteins, and other compounds that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids. For extracting this compound, a non-polar solvent like n-hexane would be used to extract the analyte from an aqueous or semi-aqueous sample.[4][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for a wide range of analytes in complex food matrices.[7] It involves an initial extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[7]
-
-
General Cleanup: Regardless of the initial extraction method, passing the final extract through a 0.45 µm syringe filter is crucial to remove particulates that could damage the GC inlet or column.[8]
The following section outlines the rationale for selecting specific GC parameters for the robust analysis of this compound.
Workflow Diagram: GC Analysis of this compound
Caption: Overall workflow from sample preparation to final data analysis.
Column (Stationary Phase) Selection: The non-polar nature of this compound dictates the use of a non-polar or low-polarity stationary phase.
-
Recommended Column: A 5% Phenyl-Methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Rationale: This stationary phase operates on the principle of "like dissolves like." It provides excellent separation for non-polar and semi-polar compounds based primarily on their boiling points. Its robustness and wide availability make it a workhorse column in many labs. For highly complex matrices like petroleum, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to resolve co-eluting peaks.[2]
Detector Selection: While a standard Flame Ionization Detector (FID) can detect this compound, its lack of selectivity makes it prone to interferences in complex matrices.[2]
-
Recommended Detectors:
-
Sulfur Chemiluminescence Detector (SCD): This is the gold standard for sulfur analysis. The SCD offers exceptional sensitivity and selectivity for sulfur-containing compounds, providing an equimolar response that simplifies quantification.[2] It produces a clean chromatogram with minimal interference from the hydrocarbon matrix.[2]
-
Mass Spectrometer (MS): A highly versatile detector that provides both quantitative data and qualitative structural information for definitive peak identification.[9] Operating in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for trace-level analysis.
-
Flame Photometric Detector (FPD): A cost-effective sulfur-selective detector, though it can be susceptible to quenching effects from co-eluting hydrocarbons, which may impact linearity and sensitivity.[10]
-
Detailed Experimental Protocol: Analysis in a Hydrocarbon Matrix
This protocol provides a validated starting point for the analysis of this compound in a matrix such as diesel fuel.
-
This compound standard (>98.0% purity)
-
n-Hexane (GC grade or equivalent)
-
Calibrated volumetric flasks and micropipettes
-
Autosampler vials with PTFE-lined septa
-
0.45 µm PTFE syringe filters
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in n-hexane in a 10 mL volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock standard with n-hexane.
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with n-hexane.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Injector | Split/Splitless | |
| Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Industry-standard column for this type of analysis. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | Allows for sharp initial peaks and focusing of volatiles at the column head. |
| Ramp Rate | 10 °C/min to 200 °C | Provides a good balance between separation efficiency and analysis time. |
| Final Hold | Hold at 200 °C for 5 min | Ensures elution of any higher-boiling matrix components. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-250) & SIM | Scan mode for initial identification; SIM mode for quantification. |
| SIM Ions | 126 (Quantifier) , 111 (Qualifier) | m/z 126 is the molecular ion and most abundant peak. m/z 111 corresponds to the loss of a methyl group. |
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show a prominent molecular ion at m/z 126.
-
Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 126) against the concentration of the working standards. Apply linear regression to determine the concentration of this compound in the unknown samples.
References
- 1. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem-casts.com [chem-casts.com]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. shimadzu.com [shimadzu.com]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2,3,5-Trimethylthiophene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research, drug development, and materials science, the unambiguous structural elucidation of heterocyclic compounds is of paramount importance. Thiophene and its derivatives are significant scaffolds in a vast array of biologically active molecules and functional materials. This application note provides a detailed, in-depth guide to the complete ¹H and ¹³C NMR spectral assignment of 2,3,5-trimethylthiophene, a representative substituted thiophene.
This guide moves beyond a simple listing of chemical shifts, delving into the causal relationships between molecular structure and spectral appearance. We will explore the influence of methyl substituents on the thiophene ring's electron density and how this modulates the chemical shifts of the remaining aromatic proton and the ring carbons. Furthermore, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be detailed, demonstrating a systematic and self-validating approach to spectral assignment. The protocols and analyses presented herein are designed to be directly applicable to the structural characterization of a wide range of substituted thiophenes and other heterocyclic systems.
Theoretical Considerations: Understanding the Thiophene Ring in NMR
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. The aromaticity of the ring leads to characteristic chemical shifts for its protons and carbons. In an unsubstituted thiophene, the protons at the 2- and 5-positions (α-protons) are typically found further downfield than the protons at the 3- and 4-positions (β-protons) due to the electron-withdrawing nature of the sulfur atom.
The introduction of methyl groups, which are weakly electron-donating, perturbs the electron distribution within the thiophene ring.[2][3][4] This inductive effect leads to an increase in electron density, particularly at the ortho and para positions relative to the methyl substituent. Consequently, the attached protons and carbons will experience increased shielding and will resonate at higher fields (lower ppm values) compared to unsubstituted thiophene. In this compound, the synergistic effect of three methyl groups significantly influences the chemical shift of the lone ring proton at the 4-position.
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution and artifact-free NMR spectra is the foundation of accurate structural elucidation. The following protocols are optimized for a standard 400 or 500 MHz NMR spectrometer.[5]
2.1. Sample Preparation
-
Analyte: this compound (purity >98%).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solvating power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak.[6][7] Other deuterated solvents can be used, but chemical shifts may vary.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer and serves as the internal reference for both ¹H and ¹³C chemical shifts, defined as 0.00 ppm.
2.2. NMR Experiments and Key Parameters
A suite of 1D and 2D NMR experiments should be performed for a complete and unambiguous assignment.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | To determine the number of different proton environments and their multiplicities. | Spectral Width: ~16 ppm; Acquisition Time: ~2-3 s; Relaxation Delay: 1-2 s; Number of Scans: 8-16 |
| ¹³C{¹H} NMR | To determine the number of different carbon environments. | Spectral Width: ~240 ppm; Acquisition Time: ~1-2 s; Relaxation Delay: 2 s; Number of Scans: 128-512 |
| DEPT-135 | To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals are positive, while CH₂ signals are negative. | Standard DEPT-135 pulse program. |
| COSY | To identify proton-proton spin coupling networks. | Symmetrized data matrix; Number of increments: 256-512. |
| HSQC | To identify direct one-bond proton-carbon correlations.[8] | Optimized for ¹JCH ≈ 125-160 Hz. |
| HMBC | To identify long-range (2-3 bond) proton-carbon correlations.[8] | Optimized for nJCH ≈ 8-10 Hz. |
Spectral Analysis and Assignment of this compound
The following sections detail the systematic interpretation of the NMR data to assign all proton and carbon signals of this compound.
3.1. Molecular Structure and Numbering
For clarity, the standard IUPAC numbering for the thiophene ring will be used throughout this analysis.
Caption: IUPAC Numbering of this compound.
3.2. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is relatively simple and displays four distinct signals:
-
A singlet in the aromatic region: This signal corresponds to the single proton on the thiophene ring, H4.
-
Three singlets in the aliphatic region: These signals correspond to the protons of the three methyl groups.
Expected Chemical Shift Regions:
-
Aromatic Proton (H4): The electron-donating methyl groups will shield this proton, causing it to appear at a higher field (lower ppm) than the protons of unsubstituted thiophene.
-
Methyl Protons: The chemical shifts of the methyl protons will be influenced by their position on the ring. The methyl group at the 2-position is generally the most deshielded due to its proximity to the sulfur atom.
3.3. ¹³C NMR and DEPT-135 Spectra Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals:
-
Four signals in the aromatic region: Corresponding to the four carbons of the thiophene ring (C2, C3, C4, and C5).
-
Three signals in the aliphatic region: Corresponding to the three methyl carbons.
The DEPT-135 experiment is crucial for distinguishing the types of carbon atoms:
-
Positive Signals: One CH carbon (C4) and three CH₃ carbons.
-
Negative Signals: None, as there are no CH₂ groups.
-
Absent Signals: Two quaternary carbons (C2, C3, and C5).
3.4. 2D NMR Analysis: COSY, HSQC, and HMBC for Unambiguous Assignment
While the 1D spectra provide initial assignments, 2D NMR experiments offer definitive confirmation through correlation analysis.
3.4.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings. In this compound, we expect to see a weak long-range coupling (⁴J) between the ring proton H4 and the protons of the C5-methyl group. There may also be a very weak coupling between H4 and the C3-methyl protons.
3.4.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[8][9][10] This allows for the direct assignment of the protonated carbons:
-
A cross-peak will connect the H4 signal to the C4 signal.
-
Three separate cross-peaks will connect each methyl proton signal to its corresponding methyl carbon signal.
3.4.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the cornerstone for assigning the quaternary carbons by showing correlations between protons and carbons over two or three bonds.[8][9][11]
-
Correlations from H4: The H4 proton will show correlations to C2, C3, and C5.
-
Correlations from C2-Methyl Protons: These protons will show correlations to C2 and C3.
-
Correlations from C3-Methyl Protons: These protons will show correlations to C2, C3, and C4.
-
Correlations from C5-Methyl Protons: These protons will show correlations to C4 and C5.
References
- 1. omicsonline.org [omicsonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Application Notes & Protocols: Strategic Derivatization of 2,3,5-Trimethylthiophene for Advanced Synthesis
Abstract
2,3,5-Trimethylthiophene is a substituted heterocyclic compound whose strategic functionalization is pivotal for the synthesis of complex molecular architectures in materials science and pharmaceutical development. This guide provides an in-depth exploration of the derivatization of this compound, focusing on the underlying principles of reactivity and offering detailed, field-proven protocols for key transformations. We will cover electrophilic aromatic substitution, including halogenation, formylation, and acylation, as well as subsequent palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.
Introduction: The Synthetic Potential of this compound
Thiophene-based compounds are cornerstones in the development of organic semiconductors, light-emitting diodes, and pharmacologically active agents.[1] Their unique electronic and optical properties, coupled with the potential for diverse functionalization, make them highly valuable synthons. This compound (CAS 1795-05-7)[2][3], with its specific substitution pattern, presents a unique synthetic challenge and opportunity. The three methyl groups significantly influence the electronic and steric environment of the thiophene ring, directing further reactions to the sole unsubstituted carbon, C4. Understanding and controlling this reactivity is key to unlocking its potential as a building block for next-generation materials and therapeutics.
Physical Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1795-05-7[2][3] |
| Molecular Formula | C₇H₁₀S[2][3] |
| Molecular Weight | 126.22 g/mol [3] |
| Boiling Point | 82 °C (at 52 mmHg)[2] |
| Density | 0.98 g/mL[2] |
Core Principles: Reactivity and Regioselectivity
The reactivity of the thiophene ring is governed by the electron-donating nature of the sulfur atom, which makes it more susceptible to electrophilic attack than benzene. In this compound, the three methyl groups further enhance this reactivity through their inductive and hyperconjugative effects.
Directing Effects
The methyl groups are ortho-para directing. In this specific molecule:
-
The 2-methyl group directs to positions 3 and 5 (both blocked).
-
The 3-methyl group directs to positions 2 (blocked) and 4 (open).
-
The 5-methyl group directs to position 4 (open).
All activating groups synergistically direct incoming electrophiles to the C4 position. This provides a powerful tool for achieving high regioselectivity, which is often a significant challenge in the synthesis of polysubstituted thiophenes. The primary challenge is not selectivity but managing the high reactivity and potential for side reactions like polymerization under harsh acidic conditions.[4]
The Workflow of Derivatization
A common and effective strategy for elaborating the this compound core involves a two-stage process. First, an electrophilic aromatic substitution is performed to install a versatile functional handle at the C4 position. This handle, typically a halogen, is then used in subsequent metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Caption: General workflow for derivatization.
Part I: Electrophilic Aromatic Substitution at the C4 Position
This section provides detailed protocols for introducing key functional groups onto the this compound ring.
Halogenation: Gateway to Cross-Coupling
Introducing a halogen, particularly bromine, at the C4 position is the most common and synthetically useful first step. The resulting 4-bromo-2,3,5-trimethylthiophene is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[1][5] N-Bromosuccinimide (NBS) is an excellent reagent for this purpose as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.
Causality: The reaction is performed in the dark to prevent radical side reactions initiated by the decomposition of NBS. A polar aprotic solvent like DMF facilitates the ionization of the NBS-thiophene complex, promoting the electrophilic substitution pathway.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.5 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous phase with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ (to remove unreacted bromine), saturated NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-bromo-2,3,5-trimethylthiophene as a colorless oil.
Formylation: Introduction of an Aldehyde
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.[6] It uses a "Vilsmeier reagent," typically formed from DMF and phosphoryl chloride (POCl₃), to generate a mild electrophile (the chloroiminium ion), which then attacks the thiophene ring.
Causality: The reaction is run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and prevent its decomposition. Gentle heating is then required to drive the electrophilic substitution to completion.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
3 M Sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.) to anhydrous DCE. Cool the solution to 0 °C. Add POCl₃ (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in DCE dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 60-70 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice. Then, slowly add a 3 M sodium acetate solution until the pH is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the mixture with DCM (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After concentrating the solvent, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to obtain the target aldehyde.
Acylation: Introduction of a Ketone
Friedel-Crafts acylation allows for the introduction of an acyl group, forming a ketone.[7][8] Using a milder Lewis acid like tin(IV) chloride (SnCl₄) or solid acid catalysts can be advantageous with reactive heterocycles like thiophene to prevent polymerization.[4]
Causality: Acetic anhydride is used as the acylating agent. A Lewis acid catalyst polarizes the carbonyl group of the anhydride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich thiophene ring.
Materials:
-
This compound
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄) or a solid acid catalyst (e.g., Hβ zeolite)[8]
-
Dichloromethane (DCM), anhydrous
-
Cold, dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of this compound (1.0 eq.) and acetic anhydride (1.2 eq.) in anhydrous DCM, cool the mixture to 0 °C under a nitrogen atmosphere.
-
Catalyst Addition: Slowly add SnCl₄ (1.1 eq.) dropwise. An exothermic reaction may occur. Maintain the temperature below 10 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench by slowly adding it to a mixture of crushed ice and dilute HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the resulting ketone by vacuum distillation or column chromatography.
Part II: Palladium-Catalyzed Cross-Coupling Reactions
With a halogen installed at the C4 position, a vast array of C-C bond-forming reactions become accessible. The Suzuki-Miyaura coupling is one of the most versatile and widely used methods.[9][10]
Suzuki-Miyaura Cross-Coupling
This reaction couples the 4-bromo derivative with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[10]
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. The base is crucial for activating the boronic acid for the transmetalation step.
Caption: Simplified Suzuki-Miyaura reaction workflow.
Materials:
-
4-Bromo-2,3,5-trimethylthiophene (from Protocol 3.1.1)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%)[10]
-
SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) (1-4 mol%)[10]
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq.)
-
Toluene and water (e.g., 10:1 mixture)
Procedure:
-
Setup: To a Schlenk flask, add 4-bromo-2,3,5-trimethylthiophene (1.0 eq.), the arylboronic acid (1.3 eq.), and anhydrous K₃PO₄ (2.0 eq.).
-
Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture via syringe. Then, add the Pd(OAc)₂ and SPhos ligand.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,3,5-trimethylthiophene.
References
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymerization of 2,3,5-Trimethylthiophene Derivatives
Introduction: The Significance of Substituted Polythiophenes
Polythiophenes represent a premier class of conducting polymers, distinguished by their excellent environmental stability and tunable optoelectronic properties.[1][2] The performance of these materials in applications ranging from organic photovoltaics to biomedical sensors is profoundly influenced by the nature and position of substituents on the thiophene ring.[3][4][5] Alkyl groups, in particular, are instrumental in enhancing solubility and processability, which are critical limitations of unsubstituted polythiophene.[3]
The 2,3,5-trimethylthiophene monomer offers a unique substitution pattern. The methyl groups at the 2- and 5- positions block the primary sites for α-α coupling, forcing polymerization to occur through less conventional pathways or requiring pre-functionalization of the monomer (e.g., di-halogenation) for controlled polymerization. However, for the purpose of this guide, we will focus on the direct polymerization of this compound, which proceeds via coupling at the 4-position and the methyl group at the 2- or 5- position, leading to a polymer with a distinct backbone structure. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis and characterization of polymers derived from this compound, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Part 1: Synthesis by Chemical Oxidative Polymerization
Chemical oxidative polymerization is a robust, scalable, and straightforward method for synthesizing polythiophenes.[6] The process relies on an oxidant, typically a Lewis acid like iron(III) chloride (FeCl₃), to initiate the coupling of monomer units.[6][7]
Underlying Principle and Mechanism
The polymerization proceeds via an oxidative coupling mechanism. The oxidant (FeCl₃) abstracts an electron from the π-system of the thiophene ring, generating a radical cation.[6][8] This reactive intermediate then couples with another radical cation or a neutral monomer, followed by deprotonation to re-aromatize the ring. This process repeats, leading to chain growth. The anhydrous, non-protic solvent is crucial as thiophene is unstable in protic acid media.[6]
Caption: Oxidative polymerization mechanism of this compound.
Experimental Protocol: Chemical Synthesis
This protocol describes the synthesis of poly(this compound) using FeCl₃ as the oxidant.
Materials & Reagents:
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) (Solvent)
-
Methanol (CH₃OH) (Quenching/Precipitating Agent)
-
Argon or Nitrogen Gas (Inert Atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Schlenk line or inert gas manifold
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
System Preparation: Assemble the glassware and flame-dry under vacuum or dry in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintaining an inert, anhydrous environment is critical to prevent premature quenching of the reaction and ensure high molecular weight.[9]
-
Monomer Dissolution: In the three-neck flask, dissolve this compound (e.g., 1.0 g, 7.92 mmol) in anhydrous chloroform (e.g., 50 mL). Stir the solution under a positive pressure of inert gas until the monomer is fully dissolved.
-
Oxidant Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., 3.86 g, 23.77 mmol, 3 equivalents) in anhydrous chloroform (25 mL). The monomer-to-oxidant ratio is a key parameter; a ratio of 1:3 to 1:4 is common to drive the reaction to completion.[1][10]
-
Polymerization: Transfer the FeCl₃ solution to the dropping funnel. Add the oxidant solution dropwise to the stirring monomer solution over 30-45 minutes. A slow addition rate helps control the reaction exotherm and promotes more uniform polymer chain growth, potentially leading to a lower polydispersity.[1] Upon addition, the solution will darken significantly, indicating the formation of charged polymer species.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere to ensure high conversion.
-
Precipitation and Quenching: After 24 hours, pour the dark, viscous reaction mixture slowly into a beaker containing 300 mL of vigorously stirring methanol. This step simultaneously quenches the reaction and precipitates the polymer. The crude polymer will appear as a dark powder.
-
Purification:
-
Collect the crude polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with methanol (3 x 100 mL) to remove unreacted monomer and residual FeCl₃.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove oligomers and any remaining impurities. This is a critical step for obtaining a clean polymer for characterization.
-
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50 °C for 24 hours to remove all residual solvent. The final product should be a dark, solid powder.
Data Summary: Oxidative Polymerization
| Parameter | Value/Condition | Rationale & Impact |
| Monomer:Oxidant Ratio | 1:3 (molar) | Ensures complete oxidation of the monomer; excess can lead to over-oxidation and defects.[10] |
| Solvent | Anhydrous Chloroform | Provides good solubility for both monomer and growing polymer chains; anhydrous conditions are critical.[6] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with control over polymer structure; higher temperatures can increase side reactions. |
| Reaction Time | 24 hours | Allows for the formation of high molecular weight polymer. |
| Typical Yield | 60-80% | Dependent on purification efficiency and reaction conditions. |
Part 2: Synthesis by Electrochemical Polymerization
Electrochemical polymerization offers exceptional control over polymer film deposition, thickness, and morphology. The polymer is synthesized directly onto a conductive substrate, which can then serve as an electrode in a device.[11][12]
Underlying Principle
In this method, an external potential is applied to a solution containing the monomer and a supporting electrolyte.[13] The monomer is oxidized at the surface of the working electrode, forming radical cations that couple and polymerize. The resulting polymer film deposits onto the electrode surface. A key advantage is that polymerization and doping occur simultaneously.[11]
Caption: Workflow for electrochemical polymerization setup.
Experimental Protocol: Electrosynthesis
This protocol details the deposition of a poly(this compound) film onto an Indium Tin Oxide (ITO) coated glass slide.
Materials & Reagents:
-
This compound (Monomer)
-
Lithium Perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate ((C₄H₉)₄NBF₄) (Supporting Electrolyte)
-
Anhydrous Acetonitrile (Solvent)
-
Argon or Nitrogen Gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: ITO-coated glass slide
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/AgCl in saturated KCl
Step-by-Step Procedure:
-
Electrode Preparation: Clean the ITO slide by sonicating sequentially in acetone, isopropanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile. Add the this compound monomer to this solution to a final concentration of 0.1 M.
-
Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode. The active surface area of the working electrode should be well-defined.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Polymerization: Perform the polymerization using one of the following methods:
-
Potentiodynamic (Cyclic Voltammetry): Scan the potential repeatedly between, for example, -0.2 V and +1.6 V vs. Ag/AgCl at a scan rate of 50-100 mV/s.[13] An increase in the redox wave currents with each cycle indicates progressive polymer deposition. Typically, 10-20 cycles are sufficient to grow a uniform film.
-
Potentiostatic (Chronoamperometry): Apply a constant potential slightly above the monomer's oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for a set duration (e.g., 120-300 seconds).[13] Film thickness can be controlled by adjusting the total charge passed.
-
-
Post-Synthesis Treatment: After deposition, rinse the polymer-coated electrode gently with fresh acetonitrile to remove unreacted monomer and electrolyte. The film can then be electrochemically "de-doped" by holding the potential at a negative value (e.g., -0.2 V) or chemically by rinsing with a reducing agent if desired.
-
Drying: Dry the film under a gentle stream of nitrogen or in a vacuum desiccator.
Part 3: Characterization of Poly(this compound)
Thorough characterization is essential to confirm the polymer's structure, purity, and key physical properties.
Protocols for Key Analyses
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Prepare a KBr pellet of the solid polymer powder or cast a thin film from solution onto a salt plate (NaCl or KBr). Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Results: Confirmation of polymerization is indicated by the presence of C-H out-of-plane bending modes for the substituted thiophene ring (around 800-850 cm⁻¹) and the disappearance of the C-H bond vibration at the 4-position of the monomer.[7][9]
-
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).
-
Expected Results: The spectrum will show broad peaks characteristic of polymers. Expect signals corresponding to the aromatic proton (if any remains) and the aliphatic protons of the methyl groups. Peak broadening compared to the monomer confirms the polymeric nature.[7][14]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform) to make a dilute solution or analyze a thin film cast on a quartz slide. Record the absorbance spectrum from 300 to 800 nm.
-
Expected Results: The spectrum will show a broad absorption band corresponding to the π-π* electronic transition of the conjugated backbone. The absorption maximum (λ_max) provides information about the effective conjugation length.[2][7] The optical bandgap (E_g) can be estimated from the onset of absorption.
-
-
Cyclic Voltammetry (CV):
-
Protocol: Use a film of the polymer on an ITO electrode as the working electrode in a monomer-free electrolyte solution. Scan the potential to observe the oxidation (p-doping) and reduction (de-doping) processes.
-
Expected Results: A reversible or quasi-reversible redox wave will be observed. The onset potentials for oxidation and reduction can be used to estimate the HOMO and LUMO energy levels of the polymer, which are critical parameters for electronic device applications.[7]
-
Summary of Expected Characterization Data
| Technique | Parameter | Expected Outcome for Poly(this compound) |
| FTIR | Vibrational Modes | Appearance of polymer backbone modes, disappearance of monomer-specific peaks.[9] |
| ¹H NMR | Chemical Shifts | Broadened peaks for methyl and aromatic protons, confirming polymeric structure.[14] |
| UV-Vis | λ_max (π-π* transition) | Typically in the 400-500 nm range for polythiophenes in solution.[2] |
| Cyclic Voltammetry | Redox Potentials | Reversible p-doping/de-doping peaks, allowing for HOMO/LUMO estimation. |
| GPC | Mₙ, Mₒ, PDI | Provides number-average and weight-average molecular weights and their distribution. |
| TGA | Decomposition Temp. | Indicates the thermal stability of the polymer, crucial for processing and device lifetime.[2] |
Part 4: Applications and Concluding Remarks
While extensively studied polymers like poly(3-hexylthiophene) (P3HT) dominate the literature, exploring derivatives such as poly(this compound) is crucial for discovering materials with novel properties.[15] The unique substitution pattern directly impacts polymer chain packing, solubility, and electronic structure. These materials hold potential in various fields:
-
Organic Electronics: As active layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where morphology and energy levels are key.[16]
-
Sensors: The conductivity of the polymer can change upon exposure to specific analytes, forming the basis for chemical and biological sensors.[5]
-
Biomedical Applications: Due to their inherent conductivity and biocompatibility, polythiophene derivatives are being explored for tissue engineering, drug delivery, and bio-interfacing.[4][5]
The protocols detailed in this guide provide a robust foundation for the synthesis and analysis of poly(this compound). By understanding the causality behind each experimental step, researchers can not only reproduce these methods but also intelligently modify them to tune the final properties of the polymer for specific, high-performance applications.
References
- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene substituted phenothiazine polymers: Design, synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. paperpublications.org [paperpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. openriver.winona.edu [openriver.winona.edu]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Substituted Thiophene Scaffold as a Privileged Precursor in Pharmaceutical Synthesis
Abstract: The thiophene nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and ability to favorably interact with a wide range of biological targets.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the synthetic utility of substituted thiophenes as precursors for pharmaceuticals. While we introduce 2,3,5-trimethylthiophene (CAS: 1795-05-7) as a representative building block[2][3], this document focuses on the broader principles of thiophene chemistry in drug synthesis. To provide a tangible and practical framework, we present a detailed synthetic protocol for Articaine, a widely used local anesthetic whose structure features a substituted thiophene core.[4] This case study will illuminate the key chemical transformations, causality behind procedural steps, and analytical considerations essential for leveraging this important heterocyclic scaffold in drug discovery.
The Thiophene Scaffold: A Bioisostere with Unique Advantages
The prevalence of the thiophene ring in FDA-approved drugs is a testament to its utility.[5] Thiophene is often employed as a bioisostere for the benzene ring, offering similar aromaticity and size while introducing unique electronic and metabolic characteristics.[6]
Causality of Thiophene's Utility:
-
Electronic Properties: The sulfur heteroatom imparts a distinct electron-rich character to the ring, altering its interaction with biological macromolecules compared to a phenyl group. The sulfur atom can act as a hydrogen bond acceptor, providing an additional anchor point for drug-receptor binding.[5]
-
Metabolic Profile: The presence of sulfur can influence the metabolic fate of a drug. For instance, the thiophene ring in some molecules can be oxidized by cytochrome P450 enzymes, a pathway that can be engineered by chemists to control the drug's half-life and clearance.
-
Lipophilicity and Permeability: The thiophene moiety generally increases the lipophilicity of a molecule compared to a simple benzene ring, which can enhance its ability to cross cell membranes and reach its target.[5]
The strategic incorporation of the thiophene scaffold has led to the development of numerous successful drugs across various therapeutic areas.
Table 1: Prominent FDA-Approved Pharmaceuticals Containing a Thiophene Moiety
| Drug Name | Therapeutic Class | Function of Thiophene Ring |
|---|---|---|
| Articaine | Local Anesthetic | Core scaffold; contributes to lipid solubility and rapid metabolism via an adjacent ester group.[4] |
| Clopidogrel | Antiplatelet | Part of the thienopyridine core, essential for its antagonist activity on the P2Y₁₂ receptor.[5] |
| Tiotropium Bromide | Anticholinergic (COPD) | Two thiophene rings are present, contributing to the molecule's binding affinity for muscarinic receptors.[6] |
| Olanzapine | Antipsychotic | A thieno[2,3-b]benzodiazepine, where the thiophene is fused to the core structure.[5] |
| Zileuton | Anti-inflammatory (Asthma) | The benzo[b]thiophene moiety is crucial for its activity as a 5-lipoxygenase inhibitor.[7] |
| Rivaroxaban | Anticoagulant | Contains a central thiophene ring linking the morpholinone and chlorophenyl moieties.[6] |
Foundational Synthetic Strategies: The Gewald Reaction
To utilize precursors like this compound, one must first understand how to construct or modify the thiophene ring itself. The Gewald aminothiophene synthesis is one of the most powerful and widely used methods for preparing highly substituted 2-aminothiophenes, which are versatile intermediates for pharmaceutical synthesis.[8]
Mechanism and Rationale: The reaction proceeds in three key stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between an α-methylene ketone (or aldehyde) and an activated nitrile (e.g., ethyl cyanoacetate) forms a stable α,β-unsaturated nitrile intermediate.[8]
-
Sulfur Addition: Elemental sulfur adds to the activated methylene position of the intermediate.
-
Cyclization and Tautomerization: The sulfur attacks the cyano group, leading to ring closure. A subsequent tautomerization yields the final, stable 2-aminothiophene product.[8]
The power of the Gewald reaction lies in its ability to introduce multiple functional groups (amino, ester, etc.) in a single, often one-pot, procedure, providing a rapid entry into complex molecular scaffolds.[9]
Caption: General workflow of the Gewald aminothiophene synthesis.
Case Study: Synthesis of Articaine Hydrochloride
Articaine is the only amide-type local anesthetic containing a thiophene ring.[4] Its synthesis provides an excellent practical example of the chemical transformations required to build a pharmaceutical from a substituted thiophene precursor. The following protocol is a representative synthesis based on established chemical principles found in the literature.[10][11]
Caption: High-level synthetic pathway for Articaine Hydrochloride.
Protocol 1: Synthesis of Articaine Hydrochloride
Objective: To synthesize Articaine Hydrochloride from methyl 4-methyl-3-aminothiophene-2-carboxylate.
Materials and Reagents:
-
Methyl 4-methyl-3-aminothiophene-2-carboxylate
-
2-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
n-Propylamine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Activated Carbon
Step 1: Amidation of the Thiophene Precursor
-
Rationale: This step forms the critical amide bond linking the thiophene core to the propionyl side chain. Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl 4-methyl-3-aminothiophene-2-carboxylate (1.0 eq) in dry dichloromethane (DCM).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Add triethylamine (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in DCM via the dropping funnel over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 2: Amination to Form Articaine Free Base
-
Rationale: This is a nucleophilic substitution reaction where the more nucleophilic n-propylamine displaces the chloride ion from the α-carbon of the propionyl chain. DMSO is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.
-
Dissolve the crude amide intermediate (1.0 eq) from Step 1 in dimethyl sulfoxide (DMSO).
-
In a separate flask, prepare a solution of n-propylamine (2.0-3.0 eq) in DMSO.
-
Add the amide solution dropwise to the n-propylamine solution at room temperature.
-
Heat the mixture to 40-50 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Articaine free base as an oil.[10]
Step 3: Salt Formation and Purification
-
Rationale: The free base is converted to its hydrochloride salt to improve stability, handling (by creating a crystalline solid), and aqueous solubility for formulation. Recrystallization is a standard method for purifying the final active pharmaceutical ingredient (API).
-
Dissolve the crude Articaine free base in acetone.
-
Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH of the solution is 5-6.
-
A white precipitate of Articaine Hydrochloride will form. Continue stirring in the cold for 1 hour to maximize crystallization.
-
Collect the solid by vacuum filtration, washing the filter cake with cold acetone.
-
For final purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone). Dissolve the solid in a minimal amount of hot ethanol, add activated carbon for decolorization, filter while hot, and add acetone to induce crystallization upon cooling.[10]
-
Filter the pure white crystals, wash with cold acetone, and dry under vacuum to a constant weight.
Quantitative Data & Quality Control
Table 2: Expected Physicochemical Data for Articaine HCl
| Parameter | Expected Value | Method |
|---|---|---|
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 171-177 °C[10] | Melting Point Apparatus |
| Purity (HPLC) | > 99.0% | High-Performance Liquid Chromatography |
| Solubility | Soluble in water and ethanol | USP <71> |
| Identity (FT-IR) | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy |
Conclusion
The thiophene scaffold is an undeniably powerful tool in the arsenal of the medicinal chemist. While simple precursors like this compound represent potential entry points, the true value lies in understanding the versatile synthetic methodologies, such as the Gewald reaction, that allow for the construction of complex, highly functionalized thiophene derivatives. The synthesis of Articaine serves as a practical blueprint, demonstrating the key amidation, amination, and purification steps common in pharmaceutical development. By mastering these principles, researchers can continue to exploit the unique properties of the thiophene ring to design and synthesize the next generation of innovative therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiophene, 2,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Articaine - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. impactfactor.org [impactfactor.org]
- 10. CN102321067B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 11. CN102060840A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trimethylthiophene
Welcome to the technical support center for the synthesis of 2,3,5-trimethylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues. Our goal is to provide you with the in-depth, field-proven insights necessary to improve your yield, purity, and overall success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, particularly via the Paal-Knorr thiophene synthesis, which is a robust and common method for this transformation.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in a Paal-Knorr synthesis is a frequent challenge that can typically be traced back to one of several key areas:
-
Cause 1: Ineffective Sulfurization/Dehydration. The core of the Paal-Knorr thiophene synthesis is the conversion of a 1,4-dicarbonyl compound (in this case, 3-methyl-2,4-pentanedione) into a thiophene. This requires a potent sulfurizing agent that also acts as a dehydrator.[1][2] If the agent is old, hydrated, or used in insufficient quantity, the reaction will be incomplete.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents are moisture-sensitive.
-
Optimize Stoichiometry: Ensure you are using a sufficient excess of the sulfurizing agent. A molar ratio of at least 0.5 equivalents of P₄S₁₀ to 1 equivalent of the diketone is a good starting point, though this may need optimization.
-
Temperature Control: The reaction requires thermal energy to proceed. Ensure your reaction mixture reaches and maintains the optimal temperature (often reflux in a high-boiling solvent like toluene or xylene) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Cause 2: Competing Side Reactions. The primary competing pathway in this synthesis is the formation of the furan analog, 2,3,5-trimethylfuran.[3] This occurs when the 1,4-dicarbonyl undergoes acid-catalyzed cyclization and dehydration without sulfur incorporation.
-
Cause 3: Product Loss During Workup. this compound is a relatively volatile compound (Boiling Point: 82 °C at 52 mmHg).[5] Aggressive removal of solvent under reduced pressure, especially without proper cooling, can lead to significant product loss.
-
Solution:
-
Careful Solvent Removal: Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. Avoid heating the flask excessively.
-
Efficient Extraction: Ensure your aqueous washes during workup are performed with a non-polar solvent in which the thiophene is highly soluble (e.g., diethyl ether, pentane) to minimize losses to the aqueous phase.
-
-
Q2: I'm observing a significant amount of a furan byproduct. How can this be minimized?
A2: The formation of 2,3,5-trimethylfuran is a classic issue in the Paal-Knorr synthesis.[3] The reaction mechanism can branch into two pathways: dehydration to form the furan or sulfurization followed by cyclization and dehydration to form the thiophene.[1]
-
Underlying Cause: The reaction is catalyzed by acidic species generated in situ. If the sulfurization step is slow or inefficient, the acid-catalyzed dehydration pathway can dominate.
-
Strategic Solutions:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often superior to phosphorus pentasulfide (P₄S₁₀) for minimizing furan byproducts. Its mechanism is believed to proceed via the formation of a thioketone intermediate, which more readily leads to the thiophene product.[1]
-
Reaction Conditions: Running the reaction under microwave irradiation has been shown to improve yields and reduce reaction times for Paal-Knorr condensations, which can sometimes favor the desired product by providing rapid, uniform heating.[6]
-
Temperature Optimization: While heat is necessary, excessive temperatures for prolonged periods might favor the thermodynamically stable furan. Experiment with running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: The final product is a dark, oily substance instead of a clear liquid. What causes this discoloration and how can I prevent it?
A3: Thiophene and its alkylated derivatives are susceptible to oxidation and polymerization, which can lead to colored impurities.
-
Cause 1: Oxidation. Exposure to air, especially at elevated temperatures during distillation or storage, can cause oxidation of the electron-rich thiophene ring.
-
Cause 2: Polymerization. Trace acidic impurities remaining from the workup can catalyze the polymerization of the thiophene monomer, resulting in higher molecular weight, colored oligomers.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and, more importantly, the final distillation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Thorough Neutralization: During the aqueous workup, ensure all acidic components are completely neutralized. A wash with a saturated sodium bicarbonate (NaHCO₃) solution followed by a brine wash is critical. Check the pH of the aqueous layer to confirm neutrality.
-
Purification: The colored impurities are typically less volatile than the desired product. Careful fractional distillation should separate the clear this compound from the colored, high-boiling point residue. If distillation is insufficient, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be effective.
-
Q4: Fractional distillation is not effectively separating my product from impurities. What are my alternatives?
A4: While fractional distillation is the most common method, co-boiling impurities can make it challenging.
-
Alternative 1: Flash Column Chromatography. This is a highly effective method for purifying alkylthiophenes.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a very non-polar solvent like hexanes or petroleum ether. The this compound product is non-polar and should elute quickly. More polar impurities will be retained on the column. The separation can be monitored by TLC.
-
-
Alternative 2: Preparative Gas Chromatography (Prep-GC). For very small scales or when extremely high purity is required, Prep-GC can separate compounds with very close boiling points. This is generally not a bulk purification method but is excellent for obtaining analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Paal-Knorr thiophene synthesis is the most direct and widely cited method.[1] It involves the one-step condensation and cyclization of a 1,4-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione, with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3] Its reliability stems from the commercial availability of the starting materials and the straightforward nature of the reaction.
Q2: What is the reaction mechanism for the Paal-Knorr synthesis of substituted thiophenes?
A2: While the exact mechanism is still a subject of some academic discussion, it is generally accepted to proceed through the following key steps, as illustrated in the diagram below.[3][7] It is important to note that the reaction does not proceed by first forming a furan which is then sulfurized.[1]
-
Thionation: One or both of the carbonyl oxygens of the 1,4-dicarbonyl are replaced by sulfur to form a thioketone intermediate.
-
Enolization/Thioenolization: The thioketone tautomerizes to form a thioenol.
-
Cyclization: An intramolecular nucleophilic attack from the remaining carbonyl (or enol) onto the thioenol or vice-versa occurs.
-
Dehydration: A final dehydration step eliminates water to form the aromatic thiophene ring.
Q3: How do I choose between Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent?
A3: Both reagents are effective, but they have different characteristics:
-
Phosphorus Pentasulfide (P₄S₁₀): This is the traditional, more cost-effective reagent. It is a very strong dehydrating agent, which can sometimes lead to a higher proportion of furan byproduct if conditions are not optimized.[1] It is also a fine, lightweight powder that can be difficult to handle.
-
Lawesson's Reagent: This reagent is generally more soluble in organic solvents and is often considered milder and more selective for thionation over dehydration, which can lead to higher yields of the desired thiophene with fewer byproducts.[2][4] However, it is more expensive than P₄S₁₀.
-
Recommendation: For initial trials or on a large scale, P₄S₁₀ is a reasonable choice. If you are struggling with furan byproduct formation or low yields, switching to Lawesson's reagent is a highly recommended optimization step.
Q4: What are the critical safety precautions when working with these reagents?
A4: Both P₄S₁₀ and Lawesson's reagent must be handled with extreme care in a well-ventilated chemical fume hood.
-
Toxicity and Byproducts: These reactions evolve hydrogen sulfide (H₂S) gas, which is toxic, flammable, and has the characteristic smell of rotten eggs.[3] It is crucial to have a proper gas scrubbing system in place (e.g., a bubbler with bleach or sodium hydroxide solution) to trap the H₂S gas.
-
Reactivity with Water: Both reagents react exothermically with water. Never quench the reaction mixture directly with water. It should be cooled to room temperature and poured slowly onto ice or into a cold, saturated NaHCO₃ solution with vigorous stirring.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Q5: Which analytical techniques are best for characterizing the final product and assessing its purity?
A5: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity, quantifying the yield, and identifying byproducts like the corresponding furan. The mass spectrum will show a molecular ion (M⁺) peak at m/z = 126 for C₇H₁₀S.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing the characteristic chemical shifts and splitting patterns for the three methyl groups and the single aromatic proton on the thiophene ring.
-
¹³C NMR: Will show the expected number of carbon signals for the trimethylthiophene structure.
-
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of carbonyl (C=O) stretches from the starting material.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Primary Application | Bulk purification, removal of non-volatile impurities. | High-purity separation, removal of close-boiling isomers. |
| Typical Purity | >95% (depends on impurity boiling points) | >99% |
| Typical Yield | 80-90% | 85-95% |
| Scale | Milligrams to Kilograms | Milligrams to ~100 grams |
| Complexity | Moderate; requires careful control of heat and vacuum. | High; requires selection of solvent system and packing of column. |
| Key Advantage | Scalable and cost-effective for large quantities. | Excellent resolution for difficult separations. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis.[1][2]
-
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a gas outlet connected to a bleach scrubber, add 3-methyl-2,4-pentanedione and anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus pentasulfide (P₄S₁₀) to the stirred solution in portions. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (using a hexane/ethyl acetate mobile phase) or by taking small aliquots for GC-MS analysis.
-
Workup - Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated NaHCO₃ solution. Caution: H₂S gas evolution! Perform in a fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully using a rotary evaporator with a cooled trap.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless liquid.
-
Visualization: Diagrams and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.
Caption: Troubleshooting logic tree for low yield in thiophene synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. quora.com [quora.com]
Technical Support Center: Purification of Crude 2,3,5-Trimethylthiophene
Welcome to the technical support center for the purification of crude 2,3,5-trimethylthiophene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experimental needs. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Addressing In-Experiment Purification Challenges
This section addresses specific issues that may arise during the purification workflow. Each answer explains the underlying causality and provides actionable solutions.
Question 1: My GC-MS analysis of the crude product shows multiple peaks with a mass of 126.22 g/mol . How do I identify the correct product and what are the likely impurities?
Answer: This is a classic challenge related to isomer formation, which is common in the synthesis of polysubstituted aromatic compounds like trimethylthiophene. The peak corresponding to 126.22 g/mol is the correct molecular weight for all trimethylthiophene isomers (C₇H₁₀S)[1].
-
Causality of Isomer Formation : The synthesis of this compound, often achieved through Friedel-Crafts alkylation or similar electrophilic substitution reactions on a thiophene precursor, can lead to the formation of various isomers[2][3]. The directing effects of existing substituent groups and the reaction conditions dictate the positions of the incoming methyl groups, making it difficult to achieve perfect selectivity for the 2,3,5-substitution pattern.
-
Likely Isomeric Impurities : Besides your target molecule, this compound, you are likely observing other trimethylthiophene isomers such as:
-
Troubleshooting and Identification Strategy :
-
Reference Spectra : The most reliable method is to compare the retention times and mass spectra of your peaks with a certified reference standard of this compound[6][7].
-
Mass Spectra Fragmentation : Analyze the fragmentation patterns in your mass spectra. While isomers have the same molecular ion, their fragmentation patterns can differ slightly due to the different positions of the methyl groups, offering clues to their identity. The NIST WebBook is an excellent resource for reference mass spectra of known isomers like 2,3,4-trimethylthiophene[8].
-
Comprehensive GCxGC : For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides superior separation power and can resolve isomers that co-elute in a standard GC run[2].
-
Question 2: I'm attempting to purify my crude this compound by fractional distillation, but the purity is not improving significantly. What is going wrong?
Answer: This issue typically arises when dealing with close-boiling isomers, a common problem in the purification of alkylated thiophenes[9][10].
-
Causality of Poor Separation : Fractional distillation separates liquids based on differences in their boiling points. If the boiling points of your target compound and its isomeric impurities are very close, a standard distillation setup will not provide adequate separation[11]. Each vaporization-condensation cycle (a "theoretical plate") only slightly enriches the more volatile component.
Compound Boiling Point (at 760 mmHg) Reference This compound 164.5 °C [12] 2,3,4-Trimethylthiophene ~160-179 °C (values vary) [13][14] 2,5-Dimethylthiophene 135 °C [4][5] As the table shows, the boiling point of the 2,3,4-isomer is very close to the target 2,3,5-isomer, making separation challenging.
-
Troubleshooting and Optimization Protocol :
-
Increase Theoretical Plates : To separate close-boiling liquids, you must increase the number of theoretical plates in your distillation column. Replace a simple Vigreux column with a more efficient packed column (e.g., with Raschig rings or metal sponge) or a longer Vigreux column[15].
-
Control the Distillation Rate : A slow, steady distillation rate is crucial. A rapid distillation does not allow for the necessary multiple vaporization-condensation cycles, defeating the purpose of the fractionating column[15]. Aim for a rate of 1-2 drops per second into the collection flask.
-
Ensure Proper Insulation : Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which can disrupt the equilibrium within the column[15].
-
Vacuum Distillation : Performing the distillation under reduced pressure will lower the boiling points of all components. The boiling point of this compound is 82 °C at 52 mmHg[1]. This can sometimes improve the separation between isomers and prevents potential thermal degradation of the compounds.
-
Question 3: My product appears to be degrading or polymerizing during column chromatography on silica gel. How can I prevent this?
Answer: Thiophene and its derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This acidity can catalyze degradation or polymerization reactions, especially with prolonged contact time[16].
-
Causality of Degradation : The acidic surface of silica gel can protonate the electron-rich thiophene ring, initiating unwanted side reactions. This is a known issue for sensitive heterocyclic compounds.
-
Troubleshooting and Protocol Modification :
-
Use a Different Stationary Phase : Switch to a neutral stationary phase like neutral alumina. Alumina is available in acidic, neutral, and basic forms; ensure you are using the neutral grade to avoid similar issues[16].
-
Deactivate the Silica Gel : If you must use silica, you can "deactivate" it by pre-treating it with a basic modifier. A common method is to prepare the column slurry with the eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Minimize Contact Time : Use flash chromatography instead of gravity column chromatography. The positive pressure forces the solvent through the column more quickly, reducing the time your compound spends in contact with the stationary phase[17].
-
Choose the Right Solvent : Use the least polar solvent system that provides good separation. This will increase the Rf value of your compound, causing it to elute faster. Determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running the column[17][18]. For a non-polar compound like this compound, start with pure hexane and gradually increase polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and analysis of this compound.
Question 4: What is the most effective method for purifying gram-scale quantities of liquid this compound from its isomers?
Answer: For gram-scale purification of a liquid mixture with close-boiling isomers, preparative gas chromatography (pGC) is often the most effective, albeit resource-intensive, method. If pGC is unavailable, a carefully optimized fractional distillation is the most practical alternative.
-
Preparative Gas Chromatography (pGC) : This technique offers the highest resolution for separating volatile compounds with similar boiling points. The crude mixture is injected onto a large-diameter GC column, and the separated components are collected as they elute. This method can yield very high purity fractions (>99.5%)[7].
-
Fractional Distillation : As detailed in Question 2, using a high-efficiency packed column with many theoretical plates can achieve good separation if the boiling point difference is at least a few degrees Celsius. This method is well-suited for larger scales (multi-gram to kg)[15].
-
Column Chromatography : While possible, separating non-polar isomers with very similar polarities on a large scale can be challenging and require large volumes of solvent and adsorbent[16][19]. It is better suited for smaller scales or when the impurities have significantly different polarities.
Question 5: Which analytical techniques are best for assessing the final purity of my this compound?
Answer: A combination of techniques is ideal for a comprehensive purity assessment.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) : This is the workhorse method for determining the purity of volatile organic compounds. The area percentage of the main peak in the chromatogram provides a reliable estimate of purity, assuming all components have a similar response factor in the FID detector[19]. For an even higher degree of confidence, a calibration curve can be created using a certified standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is essential for identifying the impurities present in your sample. By comparing the mass spectra of impurity peaks to library databases, you can confirm the presence of isomers or other byproducts from the synthesis[20][21][22].
-
Quantitative NMR (qNMR) : While more complex to set up, qNMR is a primary analytical method that can determine the absolute purity of a sample without needing a reference standard of the compound itself. It involves integrating the signal of a known proton on the target molecule against the signal of a certified internal standard of known concentration.
Question 6: Can I use crystallization to purify this compound?
Answer: Standard crystallization techniques are not suitable for purifying this compound at or above room temperature because its melting point is -26.2 °C[12]. However, a specialized technique called melt crystallization can be employed for liquid compounds.
-
Melt Crystallization : This process involves slowly cooling the crude liquid until it begins to solidify. The crystals that form first will be enriched in the major component (your target molecule), while the impurities will concentrate in the remaining liquid phase. The liquid is then separated from the crystals. This process can be repeated to improve purity. It is particularly effective if the impurities significantly depress the freezing point of the main compound[14].
Visualized Workflows and Protocols
Workflow for Troubleshooting Isomer Separation
Caption: Decision tree for selecting a purification method for isomers.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 20-30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum application.
-
Sample Preparation : Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 50-60 mmHg).
-
Heating : Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration : Observe the vapor rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the ring of condensing vapor remains in the upper third of the column for several minutes before any distillate is collected. This is the reflux stage, which is critical for good separation[15].
-
Collection : Slowly increase the heat slightly to allow the vapor to pass into the condenser. Collect the distillate at a slow, steady rate (1-2 drops per second).
-
Fraction Cutting : Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (e.g., residual solvents or more volatile impurities like dimethylthiophenes) in a separate flask. When the temperature stabilizes at the boiling point of your target compound (approx. 82 °C at 52 mmHg), switch to a clean receiving flask to collect the main product fraction[1].
-
Completion : If the temperature begins to rise again or drop significantly, it indicates the main fraction is finished. Stop the distillation before the distilling flask goes to dryness.
-
Analysis : Analyze all collected fractions by GC-FID to assess purity and determine which fractions to combine.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. 2,5-dimethyl thiophene, 638-02-8 [thegoodscentscompany.com]
- 5. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1795-05-7 [chemicalbook.com]
- 8. Thiophene, 2,3,4-trimethyl- [webbook.nist.gov]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chem-casts.com [chem-casts.com]
- 13. Buy Thiophene, 2,3,4-trimethyl- (EVT-318880) | 1795-04-6 [evitachem.com]
- 14. scent.vn [scent.vn]
- 15. Purification [chem.rochester.edu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. columbia.edu [columbia.edu]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiophenes
Welcome to the technical support center for substituted thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic scaffolds. Thiophene derivatives are cornerstones in pharmaceuticals, electronic materials, and agrochemicals, making their efficient and controlled synthesis a paramount objective.
This resource moves beyond simple procedural outlines. Here, we delve into the causality behind common synthetic challenges, offering field-tested troubleshooting strategies and optimization protocols. Our goal is to empower you to diagnose issues in your reactions, understand the underlying chemical principles, and rationally design solutions to achieve higher yields, better purity, and predictable outcomes.
Frequently Asked Questions (FAQs)
Q1: Which is the most versatile method for preparing a polysubstituted 2-aminothiophene?
A: The Gewald aminothiophene synthesis is arguably the most powerful and versatile method for accessing polysubstituted 2-aminothiophenes.[1][2][3][4] It is a one-pot, multicomponent reaction that brings together a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5] Its popularity stems from the ready availability of starting materials and generally mild reaction conditions.[2][3][4]
Q2: I need to synthesize a 2,5-disubstituted thiophene from a 1,4-diketone. What are my primary options?
A: The Paal-Knorr thiophene synthesis is the classic and most direct route for this transformation.[6] It involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[7] The most common reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[6][7][8] While effective, this reaction can be sensitive to temperature and the choice of sulfur source, which can influence byproduct formation.[9]
Q3: How can I introduce an aryl group onto a pre-existing thiophene ring?
A: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the state-of-the-art methods for this purpose.[10][11] This reaction couples a thienylboronic acid or ester with an aryl halide (or vice-versa) and offers excellent functional group tolerance.[12] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency.[10][11]
Q4: My purification is proving difficult due to highly similar polarities of my product and a key byproduct. What initial steps should I take?
A: This is a common challenge, especially with regioisomers.[13] The first step is to optimize your column chromatography. Systematically screen different eluent systems with varying polarity and solvent composition using Thin Layer Chromatography (TLC).[13] Employing a long, narrow column can increase theoretical plates and improve separation.[13] If this fails, consider derivatization of the mixture to alter the polarity of one component, followed by separation and deprotection.
Troubleshooting Guide 1: Low or No Yield in Gewald Synthesis
Question: I am attempting a Gewald synthesis with a cyclic ketone, ethyl cyanoacetate, and sulfur using morpholine as a base in ethanol. After 24 hours at 50°C, TLC analysis shows mostly unreacted starting material and a faint new spot. What is going wrong?
This is a classic issue in the Gewald reaction, which, despite its utility, can be sluggish with certain substrates. The problem likely lies in one of the three core mechanistic steps: (1) Knoevenagel condensation, (2) sulfur addition, or (3) cyclization/aromatization.[5][14][15]
Potential Causes & Mechanistic Insights
-
Inefficient Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of the ketone and the active methylene nitrile to form an α,β-unsaturated intermediate.[1][5] If this step is slow, the entire sequence stalls. Sterically hindered ketones or less reactive active methylene compounds can make this the rate-limiting step. The water produced during this condensation can also inhibit the reaction.[16]
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) needs to be activated and incorporated. Its solubility in common organic solvents like ethanol is low. The base helps to form reactive polysulfide species, but if the sulfur remains largely undissolved, its effective concentration is too low.[16]
-
Slow Cyclization: The final intramolecular attack of the sulfur-containing intermediate onto the nitrile group, followed by tautomerization to the aromatic aminothiophene, is the final key step.[5] If intermediates are too stable or sterically constrained, this ring-closure can be difficult.
Troubleshooting Workflow
Experimental Protocol: Two-Step Gewald Procedure for Challenging Substrates
For substrates that are unreactive in the one-pot procedure, a two-step approach often provides a significant improvement in yield.[4][16]
-
Step A: Synthesis of the Knoevenagel Intermediate
-
To a solution of the ketone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene (0.5 M), add piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, or until TLC indicates complete consumption of the ketone.
-
Cool the reaction mixture, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α,β-unsaturated nitrile is often pure enough for the next step.
-
-
Step B: Cyclization with Sulfur
-
Dissolve the crude intermediate from Step A in N,N-dimethylformamide (DMF) (0.5 M).
-
Add elemental sulfur (1.2 eq) and triethylamine (2.0 eq).
-
Heat the mixture to 60°C and stir vigorously for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, pour it into ice-water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).
-
Troubleshooting Guide 2: Poor Regioselectivity in Thiophene Functionalization
Question: I am attempting a Suzuki coupling on 3-hexyl-2-bromothiophene to install an aryl group at the 2-position, but I'm getting a mixture of the desired 2-aryl product and a 2-aryl-5-brominated byproduct. How can I improve selectivity?
This issue points to a competing C-H activation/halogenation pathway, which can be problematic in palladium-catalyzed reactions with electron-rich heterocycles like thiophene. Regioselectivity is governed by a delicate balance of electronic and steric factors, as well as the specific catalyst system employed.[17][18]
Potential Causes & Mechanistic Insights
-
C-H Activation at the 5-Position: The C-H bond at the 5-position of a 2-substituted thiophene is often the most acidic and sterically accessible, making it susceptible to direct metallation or C-H activation by the palladium catalyst.[19] This can lead to unwanted side reactions if a halogen source is present.
-
Ligand Effects: The ligand coordinated to the palladium center plays a crucial role in directing the regioselectivity. Bulky, electron-rich phosphine ligands can favor specific positions by influencing the steric environment around the metal center during the catalytic cycle.[19][20]
-
Reaction Conditions: Temperature and base can significantly influence the rates of competing reaction pathways. Harsher conditions may favor less selective side reactions.
Optimization Strategies & Data
The choice of palladium catalyst and ligand is the most critical parameter to control for achieving high regioselectivity.
| Catalyst System | Ligand Type | Typical Selectivity for C2-Arylation | Key Considerations | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate to Good | Standard, robust catalyst. Can require higher temperatures. | [10] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Good to Excellent | Often provides higher stability and activity. Good for challenging substrates. | [10] |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | Excellent | SPhos is a bulky, electron-rich biarylphosphine ligand known to promote high activity and selectivity, even at room temperature. | [20] |
Experimental Protocol: High-Selectivity Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system known for high selectivity in thiophene functionalization.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 3-hexyl-2-bromothiophene (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%) and purge with argon.
-
Add the catalyst premix to the Schlenk flask.
-
-
Solvent and Reaction:
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[21]
-
Troubleshooting Guide 3: Furan Byproduct in Paal-Knorr Thiophene Synthesis
Question: I am reacting a 1,4-diketone with phosphorus pentasulfide (P₄S₁₀) in toluene at reflux to synthesize a tetrasubstituted thiophene, but I am isolating a significant amount of the corresponding furan byproduct. How can I suppress this side reaction?
This is the most common side reaction in the Paal-Knorr thiophene synthesis.[9] The sulfurizing agents used are also potent dehydrating agents, which can catalyze the competing acid-catalyzed cyclization and dehydration of the 1,4-diketone to form the furan.[6][9] The key to success is to favor the thionation pathway over simple dehydration.
Mechanistic Viewpoint: Competing Pathways
Optimization Strategies
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more selective thionating agent than P₄S₁₀, leading to a higher ratio of thiophene to furan.[9]
-
Temperature Control: Higher temperatures generally favor the dehydration pathway leading to the furan.[9][22] The reaction should be run at the lowest effective temperature required for the thionation to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating can increase furan formation.[9]
Experimental Protocol: Selective Paal-Knorr Synthesis Using Lawesson's Reagent
This protocol is optimized to minimize furan byproduct formation.
-
Reaction Setup:
-
CRITICAL: Conduct this reaction in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas is evolved.[9]
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (leading to a bleach solution to scrub H₂S), add the 1,4-diketone (1.0 eq) and Lawesson's reagent (0.5-0.6 eq, as it contains two P=S bonds).
-
Add anhydrous toluene or xylene as the solvent (0.2-0.5 M).
-
-
Reaction Conditions:
-
Heat the mixture to 80-110 °C (start on the lower end and increase if the reaction is too slow).
-
Stir the reaction and monitor its progress by TLC or GC-MS (typically 2-8 hours).
-
-
Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[9]
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Stability and degradation of 2,3,5-Trimethylthiophene under different conditions
Welcome to the technical support center for 2,3,5-Trimethylthiophene. This guide is designed for our partners in research, discovery, and drug development. We understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for issues related to the stability and degradation of this compound.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses common queries regarding the fundamental properties and safe handling of this compound.
Question: What are the optimal long-term storage and handling conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. This compound is a flammable liquid that is stable under recommended conditions[1][2].
-
Temperature: Store in a cool, well-ventilated place, away from heat and sources of ignition[3]. The material should be kept cool to minimize vaporization[3].
-
Atmosphere: While stable in air for short-term handling, for long-term storage (>1 month), we recommend storing under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of slow oxidation of the electron-rich thiophene ring.
-
Container: Keep the container tightly closed to prevent the escape of vapors and entry of moisture[1][2][3]. Use containers made of appropriate, non-reactive materials (e.g., amber glass).
-
Handling: Use in a well-ventilated area, preferably a fume hood. Grounding of containers and receiving equipment is essential to prevent static discharge, as vapors can form explosive mixtures with air[1][3].
Question: Is this compound susceptible to degradation from light exposure?
Answer: Yes, photolytic degradation is a significant concern for many thiophene derivatives. The thiophene ring can absorb UV light, which can lead to photo-oxidation or other photochemical reactions[4]. Studies on related thiophene compounds have shown that UV irradiation can induce oxidation, leading to products such as sulfones and even ring-opened species[4][5]. Therefore, we strongly advise storing this compound in amber vials or in a dark location to protect it from light.
Question: What chemical classes are incompatible with this compound?
Answer: To ensure the integrity of your experiments and for safety, avoid contact with the following materials.
| Incompatible Agent | Potential Outcome | Rationale |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire, and rapid degradation.[1][2] | The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of unstable thiophene-S-oxides and subsequently sulfones or dimeric "sesquioxides".[6] |
| Strong Bases | Potential for deprotonation and subsequent reactions.[1][2] | While the methyl protons are not highly acidic, very strong bases could potentially initiate undesired reactions. |
| Strong Acids | Risk of polymerization. | Traces of acid have been shown to catalyze the polymerization of similar thiophene-based compounds, which can sometimes occur with dangerous rapidity.[7] |
Question: What are the primary theoretical degradation pathways for this compound?
Answer: Based on the known chemistry of thiophenes, there are two primary degradation pathways to be aware of during your experimental design:
-
Oxidation of the Sulfur Heteroatom: This is the most common pathway. The sulfur can be oxidized to a thiophene-S-oxide. While bulky substituents at the 2- and 5-positions can sometimes stabilize this intermediate, it is generally highly reactive and can undergo further reactions, such as dimerization or oxidation to a more stable sulfone.[6]
-
Acid-Catalyzed Polymerization: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack. In the presence of strong acids, protonation can initiate a polymerization reaction, leading to the formation of oligomeric or polymeric tars.[7]
Below is a diagram illustrating the potential oxidative pathway.
Caption: Potential oxidative degradation pathway of this compound.
Part 2: Troubleshooting Guide - Addressing Experimental Issues
This section is formatted to help you diagnose and resolve specific issues you may encounter during your work.
Issue: My clear, colorless sample of this compound has developed a yellow or brown tint after a period in the lab.
-
Possible Cause 1: Air Oxidation. This is the most likely culprit. Even with a tightly sealed cap, repeated opening of the vial for sample retrieval can introduce enough oxygen to cause slow, minor oxidation over weeks or months. The colored impurities are often oligomeric or oxidized species.
-
Possible Cause 2: Photodegradation. If the sample was stored in a clear vial and exposed to ambient laboratory light, photodegradation could have occurred. Photochemical reactions can generate colored byproducts.[4]
-
Troubleshooting & Resolution:
-
Confirm Purity: Before use, re-analyze the purity of the discolored material using a suitable method like Gas Chromatography (GC) or ¹H NMR. Compare the results to the certificate of analysis for the fresh material.
-
Purification (If Necessary): If minor impurities are detected and your application requires high purity, consider purification by distillation. This compound has a boiling point of approximately 82 °C at 52 mmHg.[8]
-
Preventative Action: For future use, aliquot the fresh material into smaller, single-use vials under an inert atmosphere and store them in the dark. This minimizes repeated exposure of the bulk material to air and light.
-
Issue: I am observing unexpected peaks in my HPLC or GC-MS analysis after a reaction. Could they be from the degradation of this compound?
-
Possible Cause: Yes. If your reaction conditions involve heat, strong acids/bases, oxidizing agents, or prolonged exposure to air, you may be forming degradation products alongside your desired product.
-
Troubleshooting & Resolution:
-
Run a Control Experiment: Set up a "blank" reaction that includes this compound and all other reagents except for your primary substrate, under the identical reaction conditions (temperature, time, atmosphere). Analyze the output. If the unknown peaks appear in this control reaction, they are almost certainly degradation products.
-
Characterize the Impurities: Use mass spectrometry (e.g., GC-MS, LC-MS) to determine the molecular weight of the impurity peaks.[9][10] An increase of 16 or 32 amu over the parent mass (126.22 g/mol ) could suggest the formation of the S-oxide or sulfone, respectively.
-
Consult the Workflow: Follow the stability testing workflow below to systematically identify the source of the degradation.
-
Issue: My reaction yield is significantly lower than expected when using this compound under acidic conditions.
-
Possible Cause: Acid-Catalyzed Polymerization. As noted, thiophenes can polymerize in the presence of acid.[7] Instead of participating in your desired reaction, the starting material may be converting into an insoluble polymeric "tar," which would reduce your isolated yield.
-
Troubleshooting & Resolution:
-
Visual Inspection: Check your reaction flask for any dark, insoluble material.
-
pH Control: If possible, modify your protocol to use a milder acid, a non-protic Lewis acid, or buffer the reaction medium to maintain a less aggressive pH.
-
Order of Addition: Consider adding the acid catalyst slowly at a reduced temperature to control the initial reaction rate and disfavor the polymerization pathway.
-
Part 3: Experimental Protocols & Workflows
To empower you to validate stability within your own experimental context, we provide the following generalized protocols.
Workflow: Forced Degradation Study
This workflow provides a systematic approach to identifying which stress conditions lead to the degradation of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Further insights into the photodegradation of poly(3-hexylthiophene) by means of X-ray photoelectron spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
Troubleshooting Peak Splitting in the NMR Spectrum of 2,3,5-Trimethylthiophene
Technical Support Center: 2,3,5-Trimethylthiophene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of heterocyclic compounds. Here, we address a specific, yet common, challenge: unexpected peak splitting in the ¹H NMR spectrum of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these spectral ambiguities.
The Baseline: What Should the ¹H NMR Spectrum of this compound Look Like?
Before troubleshooting, we must establish a baseline. This compound is a substituted five-membered aromatic heterocycle. Its structure dictates a relatively simple ¹H NMR spectrum.
Expected ¹H NMR Signals (Typical, in CDCl₃):
| Protons | Position | Multiplicity | Chemical Shift (δ, ppm) | Notes |
| 3H | C5-CH ₃ | Singlet (s) | ~2.4-2.5 | May appear as a finely split multiplet due to long-range coupling. |
| 3H | C2-CH ₃ | Singlet (s) | ~2.4-2.5 | May appear as a finely split multiplet due to long-range coupling. |
| 3H | C3-CH ₃ | Singlet (s) | ~2.1-2.2 | Generally appears as a sharp singlet. |
| 1H | C4-H | Singlet (s) | ~6.5-6.7 | Often appears as a finely split multiplet due to long-range coupling. |
The core expectation is for four distinct signals. The three methyl groups and the lone aromatic proton should, in a first-order approximation, all be singlets as they lack vicinal (three-bond) proton neighbors. However, reality in NMR is often more nuanced. This guide addresses the common deviations from this ideal spectrum.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My methyl "singlets" are broad, distorted, or split into strange shapes. What is the primary cause?
This is a common issue that typically points to problems with instrument setup or sample preparation rather than complex chemical phenomena. The integrity of your sharpest, most intense peaks (the methyl singlets) is the first indicator of spectral quality.
Answer: The most probable cause is suboptimal magnetic field homogeneity, a condition corrected by shimming .
-
Causality: The NMR spectrometer's magnet must provide a perfectly uniform (homogeneous) magnetic field (B₀) across the entire volume of the sample. If the field fluctuates, nuclei of the same type (e.g., all protons in a methyl group) will experience slightly different field strengths, causing them to resonate at slightly different frequencies. This results in peak broadening or bizarre, split peak shapes that are not true J-coupling.[1] Shimming involves adjusting a series of small, localized magnetic fields to counteract these inhomogeneities.
-
Other Potential Causes:
-
Sample Concentration: An overly concentrated sample can increase viscosity and lead to peak broadening. If the compound begins to precipitate due to poor solubility, the sample is no longer homogeneous, severely degrading spectral quality.[2]
-
NMR Tube Quality: Using low-quality or scratched NMR tubes can interfere with the shimming process.
-
Instrument Stability: Significant temperature fluctuations in the room can affect the spectrometer's stability, leading to frequency drifts and poor lineshape.[3]
-
Troubleshooting Protocol: Optimizing Magnetic Field Homogeneity
-
Sample Check: Ensure your sample is fully dissolved and free of any particulate matter. Aim for a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent.
-
Lock Signal: Before shimming, ensure the deuterium lock signal is stable and maximized. The lock system uses the solvent's deuterium signal to stabilize the magnetic field over time.
-
Automated Shimming: Most modern spectrometers have automated shimming routines. Always run this routine before acquiring your spectrum.
-
Manual Shimming (If Necessary):
-
Focus on the low-order shims first (Z1, Z2). Adjust Z1 to maximize the lock signal height. Then, adjust Z2 to further maximize the signal. Repeat until no further improvement is seen.
-
Observe the Free Induction Decay (FID). A well-shimmed sample will have a long, slowly decaying FID. An FID that decays very rapidly indicates poor homogeneity.
-
Use a known singlet (like residual CHCl₃ in CDCl₃ or the methyl peaks of your compound) to visually inspect the peak shape as you adjust the shims. The goal is a tall, sharp, symmetrical Lorentzian peak.
-
Question 2: The signal for the aromatic proton at C4 (~6.6 ppm) is not a singlet. Instead, I see a small, complex multiplet. Why?
This is a chemically significant observation. Once you've confirmed your instrument is well-shimmed using the methyl peaks as a reference, any remaining splitting on the aromatic proton peak is likely real and provides deeper structural information.
Answer: The most common reason is long-range coupling .
-
Causality: While the n+1 rule is taught based on coupling between protons separated by two or three bonds (²J or ³J), coupling can also occur over four (⁴J) or even five (⁵J) bonds.[4][5][6] This "long-range" coupling is generally weaker (smaller J-values, typically < 1 Hz) but is frequently observed in rigid systems like aromatic rings where the coupling pathway is favorable.[7][8] In this compound, the C4-H can couple to the protons of the methyl groups at C3 and C5.
-
⁴J (H4, C5-Me)
-
⁴J (H4, C3-Me)
-
-
Expected Appearance: Because these coupling constants are very small, they may not be resolved as distinct splits, especially on lower-field instruments. Instead, they often cause the peak to appear as a broadened singlet or a "finely-structured" multiplet.
Caption: Long-range coupling pathways in this compound.
Question 3: The splitting pattern is extremely complex and doesn't follow any predictable rules. The peaks seem to "lean" towards each other. What's happening?
This phenomenon is a classic indicator that your spin system is not behaving in a simple, first-order manner.
Answer: You are likely observing second-order effects (also known as strong coupling).
-
Causality: First-order spectra (where the n+1 rule applies perfectly) are only observed when the difference in chemical shift (Δν, measured in Hz) between two coupled protons is much larger than the coupling constant (J) between them (typically, Δν/J > 5).[9][10] When Δν/J gets smaller, the spin system becomes "strongly coupled." In this state, the simple rules break down. The number of lines can change, their positions shift, and their intensities become distorted.[11] A key visual clue is the "roofing" or "leaning" effect, where the inner peaks of two coupled multiplets become taller and the outer peaks become smaller.[10][12]
-
Relevance to this compound: While the protons in this specific molecule are generally well-separated, second-order effects could become relevant if, for example, an impurity peak or a solvent peak accidentally falls very close to the aromatic proton's signal, or if the experiment is run on a very low-field (e.g., 60 MHz) instrument where the chemical shift dispersion (Δν) is naturally smaller.[10]
Workflow for Spectral Resolution and Confirmation
If you encounter complex or unexpected splitting, follow this systematic workflow to diagnose the issue and obtain a clean, interpretable spectrum.
References
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 11. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2,3,5-Trimethylthiophene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,3,5-trimethylthiophene. This guide is designed to provide in-depth technical assistance for scaling up the synthesis of this important thiophene derivative from the laboratory to a pilot plant. This compound and its derivatives are valuable intermediates in the pharmaceutical industry, finding applications in the development of various therapeutic agents, including anti-inflammatory drugs and serotonin antagonists.[1][2]
This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.
I. Overview of this compound Synthesis
The synthesis of this compound typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. A common laboratory-scale method is the Paal-Knorr thiophene synthesis, which utilizes a 1,4-diketone and a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4][]
Reaction Pathway: Paal-Knorr Synthesis
The general mechanism for the Paal-Knorr synthesis of a thiophene involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.
Caption: Paal-Knorr synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield of this compound
Question: My reaction yield has significantly decreased after moving from a 1L flask to a 50L reactor. What are the potential causes and how can I improve it?
Possible Causes and Solutions:
-
Inefficient Mixing: The mixing efficiency in a large reactor can be vastly different from a small flask.[6] Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Optimize Agitation: Evaluate the effect of stirring speed on the reaction outcome in the pilot plant.[6] The reactor should be equipped with a variable speed agitator to allow for adjustments.
-
Baffle Installation: Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.
-
Impeller Design: Consider the type of impeller being used. For viscous reaction mixtures, an anchor or helical ribbon impeller might be more effective than a simple turbine.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically when scaling up, making heat transfer less efficient.[7] Exothermic reactions can become difficult to control, leading to side product formation and reduced yield.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading.
-
Controlled Reagent Addition: Add the more reactive or exothermic reagent slowly and in a controlled manner to manage the heat generated.
-
Jacket Temperature Control: Utilize a reactor with a well-maintained heating/cooling jacket and ensure the heat transfer fluid is circulating effectively.
-
-
-
Formation of Furan Byproduct: A common side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct due to the dehydrating effect of the sulfurizing agent.[8][9] This can be exacerbated by higher reaction temperatures.
-
Troubleshooting Steps:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be more efficient and can provide better yields of the thiophene product under milder conditions compared to P₄S₁₀.[8]
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help minimize the dehydration pathway leading to furan formation.
-
-
Problem 2: Impurities in the Final Product
Question: After purification by distillation, I am still observing significant impurities in my this compound. What are these impurities and how can I remove them?
Possible Causes and Solutions:
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion before workup.
-
Stoichiometry Adjustment: A slight excess of one reagent (typically the less expensive one) can sometimes be used to drive the reaction to completion.
-
-
-
Side-Reaction Products: Besides the furan byproduct, other side reactions can occur, leading to various impurities.
-
Troubleshooting Steps:
-
Purification Method Optimization:
-
Fractional Distillation: For impurities with boiling points close to the product, a fractional distillation column with a higher number of theoretical plates may be necessary. The boiling point of this compound is approximately 82 °C at 52 mmHg.[10]
-
Chromatography: For non-volatile impurities or those with very similar boiling points, column chromatography using silica gel or alumina can be an effective purification method.[11]
-
-
-
-
Decomposition During Distillation: Thiophenes can be sensitive to high temperatures and may decompose during distillation, especially if acidic or basic impurities are present.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Neutralize Crude Product: Before distillation, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) and then with water to remove any acidic impurities.
-
-
Problem 3: Reaction Stalls Before Completion
Question: My reaction seems to stop before all the starting material is consumed, even with extended reaction times. What could be causing this?
Possible Causes and Solutions:
-
Catalyst Deactivation (if applicable): If a catalyst is used, it may become deactivated over time.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the catalyst is of high quality and has been stored properly.
-
Incremental Addition: Consider adding the catalyst in portions throughout the reaction.
-
-
-
Inhibitor Presence: Trace impurities in the starting materials or solvent could be inhibiting the reaction.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Verify the purity of all reagents and solvents before use.
-
Solvent Choice: Ensure the solvent is dry and appropriate for the reaction conditions.
-
-
-
Equilibrium Limitations: Some reactions are reversible and may reach a point of equilibrium.
-
Troubleshooting Steps:
-
Removal of a Byproduct: If a small molecule (like water) is produced as a byproduct, its removal can help drive the reaction to completion. This can be achieved using a Dean-Stark trap in the pilot plant.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A1: Thiophene and its derivatives are flammable and can be irritating to the skin, eyes, and respiratory system.[12][13] When scaling up, the risks are magnified. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] For larger scale operations, consider a PVC apron and non-static clothing.[14]
-
Ventilation: Conduct the reaction in a well-ventilated area, preferably within a fume hood or a process enclosure with an explosion-resistant ventilation system.[14]
-
Fire Safety: Thiophene is a flammable liquid with a low flash point.[12][15] Keep the reaction away from ignition sources and have appropriate fire extinguishing equipment (e.g., CO₂, dry chemical, or foam) readily available.[15]
-
Handling of Reagents: Phosphorus pentasulfide and Lawesson's reagent are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. Handle these reagents in a dry atmosphere (e.g., under nitrogen).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q2: How can I monitor the progress of the reaction in a pilot plant setting?
A2: In-process monitoring is crucial for a successful scale-up.
-
Sampling: The reactor should be equipped with a sampling port that allows for the safe withdrawal of small aliquots of the reaction mixture.
-
Analytical Methods:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product, especially for volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used and is particularly useful if the starting materials or products are not volatile enough for GC.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and easy way to get a qualitative assessment of the reaction progress.
-
Q3: What are the critical process parameters to control during the scale-up?
A3: The following parameters are critical for a reproducible and successful scale-up:
| Parameter | Laboratory Scale | Pilot Plant Considerations |
| Temperature | Easily controlled with a heating mantle/ice bath. | Requires a robust heating/cooling jacket system and accurate internal temperature monitoring.[7] |
| Mixing | Typically efficient with a magnetic stir bar. | Requires an overhead stirrer with appropriate impeller design and speed control.[6] |
| Addition Rate | Reagents are often added quickly. | Slow, controlled addition of reagents is crucial to manage heat generation and maintain reaction selectivity. |
| Reaction Time | Often determined by TLC or GC analysis. | May be longer due to slower heating/cooling cycles and mixing times.[16] |
Q4: What are the most common synthetic routes for preparing substituted thiophenes like this compound?
A4: Several named reactions are commonly employed for the synthesis of thiophenes:
-
Paal-Knorr Thiophene Synthesis: This is a widely used method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4][]
-
Gewald Aminothiophene Synthesis: This method is used to prepare 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[3][4]
-
Fiesselmann Thiophene Synthesis: This synthesis involves the reaction of thioglycolic acid with α,β-acetylenic esters.[3][]
-
Hinsberg Thiophene Synthesis: This method utilizes the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.[]
Caption: Troubleshooting workflow for scaling up synthesis.
IV. Experimental Protocol: Laboratory Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
3-Methyl-2,5-hexanedione
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2,5-hexanedione (1 equivalent) and anhydrous toluene.
-
Slowly add Lawesson's reagent (0.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
V. References
-
Santa Cruz Biotechnology. (n.d.). Thiophene Safety Information. Retrieved from --INVALID-LINK--
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis. Retrieved from --INVALID-LINK--
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LookChem. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. Retrieved from --INVALID-LINK--
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from --INVALID-LINK--
-
Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Thiophene Synthesis Technical Support Center. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Thiophene. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Thiophene Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(217).
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thiophene. Retrieved from --INVALID-LINK--
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Thiophene Synthesis Services. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from --INVALID-LINK--
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
Kumar, D., et al. (2017). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 113–118.
-
Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry UK Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 1795-05-7 wiki. Retrieved from --INVALID-LINK--
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112225720A - Production method of thiophene-2-acetyl chloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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Validation & Comparative
Introduction: The Subtle Significance of Methyl Group Placement in Thiophenes
An In-Depth Comparative Guide to 2,3,5-Trimethylthiophene and Its Isomers for Researchers and Drug Development Professionals
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Their unique electronic and structural properties make them privileged structures in a vast array of applications, from conducting polymers to blockbuster pharmaceuticals. Within the family of substituted thiophenes, trimethylthiophenes represent a class of compounds where the seemingly minor variation in the placement of three methyl groups can lead to significant differences in physical properties, reactivity, and ultimately, suitability for a specific application.
This guide provides a comprehensive comparison of this compound with its structural isomers: 2,3,4-trimethylthiophene and 2,4,5-trimethylthiophene. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is critical for rational molecular design, synthesis planning, and the interpretation of experimental data. We will delve into their synthesis, comparative physicochemical and spectroscopic properties, and the underlying principles that govern their behavior, supported by experimental data and detailed analytical protocols.
Structural Isomers of Trimethylthiophene
There are three primary isomers of trimethylthiophene, each with the molecular formula C₇H₁₀S and a molecular weight of approximately 126.22 g/mol .[1][2][3] The distinction lies solely in the substitution pattern of the methyl groups on the thiophene ring.
Caption: Chemical structures of the three trimethylthiophene isomers.
Synthesis of Trimethylthiophene Isomers
The synthesis of substituted thiophenes is a well-established field of organic chemistry, with several classical and modern methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Common Synthetic Approaches:
-
Paal-Knorr Thiophene Synthesis: This is a cornerstone method for synthesizing thiophenes, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6] For trimethylthiophenes, appropriately substituted hexane-2,5-diones or related diketones would be required. The reaction's causality lies in the nucleophilic attack of the sulfur reagent on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic thiophene ring.
-
Gewald Aminothiophene Synthesis: While this method primarily yields 2-aminothiophenes, it is a powerful tool for creating polysubstituted thiophenes from a ketone, an activated nitrile, and elemental sulfur.[6] Subsequent deamination and modification could provide a route to the target trimethylthiophenes.
-
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, offer highly regioselective methods for constructing substituted thiophenes.[7] One could start with a di- or tri-brominated thiophene and sequentially introduce methyl groups using appropriate organometallic reagents. This approach provides excellent control over the final substitution pattern.
The electronic and steric effects of the methyl substituents play a crucial role in the reactivity of the thiophene ring. Methyl groups are electron-donating, which activates the ring towards electrophilic substitution and influences the regioselectivity of further reactions.[8]
Comparative Physicochemical Properties
The positioning of the methyl groups directly impacts the molecule's symmetry, polarity, and intermolecular forces, leading to distinct physical properties. These differences are critical for purification processes like distillation and for predicting solubility and interaction with biological targets.
| Property | This compound | 2,3,4-Trimethylthiophene | 2,4,5-Trimethylthiophene |
| CAS Number | 1795-05-7[9] | 1795-04-6[1] | 1795-09-1 |
| Molecular Formula | C₇H₁₀S[10] | C₇H₁₀S[1] | C₇H₁₀S |
| Molecular Weight | 126.22 g/mol [2] | 126.22 g/mol [1] | 126.22 g/mol |
| Boiling Point | 82 °C @ 52 mmHg[2] | ~179 °C @ 760 mmHg (est.)[1] | 165-166 °C @ 760 mmHg |
| Density | 0.98 g/mL[2] | Not readily available | 0.982 g/mL |
| Refractive Index | 1.5183 | Not readily available | 1.5170 |
| Flash Point | Not readily available | ~33.6 °C (est.)[1] | 53 °C |
| Safety | Flammable liquid, skin/eye irritant[3] | Flammable[1] | Flammable liquid |
Note: Some physical property data is estimated or sourced from various chemical suppliers and may vary slightly.
The differences in boiling points, though subtle in some cases, are sufficient to allow for separation by fractional distillation. These variations arise from differences in molecular symmetry and dipole moment, which affect the strength of van der Waals forces between molecules.
Spectroscopic Analysis and Isomer Differentiation
Unambiguous identification of trimethylthiophene isomers requires spectroscopic techniques that are sensitive to the subtle differences in their molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for separating volatile isomers like trimethylthiophenes.[11] The choice of the GC column is critical; a non-polar or mid-polar column (e.g., DB-5ms, HP-5) is typically effective. The isomers will exhibit slightly different retention times due to variations in their boiling points and interactions with the stationary phase.
-
Expected Elution Order: Generally, the elution order on a non-polar column correlates with the boiling point. Therefore, 2,4,5-trimethylthiophene would be expected to elute first, followed by this compound, and finally 2,3,4-trimethylthiophene, although this can be column-dependent.
-
Mass Spectrometry: The electron ionization (EI) mass spectra of the isomers will be very similar, all showing a prominent molecular ion peak (M⁺) at m/z 126. The fragmentation patterns, involving the loss of methyl groups (m/z 111) and subsequent ring fragmentation, will also be similar. While minor differences in fragment ion abundances may exist, MS alone is often insufficient for definitive identification without authentic standards. The primary role of MS here is to confirm the molecular weight and elemental composition.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons and carbons are unique to each substitution pattern.
-
This compound:
-
¹H NMR: Will show three distinct methyl singlets and one aromatic proton singlet. The chemical shifts will be influenced by their position relative to the sulfur atom.
-
¹³C NMR: Will show seven distinct carbon signals (three methyls, four ring carbons).
-
-
2,3,4-Trimethylthiophene:
-
¹H NMR: Will show three distinct methyl singlets and one aromatic proton singlet.
-
¹³C NMR: Will show seven distinct carbon signals.
-
-
2,4,5-Trimethylthiophene:
-
¹H NMR: Due to symmetry, this isomer will show two distinct methyl signals (one for the C2/C5 methyls and one for the C4 methyl) and one aromatic proton singlet. The integration of the methyl signals will be in a 6:3 ratio.
-
¹³C NMR: Due to symmetry, it will show fewer than seven carbon signals.
-
The key differentiating feature in the ¹H NMR is the number of methyl signals and their integration, which immediately distinguishes the symmetric 2,4,5-isomer from the other two. Distinguishing between the 2,3,5- and 2,3,4-isomers requires a more detailed analysis of the chemical shifts or the use of 2D NMR techniques like NOESY to identify through-space correlations between the methyl groups and the ring proton.
Experimental Protocols
Protocol 1: GC-MS Analysis of Trimethylthiophene Isomers
This protocol provides a self-validating system for the separation and tentative identification of trimethylthiophene isomers.
1. Objective: To separate and identify 2,3,5-, 2,3,4-, and 2,4,5-trimethylthiophene in a sample mixture.
2. Materials:
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
- Helium (carrier gas)
- Sample containing trimethylthiophene isomers
- Hexane or Dichloromethane (solvent)
- Microsyringe
3. Methodology:
- Sample Preparation: Prepare a 100 ppm solution of the sample mixture in hexane. If using reference standards, prepare individual 100 ppm solutions for each isomer.
- GC-MS Instrument Setup:
- Inlet: Splitless mode, 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: 5 minutes at 200 °C.
- MS Transfer Line: 280 °C.
- Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Analysis:
- Inject 1 µL of a blank solvent (hexane) to ensure system cleanliness.
- (Validation) If available, inject 1 µL of each individual isomer standard to determine its retention time and mass spectrum.
- Inject 1 µL of the sample mixture.
- Data Analysis:
- Identify the peaks in the total ion chromatogram (TIC).
- Compare the retention times of the peaks in the sample to those of the standards.
- Examine the mass spectrum for each peak. Confirm the molecular ion at m/z 126 and compare the fragmentation pattern to a reference library (e.g., NIST) and the acquired standards.
4. Causality and Validation: The temperature programming is chosen to ensure adequate separation of these closely boiling isomers. A slow ramp rate allows for better resolution. The splitless injection mode is selected for high sensitivity, which is crucial for trace analysis.[12] The protocol is validated by running individual standards, which provides definitive retention times and mass spectra, removing ambiguity in the identification of the unknown sample peaks.
Caption: Experimental workflow for the GC-MS analysis of trimethylthiophene isomers.
Reactivity, Applications, and Safety
The distinct electronic and steric environments of the isomers influence their reactivity and potential applications.
-
Reactivity: The position of the unsubstituted C-H bond(s) is a key determinant of reactivity towards electrophilic substitution or metallation. For example, this compound has an unsubstituted C4 position, while 2,3,4-trimethylthiophene has an open C5 (alpha) position, which is typically the most reactive site on the thiophene ring for electrophilic attack.[13] This difference is fundamental when planning subsequent synthetic transformations.
-
Applications:
-
Flavor and Fragrance: Substituted thiophenes are known for their complex, often nutty, roasted, or meaty aroma profiles.[1] 2,3,4-Trimethylthiophene, for instance, is noted for its roasted and meaty odor. These compounds are used in trace amounts as flavoring agents.
-
Pharmaceuticals: The thiophene ring is a bioisostere of the benzene ring and is present in numerous drugs. The specific substitution pattern of trimethylthiophenes makes them valuable as building blocks for more complex active pharmaceutical ingredients (APIs). Their lipophilicity and metabolic stability can be tuned by the methyl group placement.
-
Materials Science: Methylated thiophenes serve as monomers or building blocks for conducting polymers and organic semiconductors. The methyl groups enhance solubility and influence the packing of polymer chains in the solid state, which in turn affects charge transport properties.[8]
-
Conclusion
While this compound and its isomers, 2,3,4- and 2,4,5-trimethylthiophene, share the same molecular formula, this guide demonstrates that the specific arrangement of their methyl groups imparts a unique identity to each molecule. These differences manifest in their physical properties, such as boiling point, and are definitively revealed in their spectroscopic signatures, particularly in ¹H NMR. For the practicing scientist, recognizing these distinctions is paramount. It informs the selection of synthetic strategies, dictates the methods for purification and analysis, and ultimately governs the utility of each isomer as a building block for advanced materials and pharmaceuticals. A thorough characterization using the orthogonal techniques of GC-MS and NMR is essential for any research or development program utilizing these versatile heterocyclic compounds.
References
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- 5. nbinno.com [nbinno.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Thiophene, 2,3,4-trimethyl- (EVT-318880) | 1795-04-6 [evitachem.com]
- 9. chem-casts.com [chem-casts.com]
- 10. Thiophene, 2,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Positional Reactivity on the Thiophene Ring: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of the thiophene ring is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reactivity of the different positions on the thiophene nucleus, supported by experimental data, mechanistic insights, and detailed protocols for key synthetic transformations.
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the participation of a sulfur lone pair in the π-electron system, impart a distinct pattern of reactivity that differs significantly from that of benzene and other heterocycles. This guide will dissect the reactivity of the C2 (α), C3 (β), C4 (β'), and C5 (α') positions, with a primary focus on electrophilic aromatic substitution and metallation, two of the most fundamental reaction classes for thiophene functionalization.
The Electronic Landscape of Thiophene: The Root of Regioselectivity
Thiophene's aromaticity is a result of the delocalization of six π-electrons over the five-membered ring.[2] This electron-rich nature makes it significantly more reactive towards electrophiles than benzene. However, the electron density is not uniformly distributed. The positions adjacent to the sulfur atom, C2 and C5, are more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions.
This preferential reactivity can be rationalized by examining the resonance structures of the carbocation intermediate (the σ-complex or Wheland intermediate) formed during electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): A Clear Preference for the α-Position
Electrophilic aromatic substitution is the hallmark reaction of thiophene, and the regioselectivity is overwhelmingly in favor of the C2 (and equivalent C5) position. This is a direct consequence of the superior stability of the σ-complex formed upon attack at the α-position.
Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors.[3]
Figure 1: A simplified workflow illustrating the preferential electrophilic attack at the C2 position of the thiophene ring due to the formation of a more stable carbocation intermediate.
This inherent preference for α-substitution is consistently observed across a wide range of electrophilic substitution reactions.
Quantitative Comparison of Positional Reactivity in Electrophilic Aromatic Substitution
The following table summarizes the typical regioselectivity observed in various electrophilic aromatic substitution reactions on unsubstituted thiophene, highlighting the strong preference for substitution at the C2 position.
| Reaction | Electrophile | C2:C3 Product Ratio | Reference(s) |
| Nitration | NO₂⁺ | ~9:1 | [4] |
| Bromination | Br⁺ | >99:1 | [2] |
| Acylation | RCO⁺ | >99:1 | [1][5] |
| Vilsmeier-Haack | (CH₃)₂N⁺=CHCl | >99:1 | [6][7] |
| Sulfonation | SO₃ | Predominantly C2 | [8] |
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Unsubstituted Thiophene.
The Influence of Substituents: Directing Effects on the Thiophene Ring
The presence of a substituent on the thiophene ring significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The directing effects are broadly categorized based on the electronic nature of the substituent.
Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -CH₃, -OCH₃) at the C2 position further activate the ring and primarily direct incoming electrophiles to the C5 position.[1] If the C5 position is blocked, substitution may occur at the C3 position. An EDG at the C3 position activates the C2 and C5 positions, with a preference for the C2 position due to less steric hindrance.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the thiophene ring towards electrophilic substitution. An EWG at the C2 position directs incoming electrophiles to the C4 and C5 positions, with the C4 position often being favored.[1] An EWG at the C3 position deactivates the ring, with substitution, if it occurs, generally favoring the C5 position.
The following table provides a summary of the directing effects of substituents on the thiophene ring.
| Substituent at C2 | Directs to: | Substituent at C3 | Directs to: |
| Electron-Donating | C5 (major), C3 | Electron-Donating | C2 (major), C5 |
| Electron-Withdrawing | C4, C5 | Electron-Withdrawing | C5 |
Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution of Thiophene.
Metallation of Thiophene: A Gateway to Diverse Functionalization
Metallation, particularly lithiation, is another powerful tool for the functionalization of the thiophene ring. Similar to electrophilic substitution, the acidity of the ring protons dictates the site of metallation. The C2 and C5 protons are significantly more acidic than the C3 and C4 protons, making them the preferred sites for deprotonation by strong bases like organolithium reagents.[9]
This high regioselectivity allows for the generation of 2-thienyllithium, a versatile nucleophile that can react with a wide array of electrophiles to introduce various functional groups at the C2 position.
Figure 2: Workflow for the regioselective functionalization of thiophene via lithiation at the C2 position.
While lithiation is highly effective, other metallation techniques, such as magnesiation, also offer regioselective routes to functionalized thiophenes, sometimes with improved functional group tolerance.
Functionalization of the Less Reactive Positions: C3 and C4
While the C2 and C5 positions are the most reactive, synthetic strategies have been developed to access the less reactive C3 and C4 positions. These methods often involve:
-
Blocking of the α-positions: If the C2 and C5 positions are already substituted, subsequent reactions are forced to occur at the β-positions.
-
Directed Ortho-Metallation (DoM): A directing group on the thiophene ring can direct metallation to an adjacent position, including C3.
-
Halogen-Metal Exchange: Starting from a 3- or 4-halothiophene, halogen-metal exchange provides a route to the corresponding organometallic species, which can then be functionalized.
-
C-H Activation: Modern transition-metal-catalyzed C-H activation strategies are increasingly being employed for the direct functionalization of the C3 and C4 positions with high regioselectivity.[10][11][12]
Experimental Protocols
The following are representative protocols for common reactions that highlight the differential reactivity of the thiophene ring.
Protocol 1: Friedel-Crafts Acylation of Thiophene (Predominantly C2-Acylation)[5]
Objective: To synthesize 2-acetylthiophene via Friedel-Crafts acylation, demonstrating the high regioselectivity for the C2 position.
Materials:
-
Thiophene (1.0 mol)
-
Acetic anhydride (3.0 mol)
-
Hβ zeolite catalyst (e.g., 1.17 g)
-
Round-bottomed flask with condenser, thermometer, and magnetic stirrer
Procedure:
-
To a 50 mL round-bottomed flask, add thiophene (8.4 g, 1.0 mol) and acetic anhydride (30.6 g, 3.0 mol).
-
Add the Hβ zeolite catalyst (1.17 g) to the reaction mixture.
-
Heat the mixture with stirring in a water bath to the desired reaction temperature (e.g., 60 °C).
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The product, 2-acetylthiophene, can be purified by distillation.
Expected Outcome: This reaction typically yields 2-acetylthiophene with high selectivity (>98%).[5]
Protocol 2: Regioselective Bromination of 2-Substituted Thiophenes
Objective: To demonstrate the directing effect of a substituent on the bromination of a thiophene derivative.
Materials:
-
A 2-substituted thiophene (e.g., 2-methylthiophene)
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid or a mixture of chloroform and acetic acid)
Procedure:
-
Dissolve the 2-substituted thiophene in the chosen solvent in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide in portions to the stirred solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Expected Outcome: For 2-methylthiophene, the major product will be 5-bromo-2-methylthiophene, illustrating the directing effect of the methyl group to the C5 position.
Protocol 3: Regioselective Lithiation and Functionalization of Thiophene at the C2 Position
Objective: To prepare a 2-substituted thiophene via regioselective lithiation.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
An electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar and a septum.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add thiophene to the cold THF.
-
Add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithiation.
-
Slowly add the electrophile to the solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Expected Outcome: This procedure will yield the 2-substituted thiophene as the major product.
Conclusion
The reactivity of the thiophene ring is a nuanced interplay of its inherent aromaticity and the electronic influence of the sulfur heteroatom. The C2 and C5 positions are the primary sites of reactivity for a wide range of transformations, a principle that is fundamental to the synthesis of thiophene-containing molecules. However, with a growing arsenal of synthetic methodologies, including directed metallation and C-H activation, chemists now have unprecedented control over the functionalization of all positions of the thiophene ring. A thorough understanding of the principles outlined in this guide will empower researchers to strategically design and execute the synthesis of complex thiophene derivatives for a multitude of applications in science and medicine.
References
- 1. Second Electrophilic Substitution in Furan and Thiophene a) Monosubstitu.. [askfilo.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. chemithon.com [chemithon.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to GC-MS Analysis for the Differentiation of Alkylated Thiophene Isomers
Alkylated thiophenes are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science, and are significant components in fossil fuels. For researchers and process chemists, the precise identification of alkylated thiophene isomers is a frequent and critical analytical challenge. Due to their identical mass and often similar physical properties, differentiating isomers such as 2-methylthiophene from 3-methylthiophene, or various dimethylthiophene regioisomers, requires a robust analytical strategy that leverages both chromatographic separation and mass spectrometric fragmentation.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for differentiating these challenging isomers. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a trustworthy and scientifically sound approach.
The Duality of Differentiation: Chromatography and Mass Spectrometry
The core challenge in analyzing alkylated thiophene isomers lies in their subtle structural differences. While mass spectrometry provides invaluable information on molecular weight and fragmentation, isomers often yield very similar mass spectra under standard Electron Ionization (EI) conditions. One early study noted that, in general, isomeric thiophenes with substituents in the 2- or 3-position cannot be differentiated by mass spectrometry alone.[1] This is where the synergy between gas chromatography and mass spectrometry becomes paramount.
-
Gas Chromatography (GC): Provides the initial, crucial separation based on the isomers' differential interactions with the stationary phase of the GC column. This temporal separation is often the primary means of differentiation.
-
Mass Spectrometry (MS): Acts as a highly sensitive and specific detector, providing a fragmentation "fingerprint" that, while sometimes similar between isomers, can offer confirmatory evidence when carefully interpreted.
Therefore, a successful methodology is not a matter of choosing one technique over the other, but of optimizing both to work in concert.
Part 1: The Critical Role of Chromatographic Separation
The selection of an appropriate GC column is the single most important factor for the successful separation of alkylated thiophene isomers. The choice of stationary phase dictates the separation mechanism and, ultimately, the resolution between closely eluting peaks.
Stationary Phase Selection: The Key to Resolution
For aromatic compounds like thiophenes, phenyl-substituted polysiloxane columns are a common choice. The degree of phenyl substitution significantly impacts selectivity.
-
Low-Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane): Columns like a DB-5ms or HP-5ms are excellent general-purpose columns that separate compounds primarily based on boiling point. Isomers with different boiling points will show some separation.
-
Mid-Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane): Columns such as a DB-17ms or Rxi-PAH offer different selectivity due to increased potential for π-π interactions between the phenyl groups in the stationary phase and the aromatic thiophene ring. This can often enhance the separation of positional isomers.[2][3]
Expert Insight: The choice between a 5% and 50% phenyl phase is application-dependent. For complex matrices like petroleum products, a 50% phenyl phase may provide the necessary selectivity to resolve isomers from overlapping hydrocarbon signals.[2][3] For cleaner samples from a synthetic reaction, a standard 5% phenyl phase may suffice. The use of Kovats retention indices , which normalizes retention times to a series of n-alkanes, is a highly reliable method for isomer identification, especially when comparing results across different instruments or laboratories.[4]
Part 2: Decoding Mass Spectral Fragmentation Patterns
Once separated by the GC, the isomers enter the mass spectrometer. In Electron Ionization (EI), a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M•+). This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.
The stable aromatic nature of the thiophene ring often results in a prominent molecular ion peak, which is a key feature in the spectra of these compounds.[1] The primary fragmentation pathways for alkylated thiophenes involve cleavage at the alkyl substituent.
Case Study 1: 2-Methylthiophene vs. 3-Methylthiophene
These two isomers present a classic analytical challenge. Both have a molecular weight of 98.17 g/mol . Their EI mass spectra are remarkably similar, but with subtle, reproducible differences in the relative abundances of key fragment ions.
The dominant fragmentation for both isomers is the loss of a hydrogen radical to form a stable thiomethylium (or thienyl-methyl) cation at m/z 97. This ion is analogous to the tropylium ion in toluene fragmentation and is highly stabilized by the aromatic ring. Consequently, m/z 97 is the base peak for both isomers .
| Isomer | Molecular Ion (m/z 98) Rel. Abundance (%) | Base Peak (m/z 97) Rel. Abundance (%) | Key Differentiating Fragment (m/z 45) Rel. Abundance (%) |
| 2-Methylthiophene | ~65-75% | 100% | ~15-25% |
| 3-Methylthiophene | ~75-85% | 100% | ~25-35% |
| (Note: Relative abundances are illustrative and can vary slightly between instruments. Data synthesized from NIST spectral database).[1][5] |
Mechanistic Causality: The subtle differences can be attributed to the stability of the precursor molecular ions and the resulting fragments. The fragment at m/z 45 , corresponding to the [C2HS]+ ion, arises from ring cleavage. The slightly higher abundance of this fragment in 3-methylthiophene suggests a fragmentation pathway that is marginally more favored compared to the 2-isomer. While not a dramatic difference, this variation, when combined with chromatographic data, provides a higher degree of confidence in the identification.
Case Study 2: Dimethylthiophene Isomers (e.g., 2,3- vs. 2,5-)
With a molecular weight of 112.19 g/mol , dimethylthiophenes also show characteristic fragmentation. The primary fragmentation is the loss of a methyl radical (•CH3) to form a highly stable methyl-thienyl cation at m/z 97.
| Isomer | Molecular Ion (m/z 112) Rel. Abundance (%) | [M-1]+ (m/z 111) Rel. Abundance (%) | [M-15]+ (m/z 97) Rel. Abundance (%) |
| 2,3-Dimethylthiophene | ~60-70% | ~50-60% | 100% |
| 2,5-Dimethylthiophene | ~55-65% | ~45-55% | 100% |
| (Note: Relative abundances are illustrative. Data synthesized from PubChem/NIST spectral database).[4][6] |
Expert Insight: For dimethylthiophenes, the base peak is consistently m/z 97, corresponding to the loss of a methyl group ([M-15]+).[4] The stability of this resulting cation is paramount. The ion formed from 2,5-dimethylthiophene, where the remaining methyl group can stabilize the charge at the 2-position, is particularly stable. While the mass spectra remain very similar, the key to differentiation again lies with high-resolution gas chromatography. The elution order on a standard non-polar column is typically driven by boiling point: 2,5-dimethylthiophene (136.5 °C) > 2,3-dimethylthiophene (138-140 °C).[4]
A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, where the combination of retention time and mass spectral data provides unambiguous identification.
Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of each available isomer standard in a volatile solvent (e.g., dichloromethane or hexane).
-
Create a mixed isomer standard at a concentration of ~10-50 µg/mL to verify chromatographic separation and retention times.
-
Prepare unknown samples at a similar concentration, ensuring they are filtered and free of non-volatile residues.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or DB-17ms for enhanced selectivity.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: 250°C, Splitless injection (or 50:1 split for concentrated samples).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 35 to 350.
Data Analysis
-
Analyze Standards: Inject individual isomer standards to determine their precise retention times and record their mass spectra.
-
Analyze Mixture: Inject the mixed standard to confirm baseline separation and elution order.
-
Analyze Unknown: Inject the unknown sample.
-
Identify Peaks: Compare the retention times of peaks in the unknown sample to the standards.
-
Confirm Identity: Verify the identity by comparing the full mass spectrum of the unknown peak to the library spectrum generated from the authentic standard. Pay close attention to the relative abundances of the molecular ion and key fragments.
Visualizing the Workflow and Fragmentation
Diagrams are essential for clarifying complex analytical processes and chemical transformations.
Caption: Experimental workflow for the differentiation of alkylated thiophene isomers.
Caption: Primary fragmentation pathway for methylthiophene isomers.
Conclusion
The successful differentiation of alkylated thiophene isomers by GC-MS is an achievable goal that hinges on a methodical, dual-pronged approach. While the mass spectra of these isomers can be strikingly similar, they are not always identical. Subtle, yet consistent, differences in fragment ion abundances can provide crucial confirmatory data. However, the foundation of unambiguous identification is, and remains, high-quality chromatographic separation. By carefully selecting the GC stationary phase to maximize resolution and validating identifications against authentic standards, researchers can confidently distinguish between these challenging analytes. This integrated strategy, combining the separating power of chromatography with the specificity of mass spectrometry, embodies a robust and trustworthy system for any laboratory engaged in synthetic chemistry or trace analysis.
References
- 1. Thiophene, 3-methyl- [webbook.nist.gov]
- 2. Thiophene, 3-methyl- [webbook.nist.gov]
- 3. Thiophene, 3-methyl- [webbook.nist.gov]
- 4. 2,3-Dimethylthiophene | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 2,3,5-Trimethylthiophene: A Modern Approach to a Classic Transformation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thiophenes, core scaffolds in numerous pharmaceuticals and functional materials, is a cornerstone of heterocyclic chemistry. Among these, 2,3,5-trimethylthiophene serves as a valuable building block. This guide provides an in-depth comparison of a classic and a novel synthetic route to this important compound, offering insights into the evolution of synthetic strategies and providing detailed experimental protocols for validation and adoption.
Introduction: The Enduring Importance of the Thiophene Ring
The thiophene nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical and pharmacological properties, making it a key component in drug design. Consequently, the development of efficient and robust synthetic routes to substituted thiophenes remains an active area of research. This guide will explore and compare two distinct approaches to the synthesis of this compound: the traditional Paal-Knorr synthesis and a novel, one-pot cyclization strategy, highlighting the advances in efficiency, safety, and versatility.
The Conventional Approach: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, a venerable and reliable method for the construction of five-membered heterocycles, has long been a go-to for thiophene formation.[1] The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[2] For the synthesis of this compound, the logical precursor is 3-methyl-2,5-hexanedione.
Mechanistic Rationale
The Paal-Knorr thiophene synthesis is believed to proceed through the initial conversion of the diketone to a thioketone intermediate by the sulfurizing agent.[2] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic thiophene ring. The choice of sulfurizing agent is critical, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most commonly employed.[3] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
3-methyl-2,5-hexanedione
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 3-methyl-2,5-hexanedione (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
A Novel Approach: One-Pot Synthesis from Thiomorpholides
Recent advancements in synthetic methodology have focused on developing more atom-economical and step-efficient processes. A notable innovation is the one-pot synthesis of polysubstituted thiophenes from thiomorpholides.[4] This approach offers a convergent and efficient route to complex thiophene derivatives.
Mechanistic Rationale
This novel synthesis proceeds through a sequence of reactions initiated by the deprotonation of the thiomorpholide. The resulting anion then undergoes a cascade of reactions, including a thio-Claisen rearrangement, to construct the thiophene ring. The one-pot nature of this reaction avoids the isolation of intermediates, thereby saving time and resources.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Electronic Properties of 2,3,5-Trimethylthiophene and 2,5-dimethylthiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and medicinal chemistry, thiophene and its derivatives stand out as versatile building blocks. Their unique electronic characteristics, stemming from the sulfur-containing aromatic ring, make them integral components in the design of novel conductive polymers, organic semiconductors, and pharmacologically active molecules.[1] The strategic placement of alkyl substituents on the thiophene ring offers a powerful tool to fine-tune its electronic properties, thereby influencing the performance of resulting materials and the efficacy of therapeutic agents.
This guide provides an in-depth technical comparison of the electronic properties of two closely related thiophene derivatives: 2,3,5-trimethylthiophene and 2,5-dimethylthiophene. By examining the impact of the number and position of methyl groups, we aim to provide researchers with a clear understanding of the structure-property relationships that govern the electronic behavior of these important heterocyclic compounds.
Unveiling the Electronic Landscape: A Comparative Analysis
The electronic properties of a molecule, particularly its ability to donate or accept electrons, are fundamentally dictated by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The difference between these two energies, the HOMO-LUMO gap, is a critical parameter that influences a molecule's stability, reactivity, and optical properties.
| Property | 2,5-dimethylthiophene | This compound |
| Molecular Formula | C₆H₈S | C₇H₁₀S |
| Molecular Weight | 112.19 g/mol [2] | 126.22 g/mol [3] |
| Boiling Point | 136.5 °C[4] | 82 °C (at 52 mmHg)[3] |
| Melting Point | -62.6 °C[4] | N/A |
| Ionization Potential (eV) | 8.09 - 8.23 (Experimental)[5] | Theoretically predicted to be lower than 2,5-dimethylthiophene |
| HOMO Energy Level (eV) | Theoretically predicted to be higher than thiophene | Theoretically predicted to be higher than 2,5-dimethylthiophene |
| LUMO Energy Level (eV) | Theoretically predicted to be slightly affected by methyl substitution | Theoretically predicted to be slightly affected by methyl substitution |
| HOMO-LUMO Gap (eV) | Theoretically predicted to be smaller than thiophene | Theoretically predicted to be smaller than 2,5-dimethylthiophene |
Note: The values for this compound's electronic properties are qualitative predictions based on established principles of physical organic chemistry.
The Inductive Effect of Methyl Groups
Methyl groups are known to be weakly electron-donating through an inductive effect. This means they push electron density into the aromatic thiophene ring. This increased electron density has a direct impact on the molecule's electronic properties.
Impact on Ionization Potential and HOMO Level: The addition of electron-donating methyl groups raises the energy of the HOMO. A higher HOMO energy level means that it is easier to remove an electron from the molecule, resulting in a lower ionization potential. Therefore, we can confidently predict that this compound, with three methyl groups, will have a lower ionization potential and a higher HOMO energy level than 2,5-dimethylthiophene, which has only two. Both methylated thiophenes will have lower ionization potentials than unsubstituted thiophene. This trend is a key consideration in the design of p-type organic semiconductors, where a higher HOMO level facilitates hole injection.
Impact on LUMO Level and Electron Affinity: The effect of alkyl substitution on the LUMO energy level is generally less pronounced than on the HOMO level.[6] Theoretical studies on similar systems suggest that the LUMO energy is not significantly altered by the presence of methyl groups. Consequently, the electron affinity of both this compound and 2,5-dimethylthiophene is expected to be similar to that of thiophene.
The HOMO-LUMO Gap: Since the HOMO energy is raised by methyl substitution while the LUMO energy remains relatively stable, the HOMO-LUMO gap is expected to decrease with an increasing number of methyl groups. Therefore, this compound is predicted to have a smaller HOMO-LUMO gap than 2,5-dimethylthiophene. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the molecule's absorption spectrum and can be indicative of higher reactivity.
Experimental Determination of Electronic Properties
To experimentally validate these theoretical predictions and obtain precise quantitative data, two primary techniques are employed: Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV).
Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential
UPS is a powerful surface-sensitive technique used to directly measure the ionization potential of a molecule. In this method, a sample is irradiated with ultraviolet photons, causing the ejection of valence electrons. By measuring the kinetic energy of these photoejected electrons, the binding energy of the electrons in their molecular orbitals can be determined. The lowest binding energy corresponds to the ionization potential, which is the energy required to remove an electron from the HOMO.
Caption: Workflow for determining ionization potential using UPS.
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Levels
Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These electrochemical potentials can then be used to estimate the HOMO and LUMO energy levels. The onset of the first oxidation peak in the cyclic voltammogram corresponds to the energy required to remove an electron from the HOMO, while the onset of the first reduction peak corresponds to the energy released when an electron is added to the LUMO.
Caption: Workflow for estimating HOMO/LUMO levels using CV.
Synthesis of Substituted Thiophenes
The targeted synthesis of these molecules is crucial for their application. A common and effective method for preparing 2,5-disubstituted thiophenes is through the sulfurization of 1,4-dicarbonyl compounds. For example, 2,5-dimethylthiophene can be synthesized by the reaction of hexane-2,5-dione with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[4] The synthesis of this compound can be achieved through various routes, often involving the construction of the thiophene ring from appropriately substituted precursors.
Conclusion and Future Directions
The electronic properties of this compound and 2,5-dimethylthiophene are primarily governed by the electron-donating inductive effect of the methyl groups. Increasing the number of methyl substituents raises the HOMO energy level, lowers the ionization potential, and reduces the HOMO-LUMO gap. These predictable trends allow for the rational design of thiophene-based materials with tailored electronic characteristics.
For researchers in drug development, the modulation of electronic properties can influence a molecule's reactivity and its interactions with biological targets. In the field of organic electronics, the ability to tune the HOMO and LUMO levels is critical for optimizing charge injection and transport in devices such as organic field-effect transistors and organic photovoltaics.
While this guide provides a solid framework for understanding the electronic differences between these two molecules, further experimental and computational studies are needed to obtain a complete and quantitative picture. Specifically, the experimental determination of the ionization potential, electron affinity, and HOMO/LUMO levels of this compound would be invaluable. Such data would not only solidify our understanding of these specific compounds but also contribute to the broader knowledge base of structure-property relationships in the vast and important class of thiophene derivatives.
References
A Comparative Guide to 2,3,5-Trimethylthiophene-Based Polymers: Performance Benchmarks Against Classic Polythiophenes
Introduction: In the dynamic field of organic electronics, particularly in applications pertinent to biomedical research and drug development, the choice of semiconducting polymer is paramount.[1] Polythiophenes have long been a cornerstone class of materials due to their tunable electronic properties, environmental stability, and processability.[2][3] The industry benchmark, poly(3-hexylthiophene) (P3HT), is lauded for its well-understood characteristics and reliable performance.[4] However, the quest for materials with superior or specialized properties is perpetual. This guide provides an in-depth comparative analysis of a less-conventional derivative, poly(2,3,5-trimethylthiophene) (P3MeT), against its more famous cousins, regioregular and regiorandom P3HT. We will explore how subtle changes in molecular architecture lead to significant divergence in performance, offering researchers and developers critical insights for material selection.
The Molecular Architecture Dictating Performance
The fundamental difference between P3MeT and P3HT lies in the substitution pattern on the thiophene ring. P3HT features a flexible hexyl chain at the 3-position, which, in its regioregular form (rr-P3HT), allows for planar alignment and close π-π stacking, a critical factor for efficient charge transport.[5][6] In contrast, P3MeT has methyl groups at the 2, 3, and 5 positions. This extensive methylation introduces significant steric hindrance, forcing the thiophene rings to twist relative to one another. This disruption of planarity fundamentally alters the polymer's electronic and physical properties.
Caption: Structural comparison of P3HT and P3MeT.
Head-to-Head Performance Metrics
The structural differences manifest directly in the measurable performance of these polymers. Below, we compare key parameters based on experimental data sourced from the literature.
Electrical Conductivity
Conductivity in polythiophenes arises from the movement of charge carriers (polarons and bipolarons) along the conjugated backbone.[7] The highly ordered, planar structure of rr-P3HT facilitates this movement, resulting in significantly higher conductivity compared to its regiorandom counterpart and the sterically hindered P3MeT.
| Polymer | Form | Doping Agent | Conductivity (S/cm) |
| Poly(3-hexylthiophene) | Regioregular (rr-P3HT) | F4TCNQ | ~ 1 - 1000 |
| Poly(3-hexylthiophene) | Regiorandom (rra-P3HT) | F4TCNQ | ~ 10⁻³ - 10⁻² |
| Poly(this compound) | N/A | FeCl₃ | ~ 10⁻⁵ - 10⁻³ |
Note: Conductivity is highly dependent on the dopant, processing conditions, and measurement technique.[8]
Charge Carrier Mobility
Charge carrier mobility, a crucial parameter for transistor and sensor performance, measures how quickly charges move through the material under an electric field.[5] Mobility is typically higher along the polymer backbone (intrachain) and between stacked chains (interchain).[9] The superior crystallinity of rr-P3HT allows for efficient charge transport, leading to mobility values several orders of magnitude higher than P3MeT.[10]
| Polymer | Mobility Type | Typical Mobility (cm²/Vs) |
| Poly(3-hexylthiophene) | Hole (Regioregular) | 10⁻⁴ to 0.1 |
| Poly(3-hexylthiophene) | Hole (Regiorandom) | 10⁻⁶ to 10⁻⁵ |
| Poly(this compound) | Hole | ~ 10⁻⁷ |
Note: Mobility is strongly influenced by molecular weight, regioregularity, and thin-film morphology.[10][11]
Thermal Stability
For applications in devices that may operate at elevated temperatures or require long-term stability, thermal degradation is a critical consideration. Thermogravimetric analysis (TGA) is used to determine the temperature at which the polymer begins to degrade. Polythiophenes are generally known for good thermal stability.[2][12]
| Polymer | Decomposition Temp (T₅, 5% weight loss in N₂) |
| Poly(3-hexylthiophene) | ~430 °C |
| Polythiophene (unsubstituted) | ~315 °C |
| Poly(this compound) | Expected to be between unsubstituted PT and P3HT (~350-400 °C) |
Note: The stability can be influenced by the dopant used and the presence of oxygen.[12][13]
Solubility and Processability
The ability to dissolve the polymer in common organic solvents is essential for creating the thin, uniform films required for most electronic devices. The long alkyl side-chains of P3HT grant it excellent solubility.[14] In contrast, P3MeT, with its small methyl groups, has significantly lower solubility, posing a challenge for device fabrication.
| Polymer | Solubility in Chloroform | Solubility in Toluene |
| Poly(3-hexylthiophene) | High | High |
| Poly(this compound) | Low / Partial | Very Low |
Validated Experimental Protocols
To ensure that researchers can reliably synthesize and characterize these materials, we provide the following self-validating protocols.
Protocol A: Synthesis of Polythiophenes via Oxidative Polymerization
Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes.[15][16][17] Iron(III) chloride (FeCl₃) is a widely used oxidant.[2]
Methodology:
-
Monomer Preparation: Ensure the thiophene monomer (e.g., 3-hexylthiophene or this compound) is purified, typically by distillation, to remove inhibitors.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the monomer in a dry, appropriate solvent (e.g., chloroform or nitrobenzene).[16]
-
Oxidant Addition: Prepare a solution or slurry of anhydrous FeCl₃ in the same solvent. Add the oxidant dropwise to the monomer solution at a controlled temperature (typically 0 °C to room temperature). The oxidant-to-monomer molar ratio is a critical parameter, often around 4:1.[16]
-
Polymerization: Stir the reaction mixture for a period of 2 to 24 hours. The polymer will precipitate as a dark-colored solid.
-
Work-up: Quench the reaction by pouring the mixture into methanol. This step also helps to remove excess oxidant.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Drying: Dry the final polymer product under vacuum.
Caption: Workflow for oxidative polymerization of thiophenes.
Protocol B: Characterization of Electrical Conductivity
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[18][19] This method minimizes the influence of contact resistance.[20]
Methodology:
-
Thin Film Preparation: Prepare a thin film of the polymer on an insulating substrate (e.g., glass) by spin-coating a solution of the polymer. Ensure the film is uniform and dry. Measure the film thickness (t) using a profilometer.
-
Measurement Setup: Use a four-point probe head with four equally spaced, collinear probes. Place the probe head in contact with the polymer film.
-
Applying Current: Apply a constant DC current (I) through the two outer probes.
-
Measuring Voltage: Measure the voltage drop (V) between the two inner probes using a high-impedance voltmeter.
-
Calculation:
-
Calculate the sheet resistance (Rₛ): Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies when the film dimensions are much larger than the probe spacing.
-
Calculate the bulk conductivity (σ): σ = 1 / (Rₛ * t).
-
Caption: Diagram of a four-point probe conductivity measurement.
Implications for Researchers & Drug Development Professionals
The choice between these polymers has direct consequences for biomedical applications.[21]
-
High-Performance Biosensors: For applications requiring high sensitivity and rapid response, such as electrochemical biosensors, the high conductivity and mobility of rr-P3HT are indispensable.[22][23] A higher mobility allows for faster charge transport, leading to quicker detection of biological events at the sensor surface.
-
Stable, Long-Term Implants: While P3MeT exhibits lower electronic performance, its sterically hindered structure may confer greater oxidative stability, a critical factor for long-term implantable devices or drug delivery systems where polymer degradation is a concern. The twisted backbone could limit the ingress of oxygen and other degrading agents.
-
Functionalizable Platforms: The lower reactivity of the P3HT backbone is beneficial for stability. However, for applications requiring post-polymerization modification to attach biomolecules or drugs, a different polymer backbone might be more suitable. The principles learned from comparing these thiophenes can guide the design of new, more functional polymers.
Conclusion
This guide demonstrates a clear structure-property relationship in the polythiophene family. Poly(3-hexylthiophene) , particularly in its regioregular form, remains the superior choice for applications demanding high electrical conductivity and charge carrier mobility. Its processability is a significant advantage for fabricating high-quality devices. In contrast, poly(this compound) represents a trade-off: its performance is significantly lower due to steric hindrance disrupting conjugation and planarity. However, this same structural feature might offer enhanced environmental stability. For researchers, the decision hinges on the primary requirement of the application: benchmark electronic performance (P3HT) versus potential for enhanced stability (P3MeT), albeit with compromised electrical properties and challenging processability.
References
- 1. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. mch.du.ac.ir [mch.du.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. mgchemicals.com [mgchemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Gas Chromatographic Separation of Trimethylthiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the relative retention times of trimethylthiophene isomers in gas chromatography (GC). Understanding the elution behavior of these isomers is critical for their accurate identification and quantification in various matrices, from petroleum products to environmental samples and pharmaceutical intermediates. This document will delve into the factors governing their separation, present available experimental data, and provide a foundational experimental protocol for their analysis.
Introduction: The Challenge of Isomer Separation
Trimethylthiophenes (TMTs), with the molecular formula C₇H₁₀S, exist as three structural isomers: 2,3,4-trimethylthiophene, 2,3,5-trimethylthiophene, and 2,4,5-trimethylthiophene. Due to their similar chemical structures and close boiling points, their separation by gas chromatography can be challenging. The choice of stationary phase is paramount in achieving the necessary resolution to distinguish between these closely related compounds.
The elution order of these isomers is primarily dictated by a combination of their volatility (boiling point) and their specific interactions with the GC stationary phase. On non-polar stationary phases, elution is generally expected to follow the order of increasing boiling points. However, on polar stationary phases, specific intermolecular interactions, such as dipole-dipole interactions, can significantly alter the retention behavior and, consequently, the elution order.
Physicochemical Properties and Predicted Elution Order
The boiling points of the trimethylthiophene isomers are a key factor in their gas chromatographic separation, especially on non-polar columns.
| Isomer | Boiling Point (°C) |
| This compound | 165-166 |
| 2,4,5-Trimethylthiophene | Not readily available |
| 2,3,4-Trimethylthiophene | 171-172 |
Based on these boiling points, on a non-polar stationary phase where separation is dominated by volatility, the predicted elution order would be:
-
This compound
-
2,3,4-Trimethylthiophene
Influence of Stationary Phase Polarity
The choice of the gas chromatographic column's stationary phase is the most critical parameter for the successful separation of trimethylthiophene isomers. The polarity of the stationary phase will determine the types of intermolecular interactions that govern retention.
-
Non-Polar Stationary Phases: These phases, such as those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1), primarily separate compounds based on their boiling points.[1] For trimethylthiophenes, this would mean that lower boiling point isomers will elute earlier.
-
Polar Stationary Phases: Stationary phases containing polar functional groups, such as polyethylene glycol (e.g., DB-WAX) or cyanopropyl groups, can interact more strongly with polar analytes. While thiophenes are not strongly polar, the sulfur heteroatom and the methyl group arrangement can lead to subtle differences in polarity and polarizability among the isomers, which can be exploited for separation on a polar column.
Comparative Retention Data (Kovats Retention Indices)
The Pherobase database provides a Kovats retention index for (2R,3R,5S)-Trimethyltetrahydrothiophene, a saturated analog, of 975 on an OV-101 (non-polar) column .[3] While not a direct match for the aromatic trimethylthiophenes, this provides a reference point for the elution of a C7 sulfur-containing heterocyclic compound.
For context, the NIST WebBook lists Kovats retention indices for 3-methylthiophene on various stationary phases, which demonstrates the effect of polarity on retention. This data can be used to estimate the retention behavior of the more substituted trimethylthiophenes.
It is important to note that predicting the exact elution order and resolution on different stationary phases without experimental data for the specific trimethylthiophene isomers is challenging. Therefore, empirical method development is crucial.
Experimental Protocol: GC Analysis of Trimethylthiophenes
This section provides a foundational, step-by-step methodology for the analysis of trimethylthiophene isomers. This protocol is intended as a starting point and should be optimized for the specific instrumentation and analytical requirements. The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is highly recommended for selective and sensitive detection of thiophenic compounds in complex matrices.[4][5]
5.1. Instrumentation and Consumables
-
Gas Chromatograph (GC) with a split/splitless inlet and a suitable detector (SCD, FPD, or Mass Spectrometer - MS).
-
GC Columns:
-
Non-polar: e.g., Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Polar: e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Syringes for sample injection.
-
Vials and caps.
-
Standards of 2,3,4-trimethylthiophene, this compound, and 2,4,5-trimethylthiophene.
-
High-purity solvent for sample dilution (e.g., hexane or dichloromethane).
5.2. GC Operating Conditions (Starting Point)
| Parameter | Non-Polar Column (e.g., DB-1) | Polar Column (e.g., DB-WAX) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min | 60 °C (hold 2 min), ramp to 220 °C at 8 °C/min, hold 5 min |
| Detector | SCD, FPD, or MS | SCD, FPD, or MS |
| SCD Temperature | 800-1000 °C | 800-1000 °C |
| FPD Temperature | 250 °C | 250 °C |
| MS Transfer Line | 280 °C | 280 °C |
| MS Ion Source | 230 °C | 230 °C |
| MS Quadrupole | 150 °C | 150 °C |
Note: These are starting conditions and should be optimized to achieve the best separation for the specific isomers of interest.
5.3. Sample and Standard Preparation
-
Prepare a stock solution of each trimethylthiophene isomer at a concentration of 1000 µg/mL in a suitable solvent.
-
Prepare a mixed standard containing all three isomers by diluting the stock solutions. A starting concentration of 10 µg/mL for each isomer is recommended.
-
For unknown samples, dilute them in a suitable solvent to bring the expected concentration of trimethylthiophenes within the calibration range of the instrument.
5.4. Analysis Workflow
References
Purity assessment of 2,3,5-Trimethylthiophene using different analytical techniques
An objective, data-driven assessment of purity is fundamental to chemical synthesis and drug development. For 2,3,5-Trimethylthiophene, a versatile heterocyclic building block, rigorous purity analysis is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. This guide provides a comparative analysis of key analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity for this compound
As a starting material, the purity of this compound (CAS: 1795-05-7, Formula: C₇H₁₀S) directly impacts downstream processes.[1][2] Impurities, which can include residual starting materials, isomers, or byproducts from synthesis[][4], can introduce competing reaction pathways, poison catalysts, and complicate purification steps, leading to reduced yields and difficult-to-remove contaminants in the final active pharmaceutical ingredient (API). A multi-technique approach to purity assessment provides a comprehensive understanding of the material's quality.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Given its volatility, Gas Chromatography is an exceptionally powerful and widely used technique for the purity analysis of this compound. It excels at separating thermally stable volatile compounds, making it ideal for identifying and quantifying residual solvents and closely related volatile impurities.[5][6]
Mechanistic Principle
In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons and robust, linear response.
Experimental Protocol: Purity by GC-FID
Objective: To determine the purity of this compound via the area percent method and to profile volatile impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with FID
-
Capillary Column: Agilent DB-5 (or equivalent non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: High-purity helium or hydrogen
-
Reagents: Dichloromethane (or hexane), this compound sample
Procedure:
-
Sample Preparation: Create a stock solution by dissolving ~50 mg of the this compound sample in 10 mL of dichloromethane. Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of ~50 µg/mL.
-
Instrumental Parameters:
-
Injector: 250°C, Split ratio 50:1
-
Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector (FID): 280°C
-
-
Injection: Inject 1 µL of the working solution.
-
Data Analysis: Calculate the purity by the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality Behind Choices:
-
A non-polar DB-5 column is selected because it separates compounds primarily by their boiling points, which is effective for the non-polar to moderately polar nature of thiophenes and common organic impurities.
-
The temperature ramp ensures that both highly volatile impurities (eluting early) and less volatile byproducts (eluting later) are effectively separated and detected within a reasonable runtime.
Visualization of the GC Workflow
Caption: A typical workflow for purity assessment by Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Broader Impurity Scope
HPLC is a complementary technique to GC, particularly valuable for identifying non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. For thiophene derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.[7]
Mechanistic Principle
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Separation occurs based on the hydrophobic interactions of the analytes with the stationary phase. More polar compounds have weaker interactions and elute earlier, while more non-polar compounds are retained longer.
Experimental Protocol: Purity by RP-HPLC-UV
Objective: To determine the purity of this compound and to profile non-volatile impurities.
Instrumentation & Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Reagents: HPLC-grade acetonitrile and water, this compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation: Prepare a sample stock solution of ~1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (a common absorbance region for thiophenes)
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Calculate purity using the area percent normalization method, analogous to GC.
Causality Behind Choices:
-
A C18 column is the workhorse for RP-HPLC, providing excellent retention and separation for a wide range of organic molecules like this compound.[8][9]
-
A gradient elution (from 50% to 95% acetonitrile) is employed to ensure that both potential polar impurities (eluting early) and highly non-polar, strongly retained impurities can be eluted and detected in a single run.[10]
Visualization of the HPLC Workflow
Caption: A standard workflow for purity assessment by HPLC.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the absolute purity (as a mass fraction) of a substance without needing a reference standard of the analyte itself.[11][12] It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei responsible for that signal.[13]
Mechanistic Principle
By dissolving a precisely weighed amount of the analyte and a precisely weighed amount of a stable, high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated. This is achieved by comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard.[14]
Experimental Protocol: Purity by ¹H qNMR
Objective: To determine the absolute mass fraction purity of this compound.
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz recommended)
-
High-precision analytical balance
-
Internal Standard (IS): Maleic acid (or other suitable standard with known purity and non-overlapping signals)
-
Solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 30 seconds (or 5 times the longest T1 value in the sample) to ensure all protons fully relax between pulses, which is essential for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the lone thiophene ring proton) and the signal from the internal standard (the two vinylic protons of maleic acid).
-
-
Purity Calculation: Use the following formula for calculation:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight (Analyte: 126.22 g/mol )
-
m: mass weighed
-
P_IS: Purity of the Internal Standard (as a percentage)
-
Causality Behind Choices:
-
Maleic acid is a good internal standard because it is non-volatile, stable, highly pure, and has a simple spectrum with a sharp singlet in a region that typically does not overlap with the analyte signals.
-
The long relaxation delay is the most critical parameter in qNMR. Without it, signals from protons with different relaxation times will be saturated to different extents, leading to inaccurate integral ratios and erroneous purity values.
Visualization of the qNMR Logical Relationship
Caption: Logical process for determining absolute purity using quantitative NMR.
Comparative Summary of Techniques
| Feature | Gas Chromatography (GC-FID) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Volatility & Stationary Phase Interaction | Polarity & Stationary Phase Interaction | Nuclear Magnetic Resonance |
| Analyte Scope | Volatile & Thermally Stable | Non-volatile & Thermally Labile | Any Soluble Compound |
| Quantification | Relative (Area Percent) | Relative (Area Percent) | Absolute (Mass Fraction) |
| Primary Use | Volatile Impurity Profiling | Non-Volatile Impurity Profiling | Absolute Purity & Structure ID |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Lower (requires mg of sample) |
| Strengths | Excellent for residual solvents, high resolution | Highly versatile, wide applicability | Primary method, no analyte standard needed, structural info |
| Limitations | Limited to volatile compounds | Higher solvent consumption | Lower sensitivity, higher instrument cost |
Conclusion and Strategic Recommendations
No single technique provides a complete picture of a compound's purity. A robust and reliable purity assessment of this compound should employ an orthogonal approach.
-
For routine process monitoring and quality control , GC-FID is the method of choice due to its speed, robustness, and high sensitivity for detecting key volatile impurities.
-
For comprehensive impurity profiling , especially during process development or for stability studies, HPLC-UV is essential to detect potential non-volatile degradation products or synthetic byproducts.
-
For reference standard characterization and definitive purity assignment , qNMR is the undisputed primary method. It provides an absolute purity value that can be used to qualify chromatographic reference standards, offering the highest level of metrological traceability.
By strategically combining these techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of their research and final products.
References
- 1. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 4. rroij.com [rroij.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. agilent.com [agilent.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Synthesis of 2,3,5-Trimethylthiophene for Researchers and Drug Development Professionals
Introduction
2,3,5-Trimethylthiophene is a substituted heterocycle that serves as a crucial building block in various fields, particularly in the development of pharmaceuticals and advanced materials. Its structural motif is found in a range of biologically active compounds. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of established and industrial methods for synthesizing this compound, offering a critical evaluation of each approach to inform methodological choices in both laboratory and industrial settings. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis based on yield, safety, scalability, and reagent accessibility.
Method 1: The Paal-Knorr Thiophene Synthesis: A Classic Laboratory-Scale Approach
The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] For thiophene synthesis, a sulfurizing agent is required to facilitate the cyclization and dehydration of the diketone precursor.[2]
Causality of Experimental Choices
The direct precursor for this compound via the Paal-Knorr pathway is 3-methylhexane-2,5-dione.[3][4] The choice of the sulfurizing agent is critical. While phosphorus pentasulfide (P₄S₁₀) is the traditional reagent, it is notoriously harsh, often requiring high temperatures and leading to undesired side products.[5] Modern protocols frequently employ Lawesson's Reagent (LR), which is milder, more soluble in organic solvents, and often provides cleaner reactions with higher yields under more controlled conditions.[6] The solvent, typically a high-boiling non-polar liquid like toluene or xylene, is chosen to facilitate heating to drive the reaction to completion while being inert to the reactive intermediates.[5]
Visualizing the Paal-Knorr Mechanism
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis using Lawesson's Reagent
This protocol is a self-validating system, including purification and characterization steps to ensure product identity and purity.
Materials:
-
3-Methylhexane-2,5-dione (1.0 equiv, e.g., 1.28 g, 10 mmol)
-
Lawesson's Reagent (0.55 equiv, e.g., 2.22 g, 5.5 mmol)
-
Anhydrous Toluene (e.g., 50 mL)
-
Magnetic stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Caution: This reaction is known to produce toxic hydrogen sulfide (H₂S) gas.[5]
-
Reagent Addition: To the round-bottom flask, add 3-methylhexane-2,5-dione, Lawesson's Reagent, and the magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen and add anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 5% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic species.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain this compound as a colorless liquid.
-
Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The expected ¹H NMR spectrum in CDCl₃ should show three singlets for the methyl groups and one singlet for the thiophene ring proton.
Method 2: Industrial Synthesis via Hydrocarbon Cyclization
On an industrial scale, the synthesis of simple alkylthiophenes often relies on high-temperature reactions between hydrocarbons and a sulfur source, typically elemental sulfur or hydrogen sulfide, over a metal oxide catalyst.[7] This method is highly atom-economical and utilizes inexpensive starting materials, making it suitable for bulk production.
Causality of Experimental Choices
The choice of a C7 hydrocarbon precursor and elemental sulfur is driven by cost and availability. The high temperatures (500-700°C) are necessary to provide the activation energy for C-H bond cleavage and C-S bond formation. A heterogeneous catalyst, often a mixed metal oxide (e.g., chromium-alumina), is essential to facilitate the dehydrogenation and cyclization reactions on a solid support, increasing efficiency and allowing for continuous flow processes.
Visualizing the Industrial Workflow
Caption: A continuous flow process for industrial thiophene synthesis.
Generalized Protocol: High-Temperature Catalytic Synthesis
This protocol describes a generalized process and is not intended for standard laboratory execution due to the specialized equipment required.
System:
-
A flow reactor system consisting of a vaporizer, a packed-bed reactor containing a catalyst (e.g., chromium oxide on an alumina support), a condenser, and a collection system.
Procedure:
-
Catalyst Activation: The catalyst bed is heated to the reaction temperature (e.g., 600°C) under a flow of inert gas.
-
Feed Introduction: A C7 hydrocarbon (e.g., heptane or a specific isomer) is vaporized and mixed with a stream of hydrogen sulfide or vaporized sulfur.
-
Reaction: The gaseous mixture is passed through the heated catalyst bed. The contact time is controlled by the flow rate.
-
Product Collection: The effluent from the reactor is cooled in a condenser, and the liquid products are collected.
-
Separation: Unreacted starting materials, the desired product, and byproducts are separated by fractional distillation. Hydrogen sulfide is typically scrubbed and recycled.
Comparative Analysis
The choice between the Paal-Knorr synthesis and industrial methods is dictated entirely by the required scale and available resources.
| Parameter | Paal-Knorr Synthesis | Industrial Catalytic Synthesis |
| Scale | Laboratory (mg to g) | Industrial (kg to tons) |
| Precursor | 3-Methylhexane-2,5-dione | C7 Hydrocarbons, Sulfur/H₂S |
| Typical Yield | 60-85% | Variable, optimized for throughput |
| Temperature | 80-150°C | 500-700°C |
| Pressure | Atmospheric | Atmospheric to moderate |
| Reagents/Safety | Lawesson's Reagent (toxic H₂S byproduct).[5] Requires fume hood. | Flammable hydrocarbons, toxic H₂S. Requires specialized closed systems. |
| Pros | Good yields, high regioselectivity, accessible lab equipment. | Highly atom-economical, very low-cost starting materials. |
| Cons | Multi-step precursor synthesis may be needed, H₂S generation. | Extreme conditions, high energy input, significant capital investment. |
Conclusion and Recommendations
For the research scientist or drug development professional requiring gram-scale quantities of this compound for developmental work, the Paal-Knorr synthesis using Lawesson's Reagent is the superior and more practical method. It offers high yields and predictability, and the precursor, 3-methylhexane-2,5-dione, can be synthesized or procured. The protocol is robust and can be performed with standard laboratory equipment, provided that appropriate safety measures are taken to handle the evolution of hydrogen sulfide.
Conversely, for bulk commercial production, the high-temperature catalytic cyclization of hydrocarbons is the only economically viable route. While it requires a substantial investment in infrastructure and energy, its reliance on inexpensive feedstock makes it unparalleled for large-scale manufacturing.
This guide demonstrates that the optimal synthetic route is context-dependent, balancing factors of scale, cost, safety, and available equipment.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. 3-Methylhexane-2,5-dione|lookchem [lookchem.com]
- 4. 3-methylhexane-2,5-dione [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5-Trimethylthiophene for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of 2,3,5-Trimethylthiophene, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and best practices, designed to provide clarity and confidence in your waste management operations.
Hazard Assessment and Immediate Safety Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[3] Understanding these hazards is the first step in ensuring safe handling and disposal. Before initiating any disposal procedure, it is imperative to be situated in a well-ventilated area, preferably within a chemical fume hood, and to be wearing the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: In situations with high concentrations of vapor or inadequate ventilation, a respirator may be necessary.[1]
Properties Relevant to Disposal
A thorough understanding of the chemical and physical properties of this compound is crucial for its safe disposal. These properties dictate the necessary precautions and the appropriate disposal methods.
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C7H10S[1] | |
| Appearance | Clear colourless to yellow liquid[1] | Visual identification of the substance. |
| Flash Point | 11 °C (52 °F)[3] | Highly flammable.[3] Requires stringent control of ignition sources.[4][5] |
| Boiling Point | 161 - 163 °C /760mm[1] | Vapors are heavier than air and can travel to an ignition source.[5] |
| Solubility | Insoluble in water[6] | Do not dispose of down the drain.[5] |
| Hazards | Flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation.[2] | Dictates the need for PPE and careful handling to avoid exposure. |
| Incompatibilities | Strong oxidizing agents[4][6] | Segregate from incompatible chemicals during storage and disposal. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[4][6][7] Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Designate a specific, clearly labeled, and leak-proof container for liquid this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
Collect all unused or waste solutions of this compound in this container.
-
Do not mix with other, incompatible waste streams.[7]
-
-
Solid Waste:
Step 2: Labeling
Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled with the following information:
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The relevant hazard pictograms (e.g., flammable, irritant).
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[8]
-
The storage area should be cool, dry, and away from sources of heat, sparks, or open flames.[4][5][10]
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.[4][6]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.[4][6][11] The primary recommended disposal method is incineration at a licensed facility.[7]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is essential.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[6][12]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[6][7] Do not use combustible materials.
-
Collect the Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6][8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram provides a visual guide.
Caption: Decision-making workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. canbipharm.com [canbipharm.com]
- 2. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. derthon.com [derthon.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-Trimethylthiophene
Welcome to your essential safety and operational guide for handling 2,3,5-Trimethylthiophene. As researchers and drug development professionals, our work demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple checklist, providing a deep, procedural framework grounded in the physicochemical realities of this compound. Our goal is to build your trust by offering value that extends beyond the product itself, ensuring every protocol is a self-validating system for safety and efficacy.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a flammable, volatile organosulfur compound that presents multiple hazards requiring stringent control measures. Its risk profile is not merely a collection of warnings but a direct consequence of its chemical properties. The primary dangers stem from its high flammability and its potential to cause significant irritation to the skin, eyes, and respiratory system.[1] Furthermore, it is classified as harmful if swallowed or inhaled.[2]
A comprehensive understanding of these risks is the foundational step for implementing effective safety protocols. Below is a summary of the key hazard classifications for this compound.
| Hazard Category | Classification | Primary Risk | GHS Statement |
| Flammability | Flammable Liquid, Category 2/3 | Highly flammable liquid and vapor; vapors may form explosive mixtures with air.[1][2][3] | H225/H226 |
| Acute Toxicity | Oral, Category 4; Inhalation, Category 4 | Harmful if swallowed or inhaled.[2] | H302 + H332 |
| Skin Irritation | Category 2 | Causes skin irritation.[1] | H315 |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation.[1] | H335 |
Note: GHS (Globally Harmonized System) statements may vary slightly between suppliers.
The causality is clear: the compound's volatility contributes directly to the inhalation and fire risk, while its chemical reactivity is responsible for its irritant properties. Therefore, our protective strategy must prioritize containment, shielding, and mitigation of these specific threats.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it should never be the only barrier. An effective safety program implements a "Hierarchy of Controls," which prioritizes engineered and administrative solutions to minimize risk at the source.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous chemical could achieve the same research objective.
-
Engineering Controls: This is the most critical step for handling this compound. All work must be conducted within a certified chemical fume hood. [4] A fume hood provides constant exhaust ventilation, capturing vapors at the source to keep airborne concentrations below exposure limits.[5][6] Ensure that eyewash stations and safety showers are proximal to the work-station location.[5][6]
-
Administrative Controls: These are the procedures and training that ensure safe work practices. This includes this guide, specific Standard Operating Procedures (SOPs) for your laboratory, and mandatory training on the hazards of thiophenes.[7]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is used to protect the body when engineering and administrative controls cannot eliminate all risk.
Core PPE Protocol for this compound
The selection of PPE is not a "one-size-fits-all" decision; it must be tailored to the specific task and the quantities of material being handled. The following workflow illustrates this decision-making process.
Caption: PPE selection workflow for handling this compound.
A. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Causality: this compound causes serious eye irritation.[1] Goggles form a seal around the eyes, preventing liquid splashes and vapors from causing injury.
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4]
B. Skin and Body Protection
-
Gloves: At a minimum, wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged work or when handling larger volumes, double-gloving is recommended to provide an extra layer of protection against potential permeation.[4] If direct contact occurs, remove the glove immediately using the proper technique, and wash your hands thoroughly.
-
Lab Coat: A chemical-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Enhanced Protection: For tasks with a high splash potential, such as large-scale transfers or reaction quenching, supplement your lab coat with a chemical-resistant apron made of rubber or neoprene.[8]
C. Respiratory Protection
-
Primary Control: All handling of this compound should occur within a chemical fume hood to negate the need for respiratory protection.[5]
-
When Required: A NIOSH-approved respirator with an organic vapor cartridge is necessary only in situations where engineering controls have failed, are not available, or during a large-scale spill response.[5][6] Fit-testing and proper training are mandatory before using any respirator.
Step-by-Step Protocol: Weighing and Dissolution
This protocol provides a self-validating workflow for a common laboratory task, integrating safety at each step.
-
Preparation (Inside the Fume Hood):
-
Confirm the fume hood sash is at the proper working height and the ventilation is active.
-
Cover the work surface with a disposable, absorbent liner.[4]
-
Gather all necessary equipment: the stock container of this compound, a tared receiving flask, spatula, appropriate solvent, and waste container.
-
Don the appropriate PPE as determined by the workflow above (at minimum: goggles, lab coat, nitrile gloves).
-
-
Weighing and Transfer:
-
To minimize static discharge, which is a significant ignition risk for this flammable liquid, ground all metal equipment.[3][5]
-
Open the stock container slowly to release any pressure.
-
Carefully transfer the desired amount of liquid into the tared receiving flask. Use non-sparking tools if manipulating any solid components.[3]
-
Keep containers closed as much as possible to minimize the release of vapors.[9]
-
Securely close the stock container immediately after use.
-
-
Dissolution:
-
Slowly add the desired solvent to the receiving flask containing the this compound.
-
If agitation is required, ensure the flask is securely capped or use a magnetic stirrer at a speed that avoids splashing.
-
-
Cleanup and Disposal:
-
Wipe down any contaminated surfaces and equipment with an appropriate solvent.
-
Dispose of the absorbent liner, used pipette tips, and any contaminated wipes into a designated hazardous waste container.[10]
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Disposal
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is crucial.
Caption: Emergency response workflow for a this compound spill.
A. Accidental Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with soap and plenty of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
B. Waste Disposal
-
Chemical Waste: Unused this compound and solutions containing it must be collected as hazardous waste. Never dispose of it down the drain.[9] Collect in a clearly labeled, sealed container.[10]
-
Contaminated PPE: All disposable PPE, such as gloves, absorbent pads, and lab coats that have been contaminated, must also be disposed of as solid hazardous waste.[10]
-
Regulatory Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines and consult local, regional, and national regulations to ensure complete and accurate waste classification and disposal.[3][12]
This guide provides a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each safety measure, you empower yourself to work not just safely, but with scientific and procedural excellence.
References
- 1. This compound | C7H10S | CID 74531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. derthon.com [derthon.com]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
